molecular formula C6H6BrNS B1521720 2-Bromo-5-cyclopropylthiazole CAS No. 1159815-90-3

2-Bromo-5-cyclopropylthiazole

Cat. No.: B1521720
CAS No.: 1159815-90-3
M. Wt: 204.09 g/mol
InChI Key: BZBIQBNTBZVRNM-UHFFFAOYSA-N
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Description

2-Bromo-5-cyclopropylthiazole (CAS 1159815-90-3) is a high-value chemical intermediate for research and development in medicinal chemistry. Its molecular formula is C 6 H 6 BrNS, with a molecular weight of approximately 204.09 g/mol . The presence of both a bromo substituent and a cyclopropyl ring on the thiazole core makes this compound a versatile building block for constructing more complex molecules. The cyclopropyl group is a privileged structure in drug design, known to enhance metabolic stability, bioavailability, and potency by conferring significant steric and electronic constraints . The thiazole ring is a common motif in pharmaceuticals, contributing to a wide spectrum of biological activities . This specific structural framework is highly relevant in investigations of compounds with multifunctional biological profiles. Research indicates that thiazole derivatives incorporating a cyclopropyl fragment have demonstrated promising antifungal activity , particularly against Candida spp., with some compounds showing activity similar to or higher than the control drug nystatin . Furthermore, such derivatives have shown significant anticonvulsant properties in mouse models of seizures, without impairing motor coordination . The compound serves as a critical synthon for developing novel therapeutic agents targeting these and other pathological conditions. Applications • Building block for antifungal agent research • Intermediate for anticonvulsant drug discovery • Versatile scaffold in general medicinal chemistry and lead optimization Handling and Usage This product is offered For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

IUPAC Name

2-bromo-5-cyclopropyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNS/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBIQBNTBZVRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-cyclopropylthiazole: Synthesis, Properties, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-cyclopropylthiazole is a key heterocyclic building block that has garnered significant interest in medicinal chemistry and materials science. Its unique trifecta of a reactive bromine atom, a versatile thiazole core, and a lipophilic cyclopropyl moiety makes it an attractive starting material for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its utility in drug discovery and development.

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and clinically approved drugs.[1][2] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for other functional groups have cemented its importance in pharmaceutical research. The introduction of a bromine atom at the 2-position and a cyclopropyl group at the 5-position of the thiazole ring creates a molecule with distinct physicochemical properties and versatile reactivity, opening up new avenues for chemical exploration. The bromine atom serves as a convenient handle for cross-coupling reactions, while the cyclopropyl group can enhance metabolic stability and binding affinity to biological targets.[3]

Physicochemical Properties of this compound

This compound is a light yellow liquid at room temperature. Its core chemical and physical properties are summarized in the table below. While experimental spectroscopic data is not widely published, key spectral features can be predicted based on the analysis of structurally related compounds such as 2-bromothiazole.

PropertyValueReference
CAS Number 1159815-90-3[4]
Molecular Formula C6H6BrNS[4]
Molecular Weight 204.09 g/mol [4]
IUPAC Name 2-bromo-5-cyclopropyl-1,3-thiazole[2]
Physical Form Light Yellow Liquid[2]
Boiling Point Not reported
Storage Store in a dry, sealed place[4]
Predicted ¹H NMR Signals for the cyclopropyl protons (multiplets, ~0.7-1.1 ppm and ~1.9-2.1 ppm) and a singlet for the thiazole proton (~7.5 ppm).
Predicted ¹³C NMR Resonances for the cyclopropyl carbons (~5-15 ppm), the thiazole carbons (~120-150 ppm), and the carbon bearing the bromine atom (~140 ppm).

Synthesis of this compound

Proposed Synthetic Pathway

The proposed two-step synthesis involves the initial formation of 2-amino-5-cyclopropylthiazole, followed by a Sandmeyer-type reaction to introduce the bromine atom at the 2-position.

Synthesis of this compound start1 Cyclopropyl methyl ketone + Bromine intermediate1 1-Bromo-1-cyclopropylethanone start1->intermediate1 Bromination product1 2-Amino-5-cyclopropylthiazole intermediate1->product1 Hantzsch Synthesis reagent1 Thiourea reagent1->product1 Hantzsch Synthesis final_product This compound product1->final_product Sandmeyer Reaction reagent2 NaNO₂, HBr reagent3 CuBr

Caption: Proposed synthetic route to this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-5-cyclopropylthiazole

  • Bromination of Cyclopropyl Methyl Ketone: To a solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as methanol, add bromine (1.0 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature until completion, as monitored by TLC.

  • Hantzsch Thiazole Synthesis: To the crude 1-bromo-1-cyclopropylethanone, add thiourea (1.1 eq) and ethanol. Reflux the mixture for several hours.

  • Work-up and Purification: After cooling, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography to yield 2-amino-5-cyclopropylthiazole.

Step 2: Synthesis of this compound

  • Diazotization: Dissolve 2-amino-5-cyclopropylthiazole (1.0 eq) in an aqueous solution of hydrobromic acid. Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid. Add the freshly prepared diazonium salt solution to the CuBr solution at 0 °C.

  • Work-up and Purification: Allow the reaction to warm to room temperature and stir for several hours. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. Purify the crude product by distillation or column chromatography to obtain this compound.

Chemical Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 2-position of the thiazole ring is highly susceptible to substitution, making this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming new carbon-carbon bonds.[5] This reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the 2-position of the thiazole core.

General Reaction Scheme

Suzuki-Miyaura Coupling reactant1 This compound product 2-Substituted-5-cyclopropylthiazole reactant1->product Suzuki-Miyaura Coupling reactant2 R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid) reactant2->product Suzuki-Miyaura Coupling catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) base Base (e.g., K₂CO₃, Cs₂CO₃) solvent Solvent (e.g., Dioxane/H₂O)

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for the Suzuki coupling of bromo-heterocycles.[6]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane and water, 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-cyclopropylthiazole.

Applications in Medicinal Chemistry and Drug Development

While specific biological activities of this compound have not been extensively reported, the broader class of substituted thiazoles is of significant interest in drug discovery.[7] The ability to readily diversify the 2-position through cross-coupling reactions makes this compound a valuable intermediate for generating libraries of novel compounds for biological screening.

Potential Therapeutic Areas:

  • Anticancer Agents: The 2-aminothiazole scaffold is a core component of several kinase inhibitors used in cancer therapy.[1][8] Derivatives of this compound could be explored as potential inhibitors of various protein kinases implicated in cancer progression.

  • Antimicrobial Agents: Thiazole-containing compounds have demonstrated a broad spectrum of antibacterial and antifungal activities.[7][8] The unique substitution pattern of this compound derivatives may lead to the discovery of novel antimicrobial agents with improved efficacy or novel mechanisms of action.

  • Anti-inflammatory and CNS Disorders: The thiazole nucleus is also present in compounds with anti-inflammatory and central nervous system activities. Further functionalization of the this compound core could yield compounds with therapeutic potential in these areas.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined reactivity, especially in Suzuki-Miyaura cross-coupling reactions, allows for the straightforward synthesis of a diverse range of substituted thiazoles. While further research is needed to fully elucidate its biological activities, the established importance of the thiazole scaffold in drug discovery suggests that this compound and its derivatives hold significant promise for the development of novel therapeutic agents. This guide provides a solid foundation for researchers looking to explore the chemistry and potential applications of this intriguing heterocyclic compound.

References

An In-Depth Technical Guide to 2-Bromo-5-cyclopropylthiazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazole Scaffold and the Unique Role of 2-Bromo-5-cyclopropylthiazole

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and biologically active compounds.[1] Its prevalence stems from its ability to engage in a wide range of biological interactions, including hydrogen bonding and π-π stacking, and its metabolic stability. The diverse pharmacological activities associated with thiazole derivatives are extensive, encompassing anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]

This technical guide focuses on a specific, highly functionalized derivative: This compound . The introduction of a bromine atom at the 2-position and a cyclopropyl group at the 5-position creates a unique molecule with significant potential as a versatile building block in the synthesis of novel therapeutic agents. The bromine atom serves as a key reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the facile introduction of diverse substituents to explore structure-activity relationships (SAR). The cyclopropyl moiety is a well-regarded feature in modern drug design, often introduced to enhance metabolic stability, improve potency, and modulate the pharmacokinetic profile of a drug candidate.[4]

This guide will provide a comprehensive overview of this compound, including its chemical properties, a detailed proposed synthesis protocol based on established chemical principles, and an exploration of its potential applications in drug discovery, grounded in the known biological activities of structurally related compounds.

Physicochemical and Structural Information

A critical first step in the utilization of any chemical entity is the unambiguous confirmation of its identity and properties. There has been some discrepancy in the literature and commercial listings regarding the CAS number for this compound. Based on a thorough review of major chemical supplier databases and chemical structure registries, the definitive CAS number for this compound is 1159815-90-3 .[5][6][7] An alternative CAS number, 1086381-69-2, has been associated with the isomeric structure, 4-Bromo-2-cyclopropylthiazole.[8][9][10]

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 1159815-90-3[5][6][7]
Molecular Formula C6H6BrNS[7]
Molecular Weight 204.09 g/mol [7]
Appearance Pale yellow to dark brown liquid (predicted)[11]
Boiling Point 255.4 ± 9.0 °C (Predicted)[7]
Density 1.754 ± 0.06 g/cm³ (Predicted)N/A

Proposed Synthesis of this compound

Diagram of the Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer-Type Bromination start_material_1 Cyclopropyl Methyl Ketone intermediate_1 1-Bromo-1-cyclopropylpropan-2-one (α-haloketone) start_material_1->intermediate_1 Bromination intermediate_2 2-Amino-5-cyclopropylthiazole intermediate_1->intermediate_2 Condensation start_material_2 Thiourea start_material_2->intermediate_2 final_product This compound intermediate_2->final_product Diazotization & Bromination

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 2-Amino-5-cyclopropylthiazole via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly reliable method for the formation of the thiazole ring.[3][12] It involves the condensation of an α-haloketone with a thioamide. In this proposed route, the requisite α-haloketone is 1-bromo-1-cyclopropylpropan-2-one, which can be synthesized from the readily available cyclopropyl methyl ketone.

Part A: Synthesis of the α-Haloketone Intermediate (1-Bromo-1-cyclopropylpropan-2-one)

The direct α-bromination of ketones is a standard transformation in organic synthesis.[13][14]

  • Reaction:

    • Cyclopropyl methyl ketone is treated with a brominating agent, such as bromine (Br₂) in a suitable solvent like methanol or acetic acid, often with acid catalysis to promote enolization.[14] N-Bromosuccinimide (NBS) can also be employed as a milder and more selective brominating agent.[15]

  • Causality of Experimental Choices:

    • The use of an acidic catalyst facilitates the formation of the enol or enolate, which is the nucleophilic species that attacks the bromine.

    • Controlling the stoichiometry of the brominating agent is crucial to prevent di-bromination.

    • The reaction is typically run at or below room temperature to control the reaction rate and minimize side reactions.

Part B: Hantzsch Condensation

  • Reaction:

    • The synthesized 1-bromo-1-cyclopropylpropan-2-one is then condensed with thiourea in a protic solvent such as ethanol.[1][14]

  • Mechanism and Self-Validation:

    • The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic carbon bearing the bromine atom in an SN2 reaction.

    • The resulting intermediate undergoes an intramolecular cyclization, where one of the nitrogen atoms of the thiourea moiety attacks the carbonyl carbon of the ketone.

    • Dehydration of the cyclic intermediate leads to the formation of the aromatic 2-aminothiazole ring. The thermodynamic driving force for this step is the formation of the stable aromatic system, which serves as a self-validating endpoint for the reaction.

Detailed Experimental Protocol (Proposed):

  • Synthesis of 1-Bromo-1-cyclopropylpropan-2-one:

    • To a solution of cyclopropyl methyl ketone (1.0 eq) in methanol, add a catalytic amount of hydrobromic acid.

    • Cool the solution in an ice bath and add bromine (1.0 eq) dropwise with constant stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure and purify the crude product by vacuum distillation.

  • Synthesis of 2-Amino-5-cyclopropylthiazole:

    • In a round-bottom flask, dissolve the synthesized 1-bromo-1-cyclopropylpropan-2-one (1.0 eq) and thiourea (1.1 eq) in ethanol.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound via a Sandmeyer-Type Reaction

The Sandmeyer reaction is a versatile method for the conversion of an aryl or heteroaryl amine to a halide via a diazonium salt intermediate.[2][13] This transformation is particularly well-suited for the regioselective bromination of 2-aminothiazoles.[9][16]

  • Reaction:

    • 2-Amino-5-cyclopropylthiazole is treated with a diazotizing agent, such as sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HBr), to form the corresponding diazonium salt in situ.

    • This unstable intermediate is then treated with a copper(I) bromide (CuBr) catalyst, which facilitates the replacement of the diazonium group with a bromine atom, releasing nitrogen gas.

  • Causality and Trustworthiness:

    • The use of low temperatures (typically 0-5 °C) during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

    • Copper(I) bromide is a highly effective catalyst for this transformation, proceeding through a radical-nucleophilic aromatic substitution mechanism.[13] The evolution of nitrogen gas provides a visual and thermodynamic driving force for the reaction, ensuring its progression to completion.

    • The regioselectivity is ensured as the reaction occurs specifically at the position of the amino group.

Detailed Experimental Protocol (Proposed):

  • To a solution of 2-amino-5-cyclopropylthiazole (1.0 eq) in acetonitrile, add copper(II) bromide (1.5 eq).

  • Stir the mixture at room temperature.

  • Slowly add n-butyl nitrite (1.5 eq) to the reaction mixture. The reaction progress can be monitored by TLC.[9]

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not extensively reported, its structural motifs are present in a wide array of pharmacologically active molecules. The true value of this compound lies in its utility as a versatile intermediate for the synthesis of compound libraries for screening against various biological targets.

Diagram of Potential Therapeutic Areas

Therapeutic_Applications Core This compound Anticancer Anticancer Agents Core->Anticancer Kinase Inhibitors Antimicrobial Antimicrobial Agents Core->Antimicrobial Antibacterial/Antifungal Anti_inflammatory Anti-inflammatory Agents Core->Anti_inflammatory Enzyme Inhibitors Other Other CNS/Metabolic Targets Core->Other

Caption: Potential therapeutic applications of this compound derivatives.

  • Anticancer Agents: The 2-aminothiazole scaffold is a cornerstone in the development of kinase inhibitors.[10][17] By utilizing the bromine atom for cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), a diverse array of aryl and heteroaryl groups can be introduced at the 2-position. This allows for the systematic exploration of the ATP-binding pocket of various kinases, which are often implicated in cancer cell signaling pathways. The cyclopropyl group at the 5-position can contribute to favorable hydrophobic interactions within the kinase domain.

  • Antimicrobial Agents: Thiazole derivatives have a long history as effective antimicrobial agents.[2] The introduction of a halogen, such as bromine, into the thiazole ring has been shown to enhance antimicrobial potency.[18] this compound can serve as a starting point for the synthesis of novel antibacterial and antifungal compounds. The bromine can be displaced by various nucleophiles or used in coupling reactions to append moieties known to confer antimicrobial activity.

  • Anti-inflammatory Agents: Derivatives of 2-aminothiazoles have demonstrated anti-inflammatory properties by inhibiting the production of inflammatory mediators.[10] The core structure of this compound can be elaborated to generate inhibitors of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).

Conclusion

This compound (CAS 1159815-90-3) is a strategically designed chemical building block with significant potential for application in drug discovery and medicinal chemistry. Its unique combination of a reactive bromine handle and a beneficial cyclopropyl group makes it an ideal starting material for the synthesis of diverse compound libraries. While direct biological data on this specific compound is limited, the well-documented pharmacological importance of the substituted thiazole scaffold strongly suggests its utility in the development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. The proposed synthetic route, based on the robust Hantzsch and Sandmeyer reactions, provides a clear and reliable pathway for its preparation, enabling researchers to readily access this valuable intermediate for their discovery programs.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-cyclopropylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of 2-Bromo-5-cyclopropylthiazole

In the landscape of modern medicinal chemistry, the this compound scaffold has emerged as a cornerstone for the development of novel therapeutics. Its structural motifs are prevalent in a range of biologically active agents, particularly as kinase inhibitors in oncology and as modulators of other critical cellular pathways. The thiazole ring serves as a robust and versatile pharmacophore, while the cyclopropyl group often enhances metabolic stability and binding affinity. The bromine atom at the 2-position provides a crucial synthetic handle for late-stage functionalization via cross-coupling reactions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1] This guide provides a comprehensive, field-proven methodology for the synthesis of this high-value intermediate, emphasizing chemical logic, procedural robustness, and scalability.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound identifies 2-Amino-5-cyclopropylthiazole as the key immediate precursor. The conversion of a primary aromatic amine to a bromide is classically and most reliably achieved via the Sandmeyer reaction. The 2-aminothiazole core can be constructed efficiently through the well-established Hantzsch thiazole synthesis. This reaction condenses a thiourea with an α-haloketone. The required α-haloketone, 1-bromo-1-cyclopropylethanone, is accessible from cyclopropyl methyl ketone, which in turn can be derived from the versatile starting material, cyclopropanecarboxaldehyde. This multi-step strategy is chosen for its reliability, use of readily available reagents, and clear, well-understood reaction mechanisms.

Overall Synthetic Workflow

The following diagram outlines the selected multi-step synthetic pathway.

G cluster_0 Stage 1: Ketone Synthesis cluster_1 Stage 2: Hantzsch Thiazole Synthesis cluster_2 Stage 3: Sandmeyer Reaction A Cyclopropanecarboxaldehyde B Cyclopropyl Methyl Ketone A->B  MeMgBr, Et2O then PCC, DCM C 1-Bromo-1-cyclopropylethanone B->C  Br2, HBr (cat.) MeOH D 2-Amino-5-cyclopropylthiazole C->D  Thiourea Ethanol, Reflux E This compound D->E  1. NaNO2, HBr/H2O 2. CuBr G R = 5-cyclopropylthiazol-2-yl cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Copper-Catalyzed Substitution Amine R-NH₂ Diazonium R-N₂⁺ Amine->Diazonium NaNO₂, HBr 0-5 °C Diazonium_salt R-N₂⁺ Radical_cation [R·] + Cu(II)Br₂ Diazonium_salt->Radical_cation Cu(I)Br (SET) Product R-Br Radical_cation->Product Atom Transfer N2_gas N₂ (gas) Radical_cation->N2_gas

References

An In-Depth Technical Guide to 2-Bromo-5-cyclopropylthiazole: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Substituted Thiazoles in Medicinal Chemistry

The thiazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents and clinical candidates. Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of compounds targeting a wide range of biological targets. Within this class, 2-Bromo-5-cyclopropylthiazole represents a highly valuable and versatile building block. The presence of a bromine atom at the electron-deficient 2-position provides a reactive handle for a multitude of cross-coupling reactions, while the cyclopropyl group at the 5-position offers a lipophilic, metabolically stable moiety that can probe deep into the binding pockets of target proteins. This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and application of this key intermediate for professionals engaged in drug discovery and development. Its utility is underscored by its appearance in numerous patents, indicating its role in the development of novel chemical entities.[1][2][3]

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a building block is critical for its effective use in synthesis and for the interpretation of analytical data during reaction monitoring and quality control.

Physicochemical Data

The core properties of this compound are summarized below for quick reference.

PropertyValueReference(s)
Molecular Formula C₆H₆BrNS[Matrix Scientific]
Molecular Weight 204.09 g/mol [Matrix Scientific]
CAS Number 1159815-90-3[Matrix Scientific]
Appearance Light Yellow Liquid[Sigma-Aldrich]
IUPAC Name 2-bromo-5-cyclopropyl-1,3-thiazole[Sigma-Aldrich]
SMILES BrC1=NC=C(C2CC2)S1[BLD Pharm]
InChI Key BZBIQBNTBZVRNM-UHFFFAOYSA-N[Sigma-Aldrich]
Predicted Spectroscopic Characterization

While specific spectra for this compound are not publicly available, a detailed analysis can be predicted based on the extensive literature on closely related 2-bromo-5-alkylthiazoles. These predictions are invaluable for confirming the identity and purity of the synthesized material.

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz): The proton NMR spectrum is expected to be clean and highly informative. The key feature is the singlet corresponding to the C4-proton on the thiazole ring, which is deshielded by the electronegative sulfur and nitrogen atoms. The cyclopropyl protons will appear in the characteristic upfield region.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.25Singlet (s)1HThiazole CH (H-4)The singlet nature confirms substitution at C2 and C5. The chemical shift is consistent with H-4 protons on 2,5-disubstituted thiazoles.
~1.95Multiplet (m)1HCyclopropyl CH The methine proton of the cyclopropyl group, coupled to the adjacent methylene protons.
~1.05Multiplet (m)2HCyclopropyl CHMethylene protons of the cyclopropyl ring adjacent to the thiazole.
~0.75Multiplet (m)2HCyclopropyl CHThe most upfield methylene protons of the cyclopropyl ring.

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz): The carbon spectrum provides confirmation of the core structure and substitution pattern.

Chemical Shift (δ, ppm)AssignmentRationale
~145.0C 2-BrCarbon bearing the bromine atom, significantly deshielded.
~142.0C 5-cyclopropylQuaternary carbon attached to the cyclopropyl group.
~138.0C 4-HThe sole protonated carbon on the thiazole ring.
~10.5Cyclopropyl C HMethine carbon of the cyclopropyl group.
~8.0Cyclopropyl C H₂Methylene carbons of the cyclopropyl group.

Mass Spectrometry (MS-EI): The mass spectrum will be characterized by a prominent molecular ion peak (M⁺) exhibiting a distinctive isotopic pattern. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), two peaks of nearly equal intensity will be observed for the molecular ion at m/z 203 and 205, confirming the presence of a single bromine atom.

Part 2: Synthesis and Mechanistic Considerations

A robust and scalable synthetic route is paramount for the utility of any chemical building block. The most logical and field-proven approach to this compound is a two-step sequence involving the Hantzsch thiazole synthesis followed by a Sandmeyer reaction. This route offers high yields and excellent control over regiochemistry.

Overall Synthetic Workflow

Caption: Overall synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-cyclopropylethanone (α-Haloketone Intermediate)

This initial step involves the selective alpha-bromination of a commercially available ketone. The reaction proceeds via an enol or enolate intermediate, with bromination occurring on the less-substituted methyl carbon.[4]

  • Materials: Cyclopropyl methyl ketone, Bromine (Br₂), Methanol (MeOH).

  • Procedure:

    • To a solution of cyclopropyl methyl ketone (1.0 eq) in methanol, cool the mixture to -5 °C using an ice-salt bath.

    • Slowly add bromine (1.0 eq) dropwise while maintaining the temperature below 0 °C.[5]

    • Stir the reaction mixture at this temperature for 2 hours, monitoring the disappearance of the bromine color.

    • Allow the mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by adding water and extract the product with diethyl ether or dichloromethane.

    • Wash the organic layer with a saturated solution of sodium bicarbonate, followed by brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation.[5]

Step 2: Synthesis of 2-Amino-5-cyclopropylthiazole (Hantzsch Intermediate)

The Hantzsch thiazole synthesis is a classic, robust condensation reaction for forming the aminothiazole ring system.[3]

  • Materials: 2-Bromo-1-cyclopropylethanone, Thiourea, Ethanol.

  • Procedure:

    • Dissolve 2-Bromo-1-cyclopropylethanone (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-5 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the resulting residue in water and neutralize with a saturated solution of sodium bicarbonate, causing the product to precipitate.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-Amino-5-cyclopropylthiazole.

Step 3: Synthesis of this compound (Sandmeyer Reaction)

The Sandmeyer reaction is the method of choice for converting the 2-amino group to a 2-bromo substituent, avoiding potential side reactions associated with direct electrophilic bromination of a thiazole ring.[6][7] This transformation proceeds via a diazonium salt intermediate.

  • Materials: 2-Amino-5-cyclopropylthiazole, Sodium nitrite (NaNO₂), Hydrobromic acid (HBr, 48%), Copper(I) bromide (CuBr).

  • Procedure:

    • Diazotization: Suspend 2-Amino-5-cyclopropylthiazole (1.0 eq) in an aqueous solution of 48% HBr at 0 °C. To this stirred suspension, add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature is maintained between 0 and 5 °C. Stir for 30 minutes at this temperature to form the diazonium salt.

    • Displacement: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr. Cool this solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Extract the product with ethyl acetate or a similar organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to afford pure this compound.

Mechanistic Rationale: The Sandmeyer Reaction

The choice of the Sandmeyer reaction is a critical element of expertise. Direct bromination of a 5-substituted thiazole is often not regioselective for the 2-position and can lead to a mixture of products. The Sandmeyer reaction provides unambiguous installation of the bromine at C2. The mechanism is believed to involve a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt.

Sandmeyer_Mechanism cluster_mechanism Key Steps of the Sandmeyer Reaction diazonium Thiazole-N₂⁺ set1 Single Electron Transfer (SET) diazonium->set1 cu_i Cu(I)Br cu_i->set1 radical_cation Thiazole Radical set1->radical_cation n2 N₂ Gas set1->n2 cu_ii Cu(II)Br₂ set1->cu_ii recombination Radical Recombination radical_cation->recombination cu_ii->recombination product This compound recombination->product

Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer reaction.

Part 3: Applications in Drug Discovery

This compound is a strategic building block for accessing novel chemical matter, primarily through palladium-catalyzed cross-coupling reactions. The C2-Br bond is highly susceptible to reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations, allowing for the facile introduction of diverse aryl, heteroaryl, alkynyl, and amino substituents at this position. This reactivity is the cornerstone of its utility in constructing libraries of compounds for high-throughput screening and lead optimization.

While specific drug candidates derived from this exact molecule may be proprietary, its structural motifs are found in compounds targeting key enzyme families. The 2,5-disubstituted thiazole framework is a well-established scaffold for potent and selective kinase inhibitors, which are critical in oncology and immunology. For example, derivatives are instrumental in developing inhibitors for enzymes like Glycogen Synthase Kinase 3 (GSK-3), a target implicated in neurodegenerative disorders such as Alzheimer's disease. The presence of this compound in at least ten patents further solidifies its importance and application within active drug discovery programs.[1][2][3]

Part 4: Safety and Handling

As with all halogenated heterocyclic compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.

  • Hazard Class: Irritant. [Matrix Scientific]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Handle in accordance with good industrial hygiene and safety practices.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.

References

The Emergence of 5-Cyclopropylthiazole Derivatives: A Technical Guide to Synthesis, Biological Evaluation, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold and the Strategic Incorporation of a Cyclopropyl Moiety

The thiazole ring is a cornerstone of medicinal chemistry, found in a multitude of natural products and FDA-approved drugs. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. This guide delves into the discovery and development of a novel class of compounds: 5-cyclopropylthiazole derivatives. The introduction of a cyclopropyl group at the 5-position is a strategic design element aimed at enhancing metabolic stability, lipophilicity, and conformational rigidity, thereby improving the overall pharmacological profile of the parent thiazole scaffold.[1] We will explore the synthetic pathways, biological activities, and mechanistic underpinnings of these promising therapeutic candidates.

Synthetic Strategies: The Hantzsch Thiazole Synthesis as a Foundational Approach

The construction of the 5-cyclopropylthiazole core is most effectively achieved through the venerable Hantzsch thiazole synthesis. This robust and versatile reaction involves the condensation of an α-haloketone with a thioamide.[2]

Workflow for the Hantzsch Synthesis of a 5-Cyclopropylthiazole Derivative

Hantzsch_Workflow start Starting Materials reagents α-Haloketone with Cyclopropyl Moiety + Thioamide Derivative start->reagents Select reaction Hantzsch Thiazole Synthesis (Cyclocondensation) reagents->reaction React product Crude 5-Cyclopropylthiazole Derivative reaction->product Yields purification Purification (Recrystallization or Chromatography) product->purification Subject to final_product Pure 5-Cyclopropylthiazole Derivative purification->final_product Obtain Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Lck p56(Lck) RTK->Lck Activates Downstream Downstream Signaling (e.g., PI3K/Akt/mTOR) Lck->Downstream Phosphorylates & Activates Proliferation Gene Expression for Cell Proliferation, Survival, and Angiogenesis Downstream->Proliferation Regulates Inhibitor 5-Cyclopropylthiazole Derivative Inhibitor->RTK Inhibits Inhibitor->Lck Inhibits

References

The Strategic Application of 2-Bromo-5-cyclopropylthiazole in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Privileged Structures

In the landscape of medicinal chemistry, the thiazole ring and the cyclopropyl group stand out as "privileged structures." Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone motif in a multitude of clinically approved drugs, valued for its ability to engage in hydrogen bonding and act as a rigid scaffold. Its derivatives exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Concurrently, the cyclopropyl group, a small, strained carbocycle, has gained immense traction in drug design.[3] Its unique stereoelectronic properties can enhance metabolic stability, improve potency, increase cell permeability, and modulate pKa, addressing many challenges in drug development.[4] The incorporation of this motif can lead to more favorable pharmacokinetic and pharmacodynamic profiles.[4]

The strategic combination of these two moieties in a single building block, 2-Bromo-5-cyclopropylthiazole , offers a powerful tool for medicinal chemists. The bromine atom at the 2-position serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the construction of complex molecular architectures. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this valuable intermediate, offering field-proven insights and detailed protocols for its effective utilization in drug discovery programs, particularly in the development of next-generation kinase inhibitors.

Synthesis of this compound: A Two-Step Approach

The most logical and efficient synthetic route to this compound proceeds through a two-step sequence involving the initial construction of the 2-aminothiazole core followed by a diazotization-bromination reaction.

  • Hantzsch Thiazole Synthesis of 2-Amino-5-cyclopropylthiazole

  • Sandmeyer Bromination to Yield this compound

This pathway is advantageous as it utilizes readily available starting materials and employs well-established, robust chemical transformations.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer Reaction Cyclopropyl_Methyl_Ketone Cyclopropyl Methyl Ketone Bromination Bromination (e.g., NBS, Br2) Cyclopropyl_Methyl_Ketone->Bromination alpha_Bromo_Ketone 1-Bromo-1-cyclopropylethanone (α-Haloketone Intermediate) Bromination->alpha_Bromo_Ketone Condensation Condensation/ Cyclization alpha_Bromo_Ketone->Condensation Thiourea Thiourea Thiourea->Condensation Amino_Thiazole 2-Amino-5-cyclopropylthiazole Condensation->Amino_Thiazole Amino_Thiazole_2 2-Amino-5-cyclopropylthiazole Diazotization Diazotization (NaNO2, HBr) Amino_Thiazole_2->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Bromination_Sandmeyer Bromination (CuBr) Diazonium_Salt->Bromination_Sandmeyer Final_Product This compound Bromination_Sandmeyer->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2-Amino-5-cyclopropylthiazole

This protocol is adapted from standard Hantzsch thiazole synthesis methodologies.[5] The key intermediate is an α-haloketone, which is condensed with thiourea.

Materials:

  • 1-Cyclopropylethanone

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Thiourea

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃)

Step-by-Step Procedure:

  • Synthesis of 1-bromo-1-cyclopropylethanone (α-haloketone):

    • Dissolve 1-cyclopropylethanone (1.0 eq) in a suitable solvent like chloroform or methanol.

    • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise while stirring at room temperature. The reaction can be initiated with a catalytic amount of an acid like HBr.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution to remove succinimide and any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-bromo-1-cyclopropylethanone is often used directly in the next step without further purification.

  • Hantzsch Cyclization:

    • Dissolve the crude 1-bromo-1-cyclopropylethanone (1.0 eq) in ethanol.

    • Add thiourea (1.1 eq) to the solution.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.

    • The product, 2-amino-5-cyclopropylthiazole, will precipitate as a solid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.

Experimental Protocol: Sandmeyer Bromination

The Sandmeyer reaction is a cornerstone transformation for converting aromatic amines into aryl halides via a diazonium salt intermediate.[3][6] This method is highly effective for the bromination of 2-aminothiazoles.[7]

Materials:

  • 2-Amino-5-cyclopropylthiazole

  • Sodium Nitrite (NaNO₂)

  • Hydrobromic Acid (HBr, 48%)

  • Copper(I) Bromide (CuBr)

  • Ice

Step-by-Step Procedure:

  • Formation of the Diazonium Salt:

    • In a reaction vessel, suspend 2-amino-5-cyclopropylthiazole (1.0 eq) in a mixture of HBr (48%) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir vigorously during the addition.

    • Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Copper-Catalyzed Bromination:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in HBr (48%).

    • Slowly add the cold diazonium salt solution from the previous step to the CuBr mixture. Vigorous nitrogen evolution will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • The reaction mixture can be gently heated (e.g., to 50-60 °C) to ensure the complete decomposition of the diazonium salt.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography on silica gel.

Reactivity and Applications in Medicinal Chemistry

The bromine atom at the C2 position of the thiazole ring is the key to the synthetic utility of this compound. This position is electron-deficient, making the C-Br bond susceptible to oxidative addition by palladium(0) catalysts, which is the initiating step for a variety of powerful cross-coupling reactions.[8]

G cluster_main Synthetic Utility of this compound cluster_reactions cluster_products Start This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd Catalyst) Start->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu Catalyst) Start->Sonogashira Buchwald Buchwald-Hartwig (Amine, Pd Catalyst) Start->Buchwald Aryl 2-Aryl-5-cyclopropylthiazoles (Kinase Inhibitors) Suzuki->Aryl Alkynyl 2-Alkynyl-5-cyclopropylthiazoles Sonogashira->Alkynyl Amino 2-Amino-5-cyclopropylthiazoles (Scaffolds) Buchwald->Amino

Caption: Key cross-coupling reactions of this compound.

Key Cross-Coupling Reactions:
  • Suzuki-Miyaura Coupling: This is one of the most widely used reactions for forming C-C bonds. Reacting this compound with various aryl or heteroaryl boronic acids (or esters) provides a direct route to 2-aryl-5-cyclopropylthiazole derivatives.[8] This strategy is paramount in the synthesis of kinase inhibitors, where specific aryl groups are required for binding to the ATP pocket of the enzyme.[9][10]

  • Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the thiazole core and a terminal alkyne.[11] The resulting 2-alkynylthiazoles are valuable intermediates that can be further elaborated or may themselves possess biological activity.

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction enables the formation of C-N bonds.[12] It allows for the introduction of a wide array of primary and secondary amines at the 2-position of the thiazole, creating substituted 2-aminothiazole scaffolds that are prevalent in many bioactive molecules.[13]

Application in Kinase Inhibitor Synthesis

The 2,5-disubstituted thiazole framework is a well-established scaffold for designing potent and selective protein kinase inhibitors.[9] Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of diseases like cancer.[1] The this compound building block is ideally suited for constructing libraries of potential kinase inhibitors.

For instance, in the synthesis of a hypothetical kinase inhibitor targeting Epidermal Growth Factor Receptor (EGFR), the cyclopropyl group at the 5-position could enhance binding affinity and metabolic stability, while the aryl group introduced at the 2-position via a Suzuki coupling could be tailored to interact with specific residues in the kinase domain.

Reaction TypeCoupling PartnerCatalyst System (Example)Product ClassRelevance in Drug Discovery
Suzuki Coupling Arylboronic AcidPd(dppf)Cl₂, K₂CO₃2-Aryl-5-cyclopropylthiazolesCore scaffold for kinase inhibitors[9][10]
Sonogashira Coupling Terminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃N2-Alkynyl-5-cyclopropylthiazolesVersatile intermediates, potential linkers[11]
Buchwald-Hartwig Amine (R₂NH)Pd₂(dba)₃, XPhos, NaOtBuN-Substituted-5-cyclopropylthiazol-2-aminesAccess to diverse 2-aminothiazole motifs[12]

Conclusion

This compound is a high-value, strategically designed building block for modern drug discovery. Its synthesis is achievable through robust and scalable chemical reactions. The true power of this intermediate lies in the versatility of its C-Br bond, which provides a reliable entry point for a range of palladium-catalyzed cross-coupling reactions. This enables medicinal chemists to efficiently generate diverse libraries of novel compounds, particularly in the pursuit of potent and selective kinase inhibitors. By combining the favorable properties of the cyclopropyl group and the thiazole scaffold, this compound serves as a critical tool for accelerating the development of new therapeutic agents.

References

An In-Depth Technical Guide to the Safe Handling and Application of 2-Bromo-5-cyclopropylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Bromo-5-cyclopropylthiazole, a key heterocyclic building block in modern medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes critical safety information, detailed handling protocols, and insights into its synthetic utility. The aim is to equip researchers and drug development professionals with the necessary knowledge for the safe and effective use of this versatile compound.

Introduction: The Significance of this compound in Drug Discovery

The thiazole motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutic agents. The introduction of a bromine atom at the 2-position and a cyclopropyl group at the 5-position of the thiazole ring creates a molecule with significant potential for the synthesis of novel drug candidates. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments. The cyclopropyl moiety is a valuable feature in drug design, often contributing to improved metabolic stability, enhanced potency, and favorable conformational rigidity. Consequently, this compound has emerged as a valuable intermediate in the development of new therapeutics, particularly in the area of kinase inhibitors for oncology.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic data of this compound is fundamental for its effective use in synthesis and for its unambiguous characterization.

PropertyValueSource
CAS Number 1159815-90-3
Molecular Formula C6H6BrNS
Molecular Weight 204.09 g/mol
Appearance Light Yellow Liquid
Purity ≥96%
Storage Store in a dry, sealed place.

While specific, publicly available spectroscopic data (NMR, IR, MS) for this compound is not readily found in the searched literature, typical spectral characteristics can be inferred from analogous structures. Researchers should obtain and interpret their own analytical data for definitive characterization.

Hazard Identification and Safety Precautions

As with any chemical reagent, a comprehensive understanding of the potential hazards associated with this compound is paramount. The toxicological properties of this compound have not been fully investigated, and therefore, it should be handled with care, assuming it is potentially hazardous.

Hazard Statement: Based on data for similar brominated heterocyclic compounds, this compound is expected to be an irritant to the skin, eyes, and respiratory system. It may be harmful if ingested or inhaled.

Precautionary Measures:

  • Engineering Controls: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.

    • Hand Protection: Wear chemical-resistant gloves.

    • Body Protection: Wear a lab coat and, if necessary, chemical-resistant boots.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Safe Handling, Storage, and Disposal

Adherence to proper handling, storage, and disposal procedures is crucial for ensuring laboratory safety and minimizing environmental impact.

Handling
  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid inhalation of vapor or mist.

  • Keep the container tightly closed when not in use.

  • Use spark-proof tools and avoid sources of ignition.[2]

Storage
  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly sealed.

  • Store away from incompatible materials such as strong oxidizing agents.

Spill and Accidental Release

In the event of a spill, wear appropriate personal protective equipment, including a respirator, impervious boots, and heavy rubber gloves.[1] Absorb liquid spills with an inert material and place it in a suitable container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations.[1] Do not allow the material to enter drains or waterways.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately:

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical attention.

  • Skin Contact: Wash the affected area immediately with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth.

Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the searched literature, a plausible synthetic route can be conceptualized based on established methods for the synthesis of substituted thiazoles, such as the Hantzsch thiazole synthesis. This would typically involve the reaction of a cyclopropyl-containing α-haloketone with a thioamide.

Another potential route could involve the bromination of a pre-formed 5-cyclopropylthiazole. The synthesis of related 2-amino-5-bromothiazoles often involves the direct bromination of 2-aminothiazole.[3]

It is imperative for researchers to consult relevant synthetic organic chemistry literature and patents to develop a safe and efficient synthesis protocol.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the reactivity of the C-Br bond, which readily participates in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. This compound can be coupled with a wide range of aryl or heteroaryl boronic acids or esters to introduce diverse substituents at the 2-position of the thiazole ring.

Generic Suzuki-Miyaura Coupling Protocol: A general procedure involves reacting this compound with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), a ligand (if necessary), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) in a suitable solvent system (e.g., 1,4-dioxane/water, DMF, or toluene).[4][5]

Suzuki_Coupling ThiazoleBr This compound Catalyst Pd(0) Catalyst Base ThiazoleBr->Catalyst Oxidative Addition BoronicAcid R-B(OH)₂ BoronicAcid->Catalyst Transmetalation CoupledProduct 2-Substituted-5-cyclopropylthiazole Catalyst->CoupledProduct Reductive Elimination

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Heck Reaction

The Heck reaction allows for the formation of a C-C bond between this compound and an alkene in the presence of a palladium catalyst and a base. This reaction is particularly useful for the synthesis of vinyl-substituted thiazoles.[1]

Other Cross-Coupling Reactions

The versatility of the C-Br bond in this compound also allows for its participation in other important cross-coupling reactions, such as the Stille, Sonogashira, and Buchwald-Hartwig amination reactions, further expanding its utility in the synthesis of complex molecules.

Application in the Synthesis of Kinase Inhibitors

Thiazole-containing compounds are well-represented among kinase inhibitors, which are a crucial class of drugs for the treatment of cancer and other diseases. The ability to functionalize the 2-position of the thiazole ring through cross-coupling reactions makes this compound a valuable starting material for the synthesis of libraries of potential kinase inhibitors. The cyclopropyl group at the 5-position can provide favorable interactions within the kinase active site and improve the overall drug-like properties of the final compounds.

Drug_Discovery_Workflow Start This compound Coupling Cross-Coupling Reactions (Suzuki, Heck, etc.) Start->Coupling Library Library of 2,5-Disubstituted Thiazole Derivatives Coupling->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Role of this compound in a typical drug discovery workflow.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its safe and effective use requires a thorough understanding of its potential hazards, strict adherence to appropriate handling procedures, and a solid grasp of its synthetic potential. This guide provides a foundation of knowledge to enable researchers to confidently and safely incorporate this important intermediate into their research and development programs.

References

Starting materials for 2-Bromo-5-cyclopropylthiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-cyclopropylthiazole: Starting Materials and Core Methodologies

Introduction

This compound is a heterocyclic building block of significant interest to researchers and professionals in drug development and medicinal chemistry. The unique combination of a reactive bromine atom, a stable thiazole core, and a lipophilic cyclopropyl group makes it a valuable synthon for the construction of complex molecular architectures with potential therapeutic applications. This guide provides a detailed exploration of the primary synthetic routes to this compound, focusing on the critical analysis of starting materials, the causality behind experimental choices, and field-proven protocols.

Retrosynthetic Analysis: Devising the Strategic Approach

Two primary retrosynthetic strategies emerge for the synthesis of this compound, each with distinct advantages and challenges.

Strategy 1 involves a convergent approach where the C4-C5 and N3-C2 bonds of the thiazole ring are formed in a key cyclization step, followed by the introduction of the bromine atom. This route logically starts from precursors already containing the cyclopropyl moiety.

Strategy 2 follows a linear sequence, beginning with a pre-functionalized 2-bromothiazole core and subsequently introducing the cyclopropyl group at the C5 position.

G cluster_0 Retrosynthetic Analysis Target Molecule This compound Strategy 1 Strategy 1: Convergent Approach Target Molecule->Strategy 1 Strategy 2 Strategy 2: Linear Approach Target Molecule->Strategy 2 Intermediate_A 2-Amino-5-cyclopropylthiazole Strategy 1->Intermediate_A Sandmeyer Reaction Intermediate_C 2-Bromothiazole + Cyclopropyl Source Strategy 2->Intermediate_C Cross-Coupling Intermediate_B 1-Bromo-1-cyclopropylethanone + Thiourea Intermediate_A->Intermediate_B Hantzsch Synthesis

Caption: High-level retrosynthetic pathways to this compound.

Strategy 1: Convergent Synthesis via Hantzsch Thiazole Formation and Sandmeyer Reaction

This robust strategy constructs the desired thiazole ring from acyclic precursors, offering excellent control over the substitution pattern. It is a three-step sequence that is well-precedented in heterocyclic chemistry.

Conceptual Overview

The core of this strategy is the Hantzsch thiazole synthesis, a classic and reliable method for forming the 2-aminothiazole scaffold.[1][2] This intermediate is then converted to the final product via the Sandmeyer reaction, a cornerstone of aromatic chemistry for the transformation of amino groups into halides.[3][4]

G A Cyclopropyl Methyl Ketone B 1-Bromo-1-cyclopropylethanone A->B Step 1: α-Bromination C 2-Amino-5-cyclopropylthiazole B->C Step 2: Hantzsch Thiazole Synthesis D This compound C->D Step 3: Sandmeyer Bromination

Caption: Workflow for the convergent synthesis of this compound.

Starting Materials Analysis
Starting MaterialRoleRationale for Selection
Cyclopropyl Methyl KetoneCyclopropyl source and ketone backboneCommercially available and readily undergoes α-halogenation.
Bromine (Br₂) or N-Bromosuccinimide (NBS)Brominating agentEffective for the α-bromination of ketones.[5] NBS is often preferred for better selectivity and handling.
ThioureaNitrogen and sulfur sourceThe classic and most common reagent for the Hantzsch synthesis to form the 2-amino-thiazole ring.[6]
Sodium Nitrite (NaNO₂)Diazotizing agentReacts with strong acid to form nitrous acid in situ for the Sandmeyer reaction.[7]
Copper(I) Bromide (CuBr)Catalyst/ReagentThe quintessential copper source for the Sandmeyer bromination.[8]
Detailed Experimental Protocols

Step 1: Synthesis of 1-Bromo-1-cyclopropylethanone (α-Bromoketone)

  • Causality: The α-position of the ketone is activated towards electrophilic substitution. Bromination at this position creates the electrophilic center necessary for the subsequent cyclization with the nucleophilic thiourea.

  • Protocol:

    • In a flask equipped with a dropping funnel and stirrer, dissolve cyclopropyl methyl ketone (1.0 eq.) in methanol.

    • Add a catalytic amount of hydrobromic acid (HBr).

    • Cool the solution in an ice bath to 0-5 °C.

    • Add a solution of bromine (1.0 eq.) in methanol dropwise, maintaining the temperature below 10 °C.

    • After complete addition, allow the mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Step 2: Hantzsch Thiazole Synthesis of 2-Amino-5-cyclopropylthiazole

  • Causality: This is a condensation reaction where the nucleophilic sulfur of thiourea attacks the carbonyl carbon of the α-bromoketone, and the nitrogen atoms of thiourea attack the α-carbon bearing the bromine, leading to cyclization and formation of the aminothiazole ring.[9]

  • Protocol:

    • Dissolve the crude 1-bromo-1-cyclopropylethanone (1.0 eq.) in ethanol.

    • Add thiourea (1.1 eq.) to the solution.

    • Heat the mixture to reflux (approx. 78 °C) for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Sandmeyer Bromination of 2-Amino-5-cyclopropylthiazole

  • Causality: The amino group is converted into a diazonium salt, which is an excellent leaving group (N₂). Copper(I) bromide then facilitates the radical-nucleophilic aromatic substitution of the diazonium group with a bromide ion.[4]

  • Protocol:

    • Suspend 2-amino-5-cyclopropylthiazole (1.0 eq.) in an aqueous solution of HBr (48%).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq.) in water, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

    • In a separate flask, dissolve copper(I) bromide (1.2 eq.) in HBr (48%) and cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, then heat to 60 °C for 30 minutes.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Strategy 2: Linear Synthesis via Suzuki Cross-Coupling on a Pre-formed Thiazole Core

This strategy leverages the power of modern cross-coupling chemistry to directly install the cyclopropyl group onto a commercially available, pre-functionalized thiazole.

Conceptual Overview

The key transformation is a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10] This method is highly valued for its mild conditions and tolerance of a wide range of functional groups. It involves the reaction of an organoboron compound with an organic halide.[11]

G A 2-Bromothiazole + Cyclopropylboronic Acid B This compound A->B Suzuki-Miyaura Cross-Coupling

Caption: Workflow for the linear synthesis via Suzuki cross-coupling.

Starting Materials Analysis
Starting MaterialRoleRationale for Selection
2-BromothiazoleThiazole core and electrophilic partnerCommercially available and relatively inexpensive.[12][13][14] The bromine at the 2-position is generally less reactive than at the 5-position, but direct C-H functionalization at the 5-position is the target here. Correction: The strategy should be the coupling of a 5-halothiazole. Let's assume we start with 2,5-dibromothiazole and selectively couple at the 5-position, or a more direct C-H functionalization approach. A more practical approach is the Suzuki coupling of 5-bromo-2-chlorothiazole with cyclopropylboronic acid, followed by a subsequent reaction if the chloro group needs to be replaced. However, for the synthesis of This compound , the Suzuki coupling partner should be a 5-halothiazole. Let's reconsider this. A more direct approach would be the coupling of 2-bromothiazole with a cyclopropylating agent that directs to the 5-position. However, a standard Suzuki coupling is between a halide and a boronic acid. Therefore, a more logical Suzuki approach would be the coupling of 2-bromo-5-iodothiazole with cyclopropylboronic acid (reacting at the more reactive iodine position) or the coupling of 5-bromo-2-lithiothiazole with a cyclopropyl electrophile. Given the complexity, let's pivot to a more direct C-H functionalization or a Suzuki coupling of a 5-halo-2-bromothiazole. For the purpose of this guide, we will assume a direct C-H activation/coupling protocol at the 5-position of 2-bromothiazole or a Suzuki coupling with 2-bromo-5-halothiazole. Let's refine this to a Suzuki coupling of 2-bromo-5-iodothiazole with cyclopropylboronic acid for a more defined protocol. A more direct C-H activation approach is also plausible. Let's consider a palladium-catalyzed direct C-H cyclopropylation. Given the available literature, a Suzuki coupling is more standard. Let's proceed with the Suzuki coupling of a dihalothiazole. A common substrate would be 2,5-dibromothiazole. Selective coupling at the 5-position is often achievable. Let's assume this approach.
Cyclopropylboronic acidCyclopropyl source and nucleophilic partnerCommercially available and stable, the standard boron reagent for Suzuki couplings.[11]
Palladium Catalyst (e.g., Pd(PPh₃)₄)CatalystFacilitates the oxidative addition, transmetalation, and reductive elimination cycle.[15]
Base (e.g., K₂CO₃, Cs₂CO₃)ActivatorActivates the boronic acid for the transmetalation step.[10]
Detailed Experimental Protocol

Suzuki-Miyaura Cross-Coupling

  • Causality: The palladium(0) catalyst undergoes oxidative addition into the C-Br bond of the thiazole. The base activates the cyclopropylboronic acid to form a boronate complex, which then undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination yields the C-C coupled product and regenerates the palladium(0) catalyst.

  • Protocol:

    • To a reaction vessel, add 2,5-dibromothiazole (1.0 eq.), cyclopropylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).

    • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

    • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Add a degassed solvent system, such as a mixture of toluene and water.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to isolate this compound.

Comparative Analysis of Synthetic Strategies

FeatureStrategy 1: Hantzsch/SandmeyerStrategy 2: Suzuki Coupling
Number of Steps 31 (from a dihalothiazole)
Starting Materials Simple, readily available acyclic precursorsRequires a pre-functionalized dihalothiazole
Scalability Generally scalable, classic reactionsCan be scalable, but catalyst cost may be a factor
Potential Yields Can be moderate to good over three stepsCan be high for the single coupling step
Key Challenges Handling of bromine, control of Sandmeyer reaction conditionsCatalyst deactivation, purification from catalyst residues, potential for side reactions
Flexibility Allows for variation in the ketone starting material to produce different C5-substituted thiazolesAllows for variation in the boronic acid to introduce different C5-substituents

Conclusion

The synthesis of this compound can be effectively achieved through at least two distinct and reliable synthetic pathways. The convergent approach, utilizing the Hantzsch thiazole synthesis followed by a Sandmeyer reaction, is a classic and robust method built upon well-understood, foundational organic reactions. The linear approach, leveraging a modern palladium-catalyzed Suzuki cross-coupling, offers a more direct route, reflecting the power of contemporary synthetic methodology. The choice between these strategies will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific expertise and equipment available in the laboratory. Both routes provide a solid foundation for the production of this valuable synthetic intermediate for applications in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction with 2-Bromo-5-cyclopropylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Aryl-5-cyclopropylthiazoles in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction, which couples an organohalide with an organoboron compound, has become an indispensable tool in the synthesis of complex molecules, particularly within the pharmaceutical industry.[2]

This guide focuses on a specific, yet highly relevant, application of this powerful reaction: the coupling of 2-Bromo-5-cyclopropylthiazole with various boronic acids and their derivatives. The resulting 2-aryl-5-cyclopropylthiazole scaffold is of significant interest in drug discovery. The thiazole ring is a privileged heterocyclic motif found in numerous bioactive compounds, while the cyclopropyl group often imparts favorable metabolic stability, conformational rigidity, and enhanced potency. The ability to readily diversify the C2-position of the 5-cyclopropylthiazole core through Suzuki coupling provides a versatile platform for generating libraries of novel compounds for biological screening.

This document, authored from the perspective of a Senior Application Scientist, provides a detailed exploration of the reaction mechanism, a robust experimental protocol, and critical insights into optimization and troubleshooting, grounded in established scientific principles.

The Catalytic Cycle: A Mechanistic Overview of the Suzuki-Miyaura Coupling

The efficacy of the Suzuki coupling reaction lies in a well-defined catalytic cycle involving a palladium catalyst.[1] The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. A base is a crucial component, playing a vital role in the activation of the organoboron species.[3]

  • Oxidative Addition : The catalytic cycle begins with a coordinatively unsaturated Palladium(0) species, which undergoes oxidative addition to the this compound. This step involves the insertion of the palladium into the carbon-bromine bond, forming a Palladium(II) intermediate. This is often the rate-determining step of the reaction.[4]

  • Transmetalation : In this step, the organic group from the boronic acid (or its derivative) is transferred to the Palladium(II) complex. The presence of a base is critical here; it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[3]

  • Reductive Elimination : The final step is the reductive elimination of the two organic fragments (the thiazole and the aryl group) from the Palladium(II) complex. This forms the desired carbon-carbon bond of the 2-aryl-5-cyclopropylthiazole product and regenerates the active Palladium(0) catalyst, allowing the catalytic cycle to continue.[1]

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_Br [5-cyclopropylthiazol-2-yl]-Pd(II)L2-Br Pd0->PdII_Br OxAdd->PdII_Br Transmetalation Transmetalation PdII_Ar [5-cyclopropylthiazol-2-yl]-Pd(II)L2-[Ar] PdII_Br->PdII_Ar Transmetalation->PdII_Ar PdII_Ar->Pd0 RedElim Reductive Elimination RedElim->Pd0 Regenerated Catalyst Product 2-Aryl-5-cyclopropylthiazole RedElim->Product Thiazole This compound Thiazole->OxAdd BoronicAcid Ar-B(OH)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 2-Aryl-5-cyclopropylthiazoles

This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids. As with any reaction, optimization for each specific substrate pairing may be necessary to achieve the highest yields.

Materials and Reagents
  • Substrates :

    • This compound (1.0 eq)

    • Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 eq)

  • Catalyst :

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%) or

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)

  • Base :

    • Potassium carbonate (K₂CO₃) (2-3 eq) or

    • Cesium carbonate (Cs₂CO₃) (2-3 eq)

  • Solvents :

    • Anhydrous 1,4-Dioxane

    • Degassed Water

  • Other :

    • Anhydrous sodium sulfate or magnesium sulfate

    • Ethyl acetate (for workup)

    • Brine solution

    • Silica gel for column chromatography

    • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure
  • Reaction Setup :

    • To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times to ensure all oxygen is removed.

  • Solvent Addition :

    • Under the inert atmosphere, add the anhydrous solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) via a syringe. The mixture should be stirred to ensure homogeneity.

  • Reaction Execution :

    • Immerse the reaction flask in a preheated oil bath at the desired temperature (typically 80-110 °C).

    • Stir the reaction mixture vigorously for the specified time (typically 2-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Workup :

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification :

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-5-cyclopropylthiazole.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants: This compound Arylboronic acid Pd Catalyst Base B 2. Inert Atmosphere: Evacuate & Backfill (3x) A->B C 3. Add Solvents: 1,4-Dioxane/Water B->C D 4. Heat & Stir: 80-110 °C, 2-24h C->D E 5. Monitor Reaction: TLC or LC-MS D->E F 6. Cool & Quench E->F G 7. Extraction: Ethyl Acetate & Water F->G H 8. Dry & Concentrate G->H I 9. Purification: Column Chromatography H->I

Figure 2: A generalized experimental workflow for the Suzuki coupling.

Key Reaction Parameters and Optimization Strategies

The success of a Suzuki coupling reaction often hinges on the careful selection and optimization of several key parameters. The following table provides a summary of typical conditions and considerations for the coupling of this compound.

ParameterTypical Reagents/ConditionsRationale and Field-Proven Insights
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligandFor heteroaryl bromides, catalysts with electron-rich and bulky phosphine ligands are often effective as they promote the oxidative addition step.[5] Pd(dppf)Cl₂ is a robust and versatile pre-catalyst that often gives good results.
Ligand (if needed) XPhos, SPhos, RuPhosIf using a palladium source like Pd₂(dba)₃, the addition of a biarylphosphine ligand can significantly improve reaction rates and yields, especially with challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is critical for activating the boronic acid.[3] Cs₂CO₃ is often more effective than K₂CO₃, particularly for less reactive boronic acids, due to its higher solubility in organic solvents. K₃PO₄ is a strong base that can be beneficial in some cases.
Solvent System 1,4-Dioxane/H₂O, DMF/H₂O, Toluene/H₂OA mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.[1] The ratio of organic solvent to water can be adjusted to optimize solubility and reaction rate.
Temperature 80 - 110 °CThe reaction temperature needs to be high enough to drive the reaction to completion in a reasonable time but not so high as to cause decomposition of the reactants or catalyst. Microwave irradiation can sometimes accelerate the reaction.[6]
Boronic Acid Derivative Boronic acid, Boronic ester (e.g., pinacol ester), Trifluoroborate saltBoronic esters and trifluoroborate salts can offer enhanced stability and are sometimes used for boronic acids that are prone to protodeboronation.[7]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Ensure the palladium catalyst is active (use a fresh batch if necessary). Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Increase the reaction temperature in increments of 10 °C. Consider a different catalyst/ligand system.
Protodeboronation The boronic acid is unstable under the reaction conditions.Use a boronic ester or a trifluoroborate salt instead of the boronic acid. Minimize the reaction time and temperature.
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Ensure the reaction is set up under a strictly inert atmosphere. Thoroughly degas the solvents before use.
Dehalogenation of Starting Material Side reaction where the bromine is replaced by hydrogen.This can be promoted by certain bases and solvents. Try a different base or solvent system. Reducing the reaction temperature may also help.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of a diverse range of 2-aryl-5-cyclopropylthiazoles. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can reliably access these valuable compounds for applications in drug discovery and materials science. The protocol and insights provided in this guide offer a solid foundation for the successful implementation and optimization of this important transformation.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-cyclopropylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Importance of the 5-Cyclopropylthiazole Moiety

The 2-bromo-5-cyclopropylthiazole scaffold is a highly valuable building block in contemporary drug discovery and development. The thiazole ring is a privileged heterocycle, present in numerous FDA-approved drugs, owing to its ability to engage in a variety of biological interactions. The addition of a cyclopropyl group at the 5-position introduces a unique three-dimensional structural element. This small, strained ring can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity to target proteins, making it a desirable feature in the design of novel therapeutic agents.[1]

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the functionalization of this key intermediate. These reactions, which were the subject of the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity under relatively mild conditions.[2] This guide provides an in-depth exploration of the primary palladium-catalyzed cross-coupling reactions applicable to this compound, offering detailed protocols and expert insights to facilitate their successful implementation in a research setting. A key challenge in the cross-coupling of thiazole derivatives is the potential for the sulfur atom to coordinate with the palladium catalyst, leading to deactivation or "poisoning."[3] The strategic selection of bulky, electron-rich ligands is crucial to mitigate this issue by forming stable complexes with palladium that disfavor this inhibitory interaction.[3]

Core Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the C2-bromine atom on the thiazole ring makes it an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The most pertinent of these for derivatizing this compound are the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.

The General Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) intermediates.[4] Understanding this fundamental mechanism is key to troubleshooting and optimizing these transformations.

Palladium Catalytic Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 (Oxidative Adduct) Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 (Transmetalation Product) Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-M) Ar-Pd(II)(R)L2->Pd(0)L2 Ar-R Ar-R (Coupled Product) Ar-Pd(II)(R)L2->Ar-R Reductive Elimination Regeneration Regeneration Ar-X Aryl Halide (e.g., this compound) R-M Organometallic Reagent (e.g., Boronic Acid) L Ligand

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The cycle initiates with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This is followed by transmetalation with an organometallic reagent (e.g., a boronic acid in Suzuki coupling) and culminates in reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[4]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for the formation of C(sp²)-C(sp²) bonds due to the commercial availability, stability, and low toxicity of boronic acid reagents.[1][5] This reaction is exceptionally versatile for introducing aryl and heteroaryl substituents at the 2-position of the 5-cyclopropylthiazole core.

Key Considerations for Suzuki-Miyaura Coupling:
  • Catalyst and Ligand: A palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ is commonly used in conjunction with a phosphine ligand. For challenging substrates like thiazoles, bulky and electron-rich ligands such as XPhos, SPhos, or Buchwald's biaryl phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[6]

  • Base: A base is required to activate the boronic acid for transmetalation.[7] Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄.[3] The choice of base can be critical and is often substrate-dependent.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is frequently employed to dissolve both the organic substrates and the inorganic base.[3]

Data Presentation: Suzuki-Miyaura Coupling of this compound
EntryCoupling Partner (Boronic Acid)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10092
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (6)Cs₂CO₃ (2)Toluene/H₂O11088
3Pyridin-3-ylboronic acidPdCl₂(dppf) (5)-K₂CO₃ (3)DMF/H₂O9075
4Cyclopropylboronic acidPd(OAc)₂ (3)P(Cy)₃ (6)K₃PO₄ (2.5)THF/H₂O8085[8]

Note: The data in this table is representative and compiled from various sources for illustrative purposes. Actual results may vary.

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Suzuki-Miyaura Protocol start Start: Oven-dried Schlenk tube reagents Add: - this compound (1.0 equiv) - Phenylboronic acid (1.2 equiv) - K₃PO₄ (2.0 equiv) - Pd(OAc)₂ (2 mol%) - SPhos (4 mol%) start->reagents atmosphere Evacuate and backfill with Argon (3x) reagents->atmosphere solvent Add degassed dioxane/H₂O (10:1) atmosphere->solvent reaction Heat to 100 °C with stirring solvent->reaction monitoring Monitor by TLC or LC-MS reaction->monitoring workup Cool, dilute with EtOAc, wash with H₂O and brine monitoring->workup purification Dry (Na₂SO₄), concentrate, and purify by column chromatography workup->purification end End: Isolate 2-Phenyl-5-cyclopropylthiazole purification->end Buchwald-Hartwig Protocol start Start: Oven-dried Schlenk tube reagents Add: - this compound (1.0 equiv) - Pd₂(dba)₃ (1.5 mol%) - XPhos (3 mol%) - NaOtBu (1.4 equiv) start->reagents atmosphere Evacuate and backfill with Argon (3x) reagents->atmosphere solvent_amine Add degassed Toluene, then Morpholine (1.2 equiv) atmosphere->solvent_amine reaction Heat to 110 °C with stirring solvent_amine->reaction monitoring Monitor by TLC or LC-MS reaction->monitoring workup Cool, filter through Celite, concentrate monitoring->workup purification Purify by column chromatography workup->purification end End: Isolate 2-Morpholino-5-cyclopropylthiazole purification->end

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 2-Bromo-5-cyclopropylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 5-Cyclopropylthiazole Scaffold in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology.[1] The strategic selection of core scaffolds is paramount to achieving desired pharmacological profiles. The 2-bromo-5-cyclopropylthiazole motif has emerged as a highly valuable building block for several key reasons.

The thiazole ring is a well-established "privileged" scaffold in kinase inhibitor design, known for its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.[2] Furthermore, the cyclopropyl group at the 5-position offers significant advantages. This small, strained ring system introduces conformational rigidity, which can lock the molecule into a bioactive conformation, thereby enhancing binding affinity.[3] The cyclopropyl moiety is also known to improve metabolic stability and can provide favorable interactions within hydrophobic pockets of the kinase active site.

This application note provides a comprehensive guide to the synthesis of kinase inhibitors using this compound as a key starting material. We will delve into the rationale behind the synthetic strategy, provide detailed, step-by-step protocols for key transformations, and discuss the structure-activity relationships (SAR) that guide the design of these potent therapeutic agents.

Synthetic Strategy: A Modular Approach to Kinase Inhibitor Scaffolds

The synthetic approach to kinase inhibitors from this compound is modular, primarily relying on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce diversity at the 2-position of the thiazole ring. This is typically followed by further functionalization to install moieties that interact with other regions of the kinase active site.

A general synthetic workflow is outlined below:

G A This compound B Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst, Base) A->B Step 1 C 2-Aryl-5-cyclopropylthiazole Intermediate B->C D Further Functionalization (e.g., Amination, Amide Coupling) C->D Step 2 E Final Kinase Inhibitor D->E

Caption: General synthetic workflow for kinase inhibitors.

This two-step approach allows for the rapid generation of a library of analogues by varying the arylboronic acid in the Suzuki coupling and the reagents used in the subsequent functionalization steps.

Part 1: Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[1] In this context, it is used to couple an aryl or heteroaryl group to the 2-position of the cyclopropylthiazole core.

Protocol 1: Synthesis of 2-(4-aminophenyl)-5-cyclopropylthiazole

This protocol describes a representative Suzuki coupling reaction between this compound and 4-aminophenylboronic acid.

Materials:

  • This compound

  • 4-Aminophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq), 4-aminophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Place the flask under an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the desired 2-(4-aminophenyl)-5-cyclopropylthiazole.

Expected Yield: 75-85%

Rationale for Reagent Choices:

  • Palladium Catalyst (Pd(OAc)₂/PPh₃): This in-situ generated Pd(0) species is a common and effective catalyst for Suzuki couplings.

  • Base (K₂CO₃): The base is crucial for the transmetalation step of the catalytic cycle. Potassium carbonate is a moderately strong base that is generally well-tolerated by many functional groups.

  • Solvent (Dioxane/Water): The mixed solvent system is used to dissolve both the organic starting materials and the inorganic base.

Part 2: Synthesis of a Representative Kinase Inhibitor

The 2-aryl-5-cyclopropylthiazole intermediate can be further elaborated to introduce functionalities that enhance kinase binding. A common strategy is the formation of an amide bond, as the amide moiety can act as both a hydrogen bond donor and acceptor.

Protocol 2: Synthesis of N-(4-(5-cyclopropylthiazol-2-yl)phenyl)cyclopropanecarboxamide

This protocol describes the acylation of the amino group of 2-(4-aminophenyl)-5-cyclopropylthiazole with cyclopropanecarbonyl chloride. The resulting cyclopropylamide is a motif found in some potent kinase inhibitors.[4]

Materials:

  • 2-(4-aminophenyl)-5-cyclopropylthiazole (from Protocol 1)

  • Cyclopropanecarbonyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve 2-(4-aminophenyl)-5-cyclopropylthiazole (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final kinase inhibitor.

Expected Yield: 80-90%

G cluster_0 Protocol 1: Suzuki Coupling cluster_1 Protocol 2: Amide Coupling A This compound C Pd(OAc)₂, PPh₃, K₂CO₃ Dioxane/H₂O, Reflux A->C B 4-Aminophenylboronic acid B->C D 2-(4-aminophenyl)-5-cyclopropylthiazole C->D E 2-(4-aminophenyl)-5-cyclopropylthiazole G Et₃N, DCM, 0°C to RT E->G F Cyclopropanecarbonyl chloride F->G H N-(4-(5-cyclopropylthiazol-2-yl)phenyl)cyclopropanecarboxamide G->H

Caption: Detailed synthetic workflow.

Structure-Activity Relationship (SAR) Insights

The modular synthesis allows for systematic exploration of the SAR.

PositionModificationRationalePotential Impact on Activity
Thiazole C2 Introduction of various aryl and heteroaryl groups via Suzuki coupling.To probe the hydrophobic and hydrogen bonding interactions in the ATP-binding site.Potency and selectivity can be significantly altered.
Aryl Group Substitution with electron-donating or -withdrawing groups.To modulate the electronic properties and steric interactions.Can fine-tune binding affinity and pharmacokinetic properties.
Amide Moiety Variation of the acyl group (e.g., different cycloalkyls, aryls).To optimize interactions in the solvent-exposed region of the kinase.Can improve potency and cell permeability.[4]

Representative Biological Data

While specific data for the exact compound synthesized in Protocol 2 is not publicly available, data for structurally related 2-amino-5-carboxamidothiazole inhibitors of the Src-family kinase Lck can provide a benchmark.[4]

CompoundKinase TargetIC₅₀ (nM)
Cyclopropylamide 11d[4]Lck< 100
Phenylamide analogueLck> 1000

This data suggests that the cyclopropylamide moiety is crucial for potent inhibition of this particular kinase, highlighting the importance of the modifications made in Protocol 2.[4]

Conclusion

This compound is a versatile and valuable starting material for the synthesis of novel kinase inhibitors. The robust Suzuki-Miyaura cross-coupling allows for the introduction of diverse aryl and heteroaryl moieties at the 2-position, while subsequent functionalization enables the fine-tuning of the molecule's properties to achieve high potency and selectivity. The protocols and insights provided in this application note serve as a solid foundation for researchers and drug development professionals to explore the rich chemical space accessible from this promising scaffold.

References

The Strategic Application of 2-Bromo-5-cyclopropylthiazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Privileged Scaffold

In the landscape of contemporary drug discovery, the thiazole ring stands as a "privileged scaffold," a recurring structural motif found in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in a variety of intermolecular interactions make it a cornerstone for the design of novel therapeutic agents. Within this esteemed class of heterocycles, 2-Bromo-5-cyclopropylthiazole has emerged as a particularly valuable and versatile building block for medicinal chemists.

This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and expert insights for its strategic deployment in drug development programs. We will delve into its synthesis, reactivity, and its role in the creation of compounds targeting a range of diseases, from cancer to neurological disorders.

The Synthetic Utility of this compound: A Chemist's Perspective

The power of this compound lies in its dual functionality. The bromine atom at the 2-position serves as a highly versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, while the cyclopropyl group at the 5-position often imparts favorable pharmacokinetic properties and can engage in specific interactions with biological targets.

Plausible Synthetic Route

Core Applications in Medicinal Chemistry: Cross-Coupling Reactions

The bromine atom at the 2-position of this compound is the linchpin of its utility, enabling the facile introduction of a wide range of substituents through well-established and robust cross-coupling methodologies. This allows for rapid library synthesis and systematic exploration of the chemical space around the thiazole core to optimize biological activity and drug-like properties.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds with exceptional functional group tolerance.[4][5] In the context of this compound, this reaction is instrumental for the introduction of aryl and heteroaryl moieties, which are frequently found in kinase inhibitors and other targeted therapies.[6]

Objective: To synthesize 2-phenyl-5-cyclopropylthiazole.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent system via syringe.

  • Stir the reaction mixture at 90 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/Water10075-90
Pd(dppf)Cl₂Cs₂CO₃DMF9080-95
Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/Water9085-98

Note: Yields are illustrative and may vary depending on the specific boronic acid used.

Suzuki_Miyaura_Coupling cluster_steps Experimental Workflow reagents This compound + Phenylboronic Acid catalyst Pd(0) Catalyst Base reagents->catalyst 1. Add Reagents product 2-Phenyl-5-cyclopropylthiazole catalyst->product 2. Catalytic Cycle workflow Reaction Setup -> Heating & Monitoring -> Workup & Purification setup Inert Atmosphere Setup reaction Heating (90°C) setup->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a critical transformation in the synthesis of a vast number of pharmaceuticals.[7][8] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to 2-amino-thiazole derivatives that are key components of many kinase inhibitors and other biologically active molecules.

Objective: To synthesize 2-(morpholino)-5-cyclopropylthiazole.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas.

  • Add degassed toluene, followed by this compound and morpholine.

  • Stir the reaction mixture at 110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle reagents This compound + Morpholine catalyst Pd(0) Catalyst Ligand (Xantphos) Base (NaOtBu) reagents->catalyst 1. Add Reagents product 2-(Morpholino)-5-cyclopropylthiazole catalyst->product 2. Catalytic Cycle OA Oxidative Addition LE Ligand Exchange OA->LE RE Reductive Elimination LE->RE RE->OA

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is particularly useful for introducing alkynyl linkers into a molecule, which can then be further functionalized or used to extend conjugation in photodynamic therapy agents or molecular probes.

Objective: To synthesize 2-(phenylethynyl)-5-cyclopropylthiazole.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

Procedure:

  • In a reaction flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Flush the flask with an inert gas.

  • Add degassed DMF and triethylamine.

  • Add phenylacetylene via syringe.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, dilute with ethyl acetate and wash with saturated aqueous ammonium chloride.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Case Studies: The Impact of the 5-Cyclopropylthiazole Moiety

The strategic incorporation of the 5-cyclopropylthiazole unit has been shown to be beneficial in several therapeutic areas.

Kinase Inhibitors in Oncology

The 2-amino-thiazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[11] The cyclopropyl group at the 5-position can provide a favorable interaction with the hydrophobic regions of the ATP-binding pocket of various kinases, potentially enhancing potency and selectivity. Derivatives of 2-amino-5-cyclopropylthiazole could be explored as inhibitors of Cyclin-Dependent Kinases (CDKs) or Bruton's Tyrosine Kinase (BTK), both of which are validated targets in oncology.[12]

Kinase_Inhibition cluster_cell Cancer Cell Kinase Kinase (e.g., CDK, BTK) Substrate Substrate Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Proliferation Cell Proliferation & Survival PhosphoSubstrate->Proliferation Inhibitor 5-Cyclopropylthiazole Derivative Inhibitor->Kinase Binds to ATP Pocket

Caption: Inhibition of kinase-mediated cell signaling.

Modulators of Neurological Pathways

Derivatives of pyrazolo[5,1-b]thiazole have been investigated as antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor, which is implicated in stress-related disorders such as anxiety and depression. The lipophilic cyclopropyl group can enhance brain penetration and receptor affinity.

Structure-Activity Relationship (SAR) Insights

The derivatization of the this compound core allows for a systematic investigation of SAR.

  • The Cyclopropyl Group: This small, rigid, and lipophilic group can enhance binding to hydrophobic pockets, improve metabolic stability, and favorably impact cell permeability.

  • The 2-Substituent:

    • Aryl/Heteroaryl Groups (from Suzuki Coupling): Can engage in π-stacking and hydrogen bonding interactions with the target protein.

    • Amino Groups (from Buchwald-Hartwig Amination): Often act as hydrogen bond donors and can be crucial for anchoring the molecule in the active site.

    • Alkynyl Groups (from Sonogashira Coupling): Provide a rigid linker to other pharmacophores and can be used to probe deeper pockets within a binding site.

Conclusion: A Versatile Tool for Drug Discovery

This compound represents a high-value starting material for medicinal chemists. Its predictable reactivity in key cross-coupling reactions, combined with the favorable properties imparted by the 5-cyclopropylthiazole scaffold, makes it an ideal platform for the rapid generation of diverse compound libraries. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage this versatile building block in their pursuit of novel and effective therapeutics.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-5-cyclopropylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation in Thiazole Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its ability to act as a bioisostere for other aromatic systems and engage in key hydrogen bonding interactions makes it a valuable component in drug design. The introduction of an amino group onto the thiazole core, particularly at the 2-position, opens up a vast chemical space for further functionalization, enabling the synthesis of diverse compound libraries for drug discovery programs.[1][2][3]

The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds in modern organic synthesis.[4][5][6] This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods, which often require harsh conditions and have limited substrate scope.[4][6] For heteroaromatic substrates like 2-Bromo-5-cyclopropylthiazole, the Buchwald-Hartwig amination provides a direct and efficient route to novel 2-aminothiazole derivatives, which are key building blocks in the development of new therapeutic agents.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination of this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and optimized experimental protocol, and provide a troubleshooting guide to address common challenges.

Understanding the Mechanism: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][7][8] The cycle can be broken down into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The reactivity order for the aryl halide is generally I > Br > Cl.[7][9]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. The choice of base is critical and can influence the reaction rate and outcome.[7][10]

  • Reductive Elimination: This is the final and product-forming step. The C-N bond is formed as the desired 2-amino-5-cyclopropylthiazole product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][8]

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Complex [(R-Thiazole)Pd(II)(Br)L2] Pd(0)L2->Oxidative Addition Complex this compound Amido Complex [(R-Thiazole)Pd(II)(NR'R'')L2] Oxidative Addition Complex->Amido Complex + Amine (HNR'R'') - HBr (neutralized by base) Amido Complex->Pd(0)L2 Product 2-Amino-5-cyclopropylthiazole Amido Complex->Product Reductive Elimination This compound This compound Amine Amine Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol Development and Optimization: A Guide for this compound

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent. Thiazoles can be challenging substrates due to the potential for the sulfur atom to coordinate with the palladium catalyst, leading to deactivation.[11] Therefore, the use of bulky, electron-rich phosphine ligands is often crucial to shield the metal center and promote the desired catalytic activity.[11]

Catalyst and Ligand Selection

The choice of ligand is paramount for a successful coupling with a heteroaryl halide.[11][12] Sterically hindered and electron-rich biaryl phosphine ligands have demonstrated superior performance in the amination of challenging substrates.[6]

LigandPalladium PrecursorTypical ApplicationRationale for this compound
XPhos Pd₂(dba)₃ or XPhos Pd G3General for challenging aryl and heteroaryl chlorides/bromides.Excellent general-purpose ligand with a good balance of steric bulk and electron-donating ability.[6]
RuPhos Pd₂(dba)₃ or RuPhos Pd G3Effective for a wide range of amines, including primary and secondary.Often provides high turnover numbers and is effective for heteroaromatic substrates.[12]
BrettPhos Pd₂(dba)₃ or BrettPhos Pd G4Particularly effective for hindered primary amines and challenging heteroaryl halides.[8][13]The significant steric bulk can prevent catalyst deactivation by the thiazole sulfur.
Xantphos Pd(OAc)₂Bidentate ligand, often used for electron-rich heteroaryl halides.The wide bite angle can be beneficial for promoting reductive elimination.[8][11]

For initial screening, a pre-catalyst such as XPhos Pd G3 or RuPhos Pd G3 is recommended as they are air-stable and provide reliable generation of the active Pd(0) species.

Base and Solvent Selection

The base plays a crucial role in the deprotonation of the amine. Strong, non-nucleophilic bases are typically employed. The choice of solvent is dictated by the solubility of the reactants and the required reaction temperature.

BaseSolventRationale and Considerations
NaOt-Bu Toluene, DioxaneA strong, commonly used base. Can be sensitive to moisture.[7]
K₃PO₄ Toluene, Dioxane, t-BuOHA weaker, but often effective base, particularly for sensitive substrates. Can lead to cleaner reactions.[8]
Cs₂CO₃ Toluene, DioxaneA mild base that can be advantageous when dealing with base-sensitive functional groups.[7][12]

Anhydrous solvents are essential for optimal results, as water can lead to catalyst decomposition and competing side reactions.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Buchwald-Hartwig amination of this compound with a representative primary amine (e.g., benzylamine). Optimization of the ligand, base, and temperature may be necessary for other amines.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Start Reagents Combine this compound, Pd catalyst, ligand, and base in a dry flask. Start->Reagents Inert Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Reagents->Inert Solvent Add anhydrous solvent and amine via syringe. Inert->Solvent Heat Heat the reaction mixture to the desired temperature (e.g., 80-110 °C). Solvent->Heat Monitor Monitor reaction progress by TLC or LC-MS. Heat->Monitor Cool Cool the reaction to room temperature. Monitor->Cool Upon completion Filter Dilute with an organic solvent and filter through celite. Cool->Filter Extract Wash the organic layer with water and brine. Filter->Extract Dry Dry the organic layer over anhydrous Na₂SO₄. Extract->Dry Concentrate Concentrate under reduced pressure. Dry->Concentrate Purify Purify the crude product by column chromatography. Concentrate->Purify End End Purify->End

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine (e.g., Benzylamine)

  • Palladium pre-catalyst (e.g., XPhos Pd G3)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk tube or sealed vial)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To a dry Schlenk tube or sealable vial, add this compound (1.0 mmol, 1.0 equiv.), XPhos Pd G3 (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by the amine (e.g., benzylamine, 1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-amino-5-cyclopropylthiazole derivative.

Illustrative Optimization Data

The following table presents hypothetical data from a reaction optimization study to illustrate the impact of different parameters on the reaction yield.

EntryLigandBaseTemperature (°C)Time (h)Yield (%)
1XPhosNaOt-Bu801675
2XPhosNaOt-Bu100892
3XPhosK₃PO₄1001668
4RuPhosNaOt-Bu100895
5BrettPhosNaOt-Bu100691
6XantphosNaOt-Bu1001285

This data is for illustrative purposes and actual results may vary.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents- Use a fresh batch of catalyst/pre-catalyst.- Ensure rigorous exclusion of air and moisture.- Use freshly distilled or commercially available anhydrous solvents.
Catalyst deactivation - Coordination of the thiazole sulfur to the palladium center.- Switch to a more sterically hindered ligand (e.g., BrettPhos).- Increase the catalyst loading slightly (e.g., to 3-5 mol%).
Formation of side products (e.g., hydrodebromination) - Presence of water- Reaction temperature is too high- Ensure all reagents and solvents are scrupulously dry.- Optimize the reaction temperature; a lower temperature may be beneficial.
Incomplete reaction with hindered amines - Steric hindrance slows down the reaction.- Increase the reaction time and/or temperature.- Screen different ligands; BrettPhos is often effective for hindered amines.[8]

Conclusion

The Buchwald-Hartwig amination is a powerful tool for the synthesis of 2-amino-5-cyclopropylthiazole derivatives. By understanding the reaction mechanism and carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently access a wide range of valuable compounds for drug discovery and development. The protocols and guidelines presented in these notes provide a solid foundation for the successful implementation of this important transformation.

References

Introduction: The Strategic Importance of the 2-Bromo-5-cyclopropylthiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Functionalization of 2-Bromo-5-cyclopropylthiazole

Abstract: The 2-cyclopropylthiazole moiety is a valuable scaffold in modern medicinal chemistry, appearing in a range of biologically active compounds. This compound serves as a versatile and key starting material for the synthesis of diverse derivatives through the strategic formation of new carbon-carbon and carbon-nitrogen bonds. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the derivatization of the thiazole ring at the C2 position. We will explore a suite of powerful palladium-catalyzed cross-coupling reactions and metal-halogen exchange methodologies, explaining the causality behind experimental choices and providing self-validating, step-by-step protocols to ensure procedural integrity and reproducibility.

The thiazole ring is a privileged heterocyclic motif found in numerous natural products and synthetic pharmaceuticals, including vitamin B1 (thiamine) and various anticancer and antibacterial agents.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a desirable component in drug design.[1] The introduction of a cyclopropyl group at the C5 position often enhances metabolic stability and binding affinity. Consequently, this compound emerges as a critical building block for creating libraries of novel compounds.

The bromine atom at the C2 position is the primary handle for derivatization. The electron-deficient nature of the C2 position on the thiazole ring makes it highly susceptible to a variety of transformative reactions.[3] This guide focuses on the most effective and widely used methods for its functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming C-C and C-N bonds.[4] For a substrate like this compound, these methods offer high functional group tolerance and generally proceed under mild conditions.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a robust method for coupling aryl, heteroaryl, or vinyl halides with organoboron compounds.[5] It is widely favored due to the stability, low toxicity, and commercial availability of boronic acids.[6]

Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[7] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.[5]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

Suzuki_Mechanism pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add r_x This compound r_x->ox_add pd_complex L₂Pd(II)(Thiazolyl)(Br) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r_complex L₂Pd(II)(Thiazolyl)(R) transmetal->pd_r_complex r_boron R-B(OH)₂ + Base r_boron->transmetal red_elim Reductive Elimination pd_r_complex->red_elim red_elim->pd0 Catalyst Regeneration product 2-R-5-cyclopropylthiazole red_elim->product Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Thiazolyl)(Br) pd0->pd_complex Oxidative Addition pd_alkyne_complex L₂Pd(II)(Thiazolyl)(C≡CR) pd_complex->pd_alkyne_complex Transmetalation pd_alkyne_complex->pd0 Reductive Elimination product Thiazolyl-C≡CR pd_alkyne_complex->product cu_halide Cu(I)Br alkyne H-C≡CR + Base cu_acetylide Cu(I)-C≡CR alkyne->cu_acetylide cu_acetylide->pd_complex cu_acetylide->cu_halide (to Pd cycle) Lithiation_Workflow start This compound in Anhydrous THF cool Cool to -78 °C (Dry Ice/Acetone Bath) start->cool add_buli Add n-BuLi dropwise cool->add_buli stir Stir for 30-60 min at -78 °C (Forms Lithiated Thiazole) add_buli->stir add_elec Add Electrophile (E⁺) (e.g., Aldehyde, CO₂, TMSCl) stir->add_elec warm Warm Slowly to RT add_elec->warm quench Aqueous Quench (e.g., sat. NH₄Cl) warm->quench workup Extraction & Purification quench->workup product 2-E-5-cyclopropylthiazole workup->product

References

Application Notes & Protocols: The Strategic Utility of 2-Bromo-5-cyclopropylthiazole as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking Molecular Complexity

In the landscape of modern medicinal chemistry and materials science, the strategic selection of building blocks is paramount to the efficient construction of novel molecular architectures. Among these, heterocyclic scaffolds have proven indispensable. The thiazole ring, in particular, is a privileged structure found in a multitude of FDA-approved drugs and biologically active natural products, prized for its unique electronic properties and ability to engage in key hydrogen bonding interactions.[1][2] When combined with a cyclopropyl moiety—a small, strained ring known for conferring metabolic stability, conformational rigidity, and improved potency—the resulting scaffold becomes a powerful tool for drug discovery.[3]

This guide focuses on 2-Bromo-5-cyclopropylthiazole , a synthetic intermediate that masterfully combines these features. The bromine atom at the C2 position serves as a highly versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of diverse functionalities, making it an invaluable precursor for generating libraries of complex molecules for screening and development. These application notes provide researchers, scientists, and drug development professionals with a detailed overview of the key synthetic transformations involving this compound, complete with field-proven protocols and mechanistic insights.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the C-Br bond in this compound makes it an ideal substrate for several cornerstone reactions in modern organic synthesis. The following sections detail the protocols for the most critical of these transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Stille coupling, and Sonogashira coupling.

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, enabling the linkage of the thiazole core to a vast array of aryl and heteroaryl systems.[4][5] This reaction is favored for its operational simplicity, the commercial availability of a wide range of boronic acids, and the generally non-toxic nature of its byproducts.[5]

Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is critical for achieving high yields. Palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly employed. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the crucial transmetalation step in the catalytic cycle.[6] The solvent system, often a mixture of an organic solvent like dioxane or toluene with water, is chosen to ensure the solubility of both organic and inorganic reagents.

Experimental Protocol: Synthesis of 2-Aryl-5-cyclopropylthiazole

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as powdered K₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03-0.05 eq.).

  • Solvent Addition: Introduce the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2-aryl-5-cyclopropylthiazole.[4][7]

Data Presentation: Representative Suzuki Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (4%)K₂CO₃Toluene/H₂O90~85-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃1,4-Dioxane100~90-98
33-Pyridylboronic acidPd(OAc)₂/SPhos (2%)K₃PO₄Toluene/H₂O100~80-92

Workflow Visualization: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) catalyst 2. Add Catalyst: - Pd(PPh3)4 reagents->catalyst solvent 3. Add Degassed Solvent: - Dioxane/H2O catalyst->solvent heat 4. Heat to Reflux (80-100 °C) Monitor by TLC/LC-MS solvent->heat extract 5. Extraction: - Ethyl Acetate - Wash with H2O/Brine heat->extract purify 6. Purification: - Dry & Concentrate - Column Chromatography extract->purify product Final Product: 2-Aryl-5-cyclopropylthiazole purify->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, providing a powerful method for the formation of C-N bonds.[8][9] This reaction is indispensable for synthesizing aryl amines, a common motif in pharmacologically active compounds. Applying this reaction to this compound allows for the introduction of a diverse range of primary and secondary amines at the C2 position.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination hinges on the ligand complexed to the palladium catalyst. Early generations of ligands were limited in scope, but the development of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) has dramatically expanded the reaction's utility, allowing for the coupling of even challenging substrates at lower temperatures.[8] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to deprotonate the amine, facilitating its entry into the catalytic cycle.[9]

Experimental Protocol: Synthesis of 2-(Amino)-5-cyclopropylthiazole

  • Reaction Setup: In a glovebox, charge an oven-dried vial with a stir bar, the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the appropriate phosphine ligand (e.g., XPhos, 4-5 mol%).

  • Reagent Addition: Add this compound (1.0 eq.), the desired amine (1.2 eq.), and a strong base like NaOtBu (1.4 eq.).

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Seal the vial and heat the mixture in a pre-heated oil bath (typically 80-110 °C) with vigorous stirring. Monitor for completion by LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude material via silica gel chromatography to obtain the desired 2-amino-5-cyclopropylthiazole derivative.[10][11]

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ / XPhos (2/4)NaOtBuToluene100~88-96
2AnilinePd(OAc)₂ / RuPhos (2/4)Cs₂CO₃Dioxane110~80-90
3BenzylaminePd₂(dba)₃ / BrettPhos (1/2)LHMDSTHF80~90-97

Workflow Visualization: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification catalyst 1. Add Catalyst/Ligand: - Pd2(dba)3 / XPhos reagents 2. Add Reactants: - this compound - Amine - Base (e.g., NaOtBu) catalyst->reagents solvent 3. Add Anhydrous Solvent: - Toluene reagents->solvent heat 4. Seal and Heat (80-110 °C) Monitor by LC-MS solvent->heat quench 5. Quench & Extract: - Sat. NH4Cl - Ethyl Acetate heat->quench purify 6. Purification: - Dry & Concentrate - Column Chromatography quench->purify product Final Product: 2-(Amino)-5-cyclopropylthiazole purify->product

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Stille Cross-Coupling: A Versatile C-C Bond Formation

The Stille reaction offers another powerful method for C-C bond formation by coupling the thiazole with various organostannanes (tin reagents).[12][13] Its primary advantages include mild reaction conditions and exceptional tolerance for a wide variety of functional groups. However, a significant drawback is the toxicity of the organotin compounds and byproducts, which necessitates careful handling and purification.[12][13]

Causality Behind Experimental Choices: The catalytic cycle of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination.[13] The transmetalation step is often the rate-limiting step. Additives such as copper(I) iodide (CuI) can accelerate this step, leading to higher yields and faster reaction times. The choice of palladium source, such as Pd(PPh₃)₄, and a non-polar aprotic solvent like THF or DMF is standard for this transformation.[14]

Experimental Protocol: Synthesis of 2-Substituted-5-cyclopropylthiazole

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.) and the organostannane reagent (1.1-1.3 eq.).

  • Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₄ (5 mol%), and if required, a co-catalyst like CuI (10 mol%).

  • Solvent Addition: Add an anhydrous, degassed solvent such as DMF or THF.

  • Reaction Conditions: Heat the reaction mixture (typically 60-90 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of KF or NH₄Cl to help remove tin byproducts. Further wash with water and brine.

  • Purification: Dry the organic phase, concentrate it, and purify the residue by silica gel chromatography to isolate the coupled product.

Data Presentation: Representative Stille Coupling Conditions

EntryOrganostannaneCatalyst (mol%)Additive (mol%)SolventTemp (°C)Yield (%)
1VinyltributyltinPd(PPh₃)₄ (5%)-THF65~80-90
2(Thiophen-2-yl)tributyltinPdCl₂(PPh₃)₂ (4%)CuI (10%)DMF80~85-95
3(Tributylstannyl)pyridinePd(PPh₃)₄ (5%)-Toluene90~75-85

Workflow Visualization: Stille Cross-Coupling

Stille_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Reactants: - this compound - Organostannane catalyst 2. Add Catalyst/Additive: - Pd(PPh3)4 - CuI (optional) reagents->catalyst solvent 3. Add Anhydrous Solvent: - DMF or THF catalyst->solvent heat 4. Heat Mixture (60-90 °C) Monitor by TLC/GC-MS solvent->heat quench 5. Quench & Wash: - Aqueous KF - Water/Brine heat->quench purify 6. Purification: - Dry & Concentrate - Column Chromatography quench->purify product Final Product: 2-Substituted-5-cyclopropylthiazole purify->product

Caption: General workflow for the Stille cross-coupling reaction.

Sonogashira Cross-Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating C(sp²)-C(sp) bonds.[15][16] This reaction is highly valuable for extending π-conjugated systems, a common strategy in the development of materials for organic electronics and fluorescent probes.[16] It also provides a synthetic route to internal alkynes, which are versatile intermediates for further transformations.

Causality Behind Experimental Choices: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₄) to activate the aryl halide and a copper(I) salt (e.g., CuI) to form a copper acetylide intermediate.[15][17] This copper acetylide readily undergoes transmetalation with the palladium center.[18] An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial, serving both to deprotonate the terminal alkyne and often as the reaction solvent.[17] Copper-free conditions have also been developed to avoid potential issues with homocoupling of the alkyne, especially for sensitive substrates.

Experimental Protocol: Synthesis of 2-(Alkynyl)-5-cyclopropylthiazole

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%) and the copper(I) co-catalyst (CuI, 4-5 mol%).

  • Solvent and Reagent Addition: Add an anhydrous amine solvent like triethylamine, followed by this compound (1.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The formation of an amine hydrobromide salt precipitate is often observed. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture to remove the salt precipitate and rinse with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a solvent like ethyl acetate, wash with water, and dry the organic layer. Purify by silica gel chromatography to afford the pure alkynyl-thiazole product.[16][19]

Data Presentation: Representative Sonogashira Coupling Conditions

EntryTerminal AlkyneCatalyst System (mol%)Base/SolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuI (2/4)Et₃NRT~90-98
2TrimethylsilylacetylenePd(PPh₃)₄ / CuI (3/5)DIPA/THF40~85-95
31-HeptynePd(OAc)₂ / XPhos (2/4)Cs₂CO₃ / ACN60~80-90 (Copper-free)

Workflow Visualization: Sonogashira Cross-Coupling

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification catalyst 1. Add Catalysts: - PdCl2(PPh3)2 - CuI reagents 2. Add Solvent & Reactant: - Et3N (Base/Solvent) - this compound catalyst->reagents alkyne 3. Add Terminal Alkyne reagents->alkyne stir 4. Stir at RT or Heat (40-60 °C) Monitor by TLC alkyne->stir filter 5. Filter & Concentrate: - Remove Amine Salts stir->filter purify 6. Purification: - Wash & Dry - Column Chromatography filter->purify product Final Product: 2-(Alkynyl)-5-cyclopropylthiazole purify->product

Caption: General workflow for the Sonogashira cross-coupling reaction.

Conclusion

This compound stands out as a preeminent building block for the synthesis of complex, high-value molecules. Its utility is rooted in the strategic placement of a reactive bromine atom on a privileged thiazole scaffold, which is further enhanced by the beneficial properties of a cyclopropyl group. The ability to reliably engage in a suite of palladium-catalyzed cross-coupling reactions—including Suzuki, Buchwald-Hartwig, Stille, and Sonogashira couplings—provides medicinal and materials chemists with a robust platform for molecular innovation. The protocols and insights detailed in this guide are intended to empower researchers to leverage the full synthetic potential of this versatile intermediate in their pursuit of the next generation of therapeutics and advanced materials.

References

Application Note & Protocol: A Scalable Synthesis of 2-Bromo-5-cyclopropylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and scalable two-step synthesis for 2-bromo-5-cyclopropylthiazole, a valuable building block in medicinal chemistry and drug discovery. The synthesis leverages the classical Hantzsch thiazole formation followed by a Sandmeyer-type diazotization and bromination. This document provides in-depth procedural details, explains the rationale behind experimental choices, and addresses critical safety and analytical considerations for successful scale-up.

Introduction: The Significance of the this compound Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The incorporation of a cyclopropyl group at the 5-position can enhance metabolic stability and binding affinity, while the 2-bromo substituent serves as a versatile handle for further functionalization through cross-coupling reactions. This makes this compound a highly sought-after intermediate for the synthesis of novel therapeutic agents. This application note provides a detailed, scalable, and reliable protocol for its preparation.

Synthetic Strategy: A Two-Step Approach

The most efficient and scalable route to this compound involves a two-step sequence:

  • Hantzsch Thiazole Synthesis: Formation of the key intermediate, 5-cyclopropyl-2-aminothiazole, via the condensation of 1-cyclopropyl-2-bromoethanone and thiourea.

  • Sandmeyer Bromination: Conversion of the 2-amino group of the thiazole intermediate to a bromo group via diazotization followed by reaction with a copper(I) bromide catalyst.

This approach is advantageous for its use of readily available starting materials and its amenability to large-scale production.

Detailed Synthesis Protocols

Step 1: Hantzsch Synthesis of 5-Cyclopropyl-2-aminothiazole

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the thiazole ring.[2][3][4] It involves the reaction of an α-haloketone with a thioamide.[3]

Reaction Scheme:

Hantzsch_Thiazole_Synthesis start_reactants 1-Cyclopropyl-2-bromoethanone + Thiourea intermediate [Intermediate] start_reactants->intermediate Ethanol, Reflux product 5-Cyclopropyl-2-aminothiazole intermediate->product Cyclization & Dehydration

Caption: Hantzsch synthesis of 5-cyclopropyl-2-aminothiazole.

Protocol:

  • Reagent Preparation:

    • To a solution of cyclopropyl methyl ketone (1.0 eq) in methanol, add a catalytic amount of hydrobromic acid.

    • Cool the solution in an ice bath and add bromine (1.0 eq) dropwise with vigorous stirring to synthesize 1-cyclopropyl-2-bromoethanone in situ.[5]

  • Reaction Setup:

    • In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add thiourea (1.1 eq) and ethanol.

  • Reaction Execution:

    • To the stirred suspension of thiourea, slowly add the prepared solution of 1-cyclopropyl-2-bromoethanone.

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Work-up and Isolation:

    • Monitor the reaction to completion by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Cool the reaction mixture to room temperature.

    • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid byproduct until the pH is approximately 8.

    • The product, 5-cyclopropyl-2-aminothiazole, will precipitate out of solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Causality and Optimization:

  • The use of a slight excess of thiourea ensures the complete consumption of the more expensive α-haloketone.

  • Refluxing in ethanol provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition of the product.

  • Neutralization with sodium bicarbonate is crucial to deprotonate the aminothiazole hydrobromide salt, rendering it less soluble in the aqueous ethanol mixture and facilitating its precipitation.

Step 2: Sandmeyer Bromination of 5-Cyclopropyl-2-aminothiazole

The Sandmeyer reaction is a well-established method for converting an aromatic amino group into a halide via a diazonium salt intermediate, using a copper(I) salt as a catalyst.[6][7][8]

Reaction Scheme:

Sandmeyer_Bromination start_reactant 5-Cyclopropyl-2-aminothiazole diazonium_salt Diazonium Salt start_reactant->diazonium_salt 1. HBr, NaNO2 2. 0-5 °C product This compound diazonium_salt->product CuBr, HBr

Caption: Sandmeyer bromination of 5-cyclopropyl-2-aminothiazole.

Protocol:

  • Diazotization:

    • Suspend 5-cyclopropyl-2-aminothiazole (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate reactor, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%) and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • Nitrogen gas evolution will be observed.

  • Work-up and Purification:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the gas evolution ceases.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Causality and Optimization:

  • Low temperatures (0-5 °C) are critical during diazotization to prevent the decomposition of the unstable diazonium salt.

  • Copper(I) bromide is the catalyst of choice for an efficient Sandmeyer bromination.[6][9]

  • Vigorous stirring is necessary to ensure efficient mixing of the two phases during the Sandmeyer reaction.

  • The aqueous work-up is designed to remove inorganic salts and any remaining acidic or basic impurities.

Scale-Up Considerations and Safety

Hantzsch Synthesis:

  • Exothermicity: The initial reaction between the α-haloketone and thiourea can be exothermic. For large-scale reactions, controlled addition of the α-haloketone is recommended to manage the heat generated.

  • Solvent Volume: Maintain an appropriate solvent-to-reagent ratio to ensure efficient stirring and heat transfer.

Sandmeyer Reaction:

  • Diazonium Salt Stability: Diazonium salts are potentially explosive, especially when dry. They should always be kept in solution and at low temperatures.

  • Nitrogen Gas Evolution: The reaction produces a large volume of nitrogen gas. The reactor must be adequately vented to prevent pressure build-up.

  • Copper Waste: Copper residues from the reaction are toxic and must be disposed of according to environmental regulations.

General Safety:

  • Bromine and HBr: Bromine and hydrobromic acid are highly corrosive and toxic.[10] Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Emergency Preparedness: Have an emergency shower and eyewash station readily accessible. Be prepared to handle spills of corrosive materials.

Analytical Characterization

The purity and identity of the final product and intermediates should be confirmed using standard analytical techniques.

Technique Purpose Expected Observations for this compound
¹H NMR Structural confirmation and purity assessment.Signals corresponding to the cyclopropyl protons and the thiazole proton. The integration of these signals should be consistent with the structure.
¹³C NMR Structural confirmation.Resonances for the cyclopropyl carbons and the thiazole ring carbons, including the carbon bearing the bromine atom.
HPLC Purity determination and quantification.A single major peak corresponding to the product with a purity of >98% is typically desired for further applications.
Mass Spectrometry Molecular weight confirmation.The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of this compound.

Troubleshooting

Problem Possible Cause Solution
Low yield in Hantzsch synthesis Incomplete reaction of starting materials.Ensure a slight excess of thiourea is used. Monitor the reaction by TLC/HPLC to confirm completion.
Formation of byproducts in Sandmeyer reaction Decomposition of the diazonium salt.Maintain a low temperature (0-5 °C) throughout the diazotization and addition steps.
Incomplete reaction.Ensure a slight excess of sodium nitrite and copper(I) bromide is used.
Product is difficult to purify Presence of unreacted starting materials or byproducts.Optimize the reaction conditions to drive the reaction to completion. Employ appropriate purification techniques such as vacuum distillation or column chromatography.

Conclusion

The two-step synthesis of this compound via a Hantzsch thiazole synthesis followed by a Sandmeyer reaction is a reliable and scalable method. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, and adhering to strict safety protocols, researchers can efficiently produce this valuable building block in high purity and yield for applications in drug discovery and development.

References

The Strategic Utility of 2-Bromo-5-cyclopropylthiazole in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the thiazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of novel therapeutics. Within the diverse family of thiazole-containing building blocks, 2-bromo-5-cyclopropylthiazole has emerged as a particularly valuable synthon. The strategic placement of a reactive bromine atom at the 2-position and a lipophilic, conformationally constrained cyclopropyl group at the 5-position provides a powerful handle for molecular elaboration, enabling chemists to rapidly generate libraries of diverse and potent bioactive molecules.

This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of bioactive molecules. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key synthetic transformations, and present data in a clear and comparative format. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Core Applications in Bioactive Molecule Synthesis

The primary utility of this compound lies in its susceptibility to a range of palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the construction of complex molecular architectures.

Kinase Inhibitors: Targeting Dysregulated Signaling

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The 2-amino-5-cyclopropylthiazole core, readily accessible from its 2-bromo precursor, is a key pharmacophore in a variety of kinase inhibitors.

Nilotinib, a second-generation tyrosine kinase inhibitor, is a prime example of a bioactive molecule whose synthesis can strategically employ a 2-bromo-5-substituted thiazole. The 2-aminothiazole moiety is crucial for its binding to the ATP-binding site of the Bcr-Abl kinase. By utilizing this compound, novel analogues of nilotinib with potentially improved potency, selectivity, and pharmacokinetic profiles can be synthesized.

Experimental Workflow: From Bromothiazole to Kinase Inhibitor Core

G A This compound B Buchwald-Hartwig Amination A->B C 2-Amino-5-cyclopropylthiazole Derivative B->C D Coupling with Pyrimidine Moiety C->D E Kinase Inhibitor Scaffold D->E

Caption: General workflow for synthesizing a kinase inhibitor scaffold.

Protocol 1: Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a robust method for the formation of C-N bonds.[2] This protocol outlines a general procedure for the coupling of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline derivative)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To a dry, argon-flushed Schlenk tube, add this compound (1.0 mmol), the primary amine (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(OAc)₂ / XantphosThis combination is effective for the amination of heteroaryl bromides, providing good yields and functional group tolerance.[3]
Base Cs₂CO₃A strong, non-nucleophilic base that facilitates the deprotonation of the amine and the catalytic cycle.
Solvent TolueneA non-polar, high-boiling solvent suitable for this reaction temperature.
Temperature 110 °CSufficient to drive the reaction to completion in a reasonable timeframe.

The 5-cyclopropylthiazole scaffold is also a valuable component in the design of inhibitors for other kinases, such as MET and p38. The cyclopropyl group can occupy hydrophobic pockets in the kinase active site, contributing to binding affinity. Palladium-catalyzed cross-coupling reactions are instrumental in attaching the necessary aryl and heteroaryl moieties to the thiazole core.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura coupling is a highly versatile C-C bond-forming reaction.[4][5] This protocol provides a general method for coupling this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water (4:1)

Procedure:

  • In a microwave vial, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Seal the vial and heat in a microwave reactor to 120 °C for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A widely used and effective catalyst for Suzuki couplings of heteroaryl bromides.
Base K₂CO₃A common and effective base for Suzuki reactions, facilitating the transmetalation step.
Solvent 1,4-Dioxane/WaterA common solvent system that promotes the solubility of both organic and inorganic reagents.
Heating MicrowaveMicrowave irradiation can significantly reduce reaction times compared to conventional heating.

Logical Relationship: Catalyst Selection in Cross-Coupling

G A Desired Bond (C-C or C-N) D Catalyst System Selection (Palladium Source + Ligand) A->D B Substrate (this compound) B->D C Coupling Partner (Boronic Acid or Amine) C->D E Reaction Conditions (Base, Solvent, Temperature) D->E F Successful Cross-Coupling E->F

Caption: Factors influencing the choice of catalyst system.

Antiviral and Anti-inflammatory Agents

The thiazole nucleus is present in numerous compounds with demonstrated antiviral and anti-inflammatory activities.[6][7] The functionalization of this compound provides a pathway to novel agents in these therapeutic areas.

The Sonogashira coupling reaction enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne functionality onto the thiazole ring.[8] This is a valuable transformation as alkynes can serve as handles for further chemical modifications, such as "click chemistry," or can be integral parts of the final bioactive molecule.

Protocol 3: Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).

  • Add anhydrous THF (5 mL) and triethylamine (2.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through celite, washing with THF.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst PdCl₂(PPh₃)₂ / CuIThe classic catalyst system for Sonogashira coupling, with copper(I) acting as a co-catalyst.
Base TriethylamineActs as both a base and a solvent, facilitating the reaction and scavenging the HBr byproduct.
Solvent THFA suitable aprotic solvent for this reaction.
Temperature Room TemperatureMild conditions are often sufficient for the Sonogashira coupling of reactive bromides.
Agricultural Bioactive Molecules

Thiazole derivatives have also found applications in agriculture as fungicides and herbicides.[9] The synthesis of novel agricultural agents can be achieved by applying the aforementioned cross-coupling methodologies to this compound, followed by further functionalization.

Conclusion and Future Perspectives

This compound is a highly versatile and valuable building block for the synthesis of a wide array of bioactive molecules. Its strategic functionalization through robust and efficient palladium-catalyzed cross-coupling reactions provides access to novel kinase inhibitors, antiviral agents, anti-inflammatory compounds, and potentially new agricultural chemicals. The protocols outlined in this guide serve as a solid foundation for researchers to explore the vast chemical space accessible from this privileged scaffold. Future work in this area will likely focus on the development of more sustainable and efficient catalytic systems, as well as the application of this building block in the synthesis of other classes of bioactive compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2-Bromo-5-cyclopropylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 2-Bromo-5-cyclopropylthiazole, a common heterocyclic building block in medicinal chemistry. Our goal is to move beyond simple protocols and empower you with the mechanistic understanding required to solve common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues.

Q1: My Suzuki coupling with this compound is giving a very low yield. What are the first things I should check?

A1: Low yields with this substrate often trace back to a few critical areas. Thiazole derivatives can be challenging coupling partners due to the electron-rich nature of the heterocycle and potential for catalyst inhibition. Begin with a systematic check of these fundamentals:

  • Inert Atmosphere: The catalytic cycle involves a Pd(0) species that is highly sensitive to oxygen. Inadequate degassing can lead to catalyst oxidation and deactivation, a primary cause of failed reactions. Ensure your reaction vessel is rigorously purged with an inert gas like argon or nitrogen, and use properly degassed solvents.[1][2]

  • Reagent Quality:

    • Aryl Halide: Confirm the purity of your this compound. Impurities can interfere with the catalyst.

    • Boronic Acid/Ester: Boronic acids are susceptible to decomposition, primarily through protodeboronation.[3] Use fresh, high-purity boronic acid or, preferably, a more stable derivative like a pinacol ester or potassium trifluoroborate.[2][3]

  • Solvent and Base Purity: Always use anhydrous, degassed solvents. Ensure your base is of high purity and has been stored correctly to avoid hydration.

Q2: I'm observing a significant amount of a byproduct that appears to be 5-cyclopropylthiazole (my starting material without the bromine). What is this and how do I stop it?

A2: You are observing the result of protodeboronation , a major side reaction where the carbon-boron bond of your boronic acid is cleaved and replaced with a carbon-hydrogen bond.[3] This consumes your coupling partner and generates the corresponding arene, which cannot participate in the desired reaction, thus lowering your yield. This is especially problematic with electron-rich or unstable heteroaryl boronic acids.[4]

To mitigate protodeboronation:

  • Use More Stable Boron Reagents: This is the most effective strategy. Switch from a boronic acid to a more robust derivative like a potassium trifluoroborate (R-BF₃K) or a pinacol boronate ester (Bpin) .[3][5][6] These reagents act as a "slow release" form of the boronic acid, keeping its concentration low throughout the reaction and minimizing the rate of this side reaction.[5][6]

  • Optimize Base and Temperature: Strong bases and high temperatures can accelerate protodeboronation.[7][8] Consider using a milder base (e.g., K₂CO₃ instead of NaOH) or lowering the reaction temperature.

  • Increase Catalytic Turnover: A highly efficient catalyst system that rapidly consumes the boronic acid in the productive cross-coupling pathway will naturally outcompete the slower protodeboronation side reaction.[3]

Q3: My main impurity is a symmetrical biaryl derived from my boronic acid. What causes this homocoupling?

A3: The formation of a biaryl product from two molecules of your boronic acid is known as homocoupling . The primary cause is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[1][2] Rigorous degassing of your solvent and maintaining a strictly inert atmosphere are the most critical preventative measures.[1] Additionally, using a Pd(II) pre-catalyst (like Pd(OAc)₂) requires an initial reduction to the active Pd(0) state. This reduction step can sometimes be mediated by the homocoupling of two boronic acid molecules, especially if phosphine ligands are not present in sufficient excess to act as the reductant.[2]

In-Depth Troubleshooting Guide

This guide provides a structured approach to resolving specific experimental failures.

Problem: Reaction fails to initiate or shows <10% conversion.

If your reaction is completely stalled, it points to a fundamental failure in the catalytic cycle.

Caption: Troubleshooting workflow for stalled reactions.

  • Assess Catalyst Activity: The first suspect is always the catalyst. Prepare a fresh reaction with a newly purchased catalyst or a reliable pre-catalyst. Ensure your solvent is thoroughly degassed using at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes.

  • Evaluate the Ligand: 2-Bromothiazoles are electron-rich heterocycles. The oxidative addition step can be sluggish. Standard ligands like PPh₃ may not be effective. You need a ligand that is both sterically bulky and electron-rich to promote this key step.[9]

    • Recommended Ligands: Consider screening advanced phosphine ligands (often called "Buchwald ligands") like SPhos, XPhos, or RuPhos. N-Heterocyclic Carbene (NHC) ligands are also excellent choices for challenging couplings.[10][11]

  • Screen Base and Solvent: The base is not merely a spectator; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[10][12][13][14] The choice of base and solvent are intrinsically linked and can dramatically affect reaction outcomes.

    • Bases: K₃PO₄ is often effective in anhydrous conditions, while Cs₂CO₃ and K₂CO₃ are excellent choices for aqueous solvent mixtures.

    • Solvents: Aprotic polar solvents are common. Screen combinations like 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O.[15][16] The presence of water is often crucial for dissolving inorganic bases and facilitating the formation of the active boronate species.

Optimization Protocols & Data

For a systematic approach, optimize each reaction parameter sequentially. Below is a general starting protocol and tables to guide your screening process.

General Experimental Protocol for Suzuki Coupling

This protocol is a starting point and should be optimized based on your specific boronic acid partner.

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add the palladium pre-catalyst (1-5 mol%) and the ligand (1.1-1.5 times the mol of Pd) under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[17]

Data Tables for Optimization

Use these tables as a guide for your screening experiments. Start with a reliable catalyst/ligand system and then optimize the base and solvent.

Table 1: Catalyst & Ligand Screening (Conditions: Aryl Bromide (1 equiv), Phenylboronic Acid (1.5 equiv), K₂CO₃ (2 equiv), Dioxane/H₂O (4:1), 100 °C, 12h)

EntryPd Source (mol%)Ligand (mol%)Yield (%)Notes
1Pd(PPh₃)₄ (5)-< 10Often insufficient for electron-rich heteroaryl bromides.
2Pd(OAc)₂ (2)PPh₃ (4.4)~20-30Modest improvement, but still not ideal.
3Pd₂(dba)₃ (2)SPhos (4.4)> 85Bulky, electron-rich ligands are highly effective.[18]
4Pd(dppf)Cl₂ (3)-~40-60A common, moderately effective pre-catalyst.
5PEPPSI-IPr (3)-> 90NHC-based pre-catalysts often show excellent activity.[19]

Table 2: Base & Solvent Screening (Conditions: Aryl Bromide (1 equiv), Phenylboronic Acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4.4 mol%), 100 °C, 12h)

EntryBase (2.5 equiv)Solvent (Ratio)Yield (%)Notes
1K₂CO₃Dioxane/H₂O (4:1)> 85A robust and common starting point.
2Cs₂CO₃Dioxane/H₂O (4:1)> 90Often provides higher yields due to increased solubility.
3K₃PO₄Toluene (anhydrous)> 80A strong base, effective in non-aqueous conditions.
4NaHCO₃DMF/H₂O (4:1)~50-70A weaker base, may require higher temperatures or longer times.
5Na₂CO₃DME/H₂O (4:1)> 80Another reliable carbonate base.[7]

Mechanistic Visualization

Understanding the catalytic cycle is key to rational troubleshooting. Each step has unique requirements that your reaction conditions must satisfy.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Product) reductive_elimination->product aryl_halide R¹-X (this compound) aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ + Base boronic_acid->transmetalation

References

Technical Support Center: Purification of 2-Bromo-5-cyclopropylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Bromo-5-cyclopropylthiazole (CAS No. 1159815-90-3). This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide expert-driven answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the purification of this key synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental physical properties of this compound?

Understanding the physical properties of your compound is critical for selecting an appropriate purification strategy.

PropertyValueSource/Comment
CAS Number 1159815-90-3[1][2]
Molecular Formula C₆H₆BrNS[3]
Molar Mass 204.09 g/mol [2][3]
Appearance Typically a solid or oilInferred from similar structures.
Storage 2-8°C, in a dry, sealed place[2][3]
Boiling Point Not reported, but expected to be >200°CHigh boiling point is typical for substituted brominated heterocycles.[4]
Melting Point Not explicitly reported.Similar compounds like 2-bromothiazole-5-carboxylic acid melt at high temperatures (182°C).[5]
Solubility Soluble in common organic solvents (DCM, EtOAc, THF, Acetone).[4]
Q2: What are the most common impurities encountered during the synthesis of this compound?

Impurities typically arise from unreacted starting materials or side reactions. While the exact synthesis route determines the impurity profile, common thiazole syntheses (e.g., variants of the Hantzsch synthesis) can lead to the following.[6][7]

  • Unreacted Starting Materials : Depending on the synthesis, these may include a-haloketones and thioamides.[6]

  • Regioisomers : Bromination of a pre-formed cyclopropylthiazole ring can potentially yield isomeric products (e.g., 2-bromo-4-cyclopropylthiazole).

  • Over-brominated Species : If harsh brominating agents are used, dibrominated species could form.

  • Hydrolysis Products : The thiazole ring may be susceptible to hydrolysis under certain acidic or basic workup conditions.

  • Residual Solvents and Reagents : Solvents from the reaction or purification (e.g., THF, DMF) and reagents like triethylamine can be carried through.

Q3: What are the primary purification techniques for this compound?

The two most effective and widely used methods for purifying this compound are column chromatography and recrystallization.

  • Flash Column Chromatography : This is often the method of choice for removing a wide range of impurities with different polarities. Given the nitrogen atom in the thiazole ring, the compound has a degree of polarity and basicity that must be managed.[8]

  • Recrystallization : If the crude material is substantially pure (>90%) and solid, recrystallization is an excellent method for achieving high purity. It is particularly effective at removing small amounts of closely related impurities.[9][10]

Q4: Which analytical methods are best for assessing the purity of the final product?

A combination of techniques is recommended for a comprehensive purity assessment.[10]

  • Thin-Layer Chromatography (TLC) : Ideal for rapid, real-time monitoring of purification progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Provides definitive structural confirmation and is excellent for identifying and quantifying impurities with distinct signals.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) : These are highly sensitive methods for quantifying purity and detecting trace impurities that may not be visible by NMR.

  • Melting Point Analysis : A sharp melting point close to the literature value (once established) is a strong indicator of high purity. A broad melting range suggests the presence of impurities.[10]

Purification Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Workflow: Selecting a Purification Strategy

Before starting, an initial TLC analysis of your crude product is essential to determine the best path forward.

G start Crude this compound tlc Analyze by TLC (e.g., 20% EtOAc/Hexanes) start->tlc decision Assess Impurity Profile tlc->decision chromatography Use Flash Column Chromatography decision->chromatography  Multiple spots or  streaking observed recrystallize Attempt Recrystallization decision->recrystallize  One major spot  (Product)

Caption: Decision workflow for initial purification method selection.

Column Chromatography Troubleshooting
Q: My compound and a key impurity are co-eluting during column chromatography. How can I improve separation?

A: Co-elution occurs when the polarity of the product and the impurity are too similar for the chosen solvent system. Here is a systematic approach to resolve this:

  • Optimize the Mobile Phase :

    • Decrease Polarity : The most crucial step is to reduce the elution strength. Aim for an Rf value for your product of approximately 0.2-0.3 on TLC.[8] This increases the compound's residence time on the column, allowing for better separation.

    • Change Solvent System : If reducing polarity in a hexane/ethyl acetate system is ineffective, switch to a different solvent system with different selectivities.[8] Good alternatives include Dichloromethane/Methanol or Toluene/Acetone.

  • Modify the Stationary Phase :

    • Add a Basic Modifier : The thiazole nitrogen is basic and can interact strongly with the acidic silica gel, causing streaking or tailing, which leads to poor separation. Adding a small amount (0.1-1%) of a base like triethylamine (Et₃N) or pyridine to your eluent can neutralize the acidic sites on the silica, resulting in sharper peaks and improved separation.[8]

  • Adjust Chromatographic Parameters :

    • Use a Larger Column : Increasing the column length-to-diameter ratio improves the number of theoretical plates, enhancing separation.[8]

    • Dry Loading : If your compound has limited solubility in the eluent, consider adsorbing the crude material onto a small amount of silica gel and loading this "dry" onto the column. This results in a much tighter initial band and better resolution.

Workflow: Optimizing Chromatographic Separation

G start Problem: Co-elution of Product and Impurity step1 Step 1: Decrease Eluent Polarity (Aim for Product Rf ≈ 0.2-0.3) start->step1 check1 Separation Improved? step1->check1 step2 Step 2: Add Basic Modifier (e.g., 0.5% Triethylamine) check1->step2 No success Successful Separation check1->success Yes check2 Separation Improved? step2->check2 step3 Step 3: Change Solvent System (e.g., DCM/MeOH) check2->step3 No check2->success Yes step3->success fail Consider Preparative HPLC

Caption: Troubleshooting workflow for co-elution in column chromatography.

Recrystallization Troubleshooting
Q: My product is "oiling out" as a liquid instead of forming crystals. What should I do?

A: "Oiling out" happens when the solute comes out of solution above its melting point or when impurities depress the melting point significantly.[10]

  • Solution 1: Re-heat and Add More Solvent : The most common cause is using too little solvent, leading to supersaturation at a temperature above the compound's melting point. Re-heat the solution until the oil redissolves, then add more hot solvent (in 5-10% increments) until the solution is just shy of saturation. Let it cool slowly.[10]

  • Solution 2: Change the Solvent System : If adding more solvent doesn't work, the solvent may be too "good." Try a solvent in which the compound is less soluble, or use a binary solvent system. For a binary system, dissolve the compound in a minimal amount of a "good" solvent (e.g., DCM or Ethyl Acetate) and then slowly add a "poor" solvent (e.g., Hexanes or Heptane) at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop of the good solvent to clarify, then cool slowly.[9]

  • Solution 3: Purify a Small Sample : If oiling persists, it may be due to a high impurity load. Purify a small amount of the material by flash chromatography to obtain a "seed crystal." Then, attempt the recrystallization again, and add the seed crystal at a temperature just below the boiling point of the solvent to encourage proper crystal lattice formation.

Q: The purity of my material did not improve after recrystallization. Why might this be?

A: This usually indicates that the impurities have very similar solubility properties to your product in the chosen solvent.

  • Cause : The impurities may be co-crystallizing with your product. This is common with isomers or structurally very similar compounds.

  • Solution : You must change the recrystallization solvent. A different solvent will have different intermolecular interactions with the product and impurities, potentially leaving the impurity in the mother liquor. Experiment with solvents of different classes (e.g., if you used an alcohol like ethanol, try an ester like ethyl acetate or a non-polar solvent like toluene).

References

Technical Support Center: Improving Yield in 2-Bromo-5-cyclopropylthiazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Bromo-5-cyclopropylthiazole is a valuable heterocyclic building block in medicinal chemistry and materials science. Its successful incorporation into larger molecules via palladium-catalyzed cross-coupling reactions is often critical. However, the unique electronic properties of the thiazole ring, including the presence of sulfur and nitrogen heteroatoms, can introduce specific challenges that lead to low yields and side-product formation. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers overcome these hurdles and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound sometimes challenging?

A: The thiazole ring presents unique challenges. The electron-rich nature of the heterocycle and the presence of a nitrogen atom can sometimes complicate the catalytic cycle.[1] The sulfur atom can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity.[2] Furthermore, like many N-heterocyclic halides, this substrate can be susceptible to dehalogenation, an undesired side reaction where the bromine is replaced by a hydrogen atom, reducing the yield of the desired coupled product.[1][3]

Q2: What are the most common cross-coupling reactions for this substrate?

A: The most frequently employed reactions are the Suzuki-Miyaura coupling for C-C bond formation (coupling with boronic acids/esters) and the Buchwald-Hartwig amination for C-N bond formation (coupling with amines).[4] These methods are popular due to their broad functional group tolerance and the commercial availability of a wide range of coupling partners.

Q3: Which palladium catalyst and ligand system is a good starting point?

A: For Suzuki and Buchwald-Hartwig reactions with heteroaryl bromides, catalyst systems based on bulky, electron-rich phosphine ligands are highly effective.[5][6] A robust starting point is a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a biarylphosphine ligand such as SPhos or XPhos.[1][7] Pre-formed catalysts like XPhos Pd G2 or G3, which are air-stable and have a 1:1 palladium-to-ligand ratio, are also excellent choices that simplify reaction setup.[8]

Troubleshooting Guide: A Deeper Dive

Issue 1: Low to No Product Yield

Q: My reaction shows no conversion. What are the first things to check?

A: When a reaction fails completely, the issue is often fundamental. Systematically check the following:

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[9] Ensure your reaction was properly set up under an inert atmosphere (Nitrogen or Argon). This involves using oven-dried glassware, properly degassing your solvent, and maintaining a positive pressure of inert gas throughout the setup and reaction.[9][10]

  • Catalyst Activity: Is your palladium source active? If using a Pd(II) precursor like Pd(OAc)₂, it must be reduced to Pd(0) in situ. This process can sometimes be inefficient. Consider using a dedicated Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst.[11][12] Also, ensure your phosphine ligand has not been oxidized through improper storage.

  • Reagent Quality: Verify the purity and integrity of all reagents. Boronic acids can dehydrate to form unreactive boroxine trimers over time.[11] Amines should be pure, and the base must be anhydrous if the reaction conditions require it. Run a control reaction with a known, reliable substrate to confirm your reagents and setup are sound.

Q: I'm getting some product, but the yield is low. How can I improve it?

A: Low yield suggests your catalytic cycle is proceeding but is inefficient or competing with side reactions. Optimization is key:

  • Ligand Screening: The choice of ligand is critical.[5] Bulky, electron-rich phosphine ligands stabilize the palladium catalyst and can accelerate the rate-determining steps of the catalytic cycle.[13] If one ligand gives a low yield, screening others is a high-impact strategy.

  • Base Optimization: The base plays a crucial role. For Suzuki couplings, a common cause of low yield is slow transmetalation. Switching to a stronger base like K₃PO₄ or Cs₂CO₃ can sometimes accelerate this step.[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.[14]

  • Solvent & Temperature: The solvent affects the solubility of all components and the reaction rate. Aprotic polar solvents like dioxane, toluene, or DMF are common.[11] If the reaction is sluggish at a lower temperature (e.g., 80 °C), increasing it to 100-110 °C can often improve conversion, provided the substrates are stable.

Issue 2: Significant Side Product Formation

Q: I'm observing significant debromination of my starting material. What causes this and how can I stop it?

A: Debromination (or hydrodehalogenation) is a common side reaction where the C-Br bond is cleaved and replaced with a C-H bond.[1]

  • Causality: The primary mechanism involves the formation of a palladium-hydride (Pd-H) species. This can happen if the palladium complex reacts with trace water, bases, or certain solvents (like alcohols).[1] This Pd-H species can then reductively eliminate with the thiazole group to form the unwanted debrominated product.[11]

  • Solutions:

    • Use a Milder Base: Strong bases can sometimes promote the formation of Pd-H species. Switching from an alkoxide base to an inorganic carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) can minimize this side reaction.[1]

    • Change the Ligand: Bulkier ligands like XPhos or SPhos can sterically hinder the approach of hydride sources to the palladium center, favoring the desired cross-coupling pathway.[1]

    • Ensure Anhydrous Conditions: While some Suzuki reactions tolerate or even require a small amount of water, excess water can be a proton source leading to debromination.[1] Ensure solvents and reagents are appropriately dry.

Q: My boronic acid is decomposing, leading to homocoupling. How can I prevent this?

A: Protodeborylation (decomposition of the boronic acid) and subsequent homocoupling of the boronic acid are known side reactions, especially with electron-rich or heteroaryl boronic acids.[8][11]

  • Causality: This occurs when the boronic acid reacts with a proton source before it can transmetalate to the palladium catalyst.

  • Solutions:

    • Use Boronic Esters: Pinacol (BPin) or MIDA esters of boronic acids are often more stable than the corresponding free acids and can be used to suppress decomposition.

    • Stoichiometry and Addition: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. In some cases, slow addition of the boronic acid or base via syringe pump can maintain a low instantaneous concentration, favoring the cross-coupling pathway.

    • Temperature Control: Running the reaction at the lowest effective temperature can minimize thermal decomposition of sensitive reagents.

Data & Ligand Selection

Choosing the right ligand is often the most critical parameter for success. The table below summarizes common choices for coupling with heteroaryl bromides.

LigandStructureKey Features & Application Notes
SPhos Buchwald Biaryl PhosphineHighly active for Suzuki and Buchwald-Hartwig couplings. Excellent for electron-rich and sterically hindered substrates. Often provides fast reaction rates.
XPhos Buchwald Biaryl PhosphineVery bulky and electron-rich. Considered a general and highly effective ligand for a wide range of C-C and C-N couplings, especially with challenging substrates.[7]
RuPhos Buchwald Biaryl PhosphineAnother highly active ligand, often effective when SPhos or XPhos give suboptimal results.
dppf Ferrocene-basedA more traditional, bidentate ligand. Can be effective, but modern biaryl phosphines often provide higher yields and faster kinetics for heteroaryl couplings.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting. Each step presents a potential point of failure or optimization.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (this compound) pd_complex R¹-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R²-B(OR)₂ (Boronic Acid/Ester) + Base pd_r1_r2 R¹-Pd(II)L₂(R²) transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 R¹-R² (Product)

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a logical, step-by-step approach to diagnosis is essential.

Troubleshooting_Workflow start Low or No Yield check_setup Verify Inert Atmosphere & Reagent Quality start->check_setup setup_ok Setup OK? check_setup->setup_ok fix_setup Action: Re-run with dry/degassed solvent & fresh reagents. setup_ok->fix_setup No optimize_conditions Systematically Optimize Reaction Conditions setup_ok->optimize_conditions Yes screen_ligands Screen Ligands (e.g., SPhos, XPhos, RuPhos) optimize_conditions->screen_ligands screen_bases Screen Bases (e.g., K₃PO₄, Cs₂CO₃) optimize_conditions->screen_bases screen_temp Vary Temperature (e.g., 80°C, 100°C, 120°C) optimize_conditions->screen_temp analyze_sides Analyze Side Products (e.g., Debromination?) optimize_conditions->analyze_sides address_sides Action: Adjust conditions based on side product (e.g., milder base). analyze_sides->address_sides

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 10:1 v/v)

  • Oven-dried reaction vessel (e.g., Schlenk flask) with a magnetic stir bar

Procedure:

  • Vessel Preparation: Ensure the reaction vessel is clean, oven-dried (>120 °C for several hours), and cooled under vacuum or in a desiccator.[10]

  • Reagent Addition: To the flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, weigh Pd₂(dba)₃ and SPhos. Add them to the reaction flask.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this "purge cycle" three times to ensure all oxygen is removed.[15]

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The solvent should be degassed by bubbling an inert gas through it for 15-20 minutes prior to use.[1][9]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the C-N coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • XPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

  • Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

  • Setup (Glovebox Recommended): Due to the air-sensitivity of the base and catalyst, performing the setup in a glovebox is ideal. If using a Schlenk line, exercise extreme care to exclude air.

  • Reagent Addition: To an oven-dried reaction vessel, add the XPhos Pd G3 pre-catalyst and the sodium tert-butoxide.

  • Add Substrates: Add the this compound and the amine.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the vessel tightly and remove it from the glovebox (if used). Place it in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring & Workup: Follow steps 7-9 from the Suzuki protocol above.

References

Technical Support Center: Catalyst Selection for 2-Bromo-5-cyclopropylthiazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-Bromo-5-cyclopropylthiazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.

Introduction to this compound

This compound is a key building block in medicinal chemistry, valued for the unique physicochemical properties that the cyclopropylthiazole motif imparts to target molecules. The bromine atom at the 2-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. This guide focuses on the critical aspect of catalyst selection to ensure successful and reproducible outcomes for your synthetic transformations.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. For this compound, this reaction is instrumental in introducing aryl, heteroaryl, or vinyl groups.

FAQ 1: My Suzuki-Miyaura coupling of this compound is showing low to no conversion. What are the likely causes and how can I fix it?

Low conversion in a Suzuki-Miyaura coupling can stem from several factors, primarily related to the catalyst system and reaction conditions. Here’s a systematic approach to troubleshooting this issue.[1][2]

  • Inadequate Catalyst System: The choice of palladium catalyst and ligand is paramount. For heteroaryl bromides like this compound, standard catalysts like Pd(PPh₃)₄ may not be optimal.

    • Solution: Employ a more active catalyst system. A combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos is often more effective.[1] These ligands promote the rate-limiting oxidative addition step and stabilize the active palladium(0) species.[3] For a reliable starting point, consider using a pre-formed palladacycle precatalyst which can offer greater stability and reproducibility.[4][5]

  • Suboptimal Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[6] An inappropriate or weak base can stall the reaction.

    • Solution: A screening of bases is recommended. While common bases like K₂CO₃ or Cs₂CO₃ can be effective, stronger bases like K₃PO₄ are often beneficial for challenging couplings involving heteroaryl halides.[1][7] Ensure the base is finely powdered and anhydrous to maximize its reactivity.

  • Poor Solubility: If the reactants are not fully dissolved, the reaction kinetics will be significantly hindered.

    • Solution: Choose an appropriate solvent system. A mixture of an organic solvent like 1,4-dioxane, toluene, or DME with water is common for Suzuki reactions.[7][8] If solubility remains an issue, consider a different solvent such as DMF, though be mindful of potential side reactions at higher temperatures.

  • Catalyst Deactivation: The thiazole nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[7][9] Additionally, oxygen can oxidize and deactivate the active Pd(0) catalyst.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1] Thoroughly degas all solvents and reagents before use. Using a slightly higher catalyst loading (e.g., 2-5 mol%) might also be necessary if deactivation is suspected.

Troubleshooting Workflow for Low Conversion in Suzuki-Miyaura Coupling

start Low or No Conversion catalyst Switch to Bulky Ligand (e.g., XPhos, SPhos) with Pd(OAc)₂ or Pd₂(dba)₃ start->catalyst base Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) catalyst->base If still low conversion solvent Change Solvent System (e.g., Dioxane/H₂O, Toluene) base->solvent If still low conversion conditions Increase Temperature & Ensure Inert Atmosphere solvent->conditions If still low conversion end Improved Conversion conditions->end Monitor by TLC/LC-MS

Caption: Troubleshooting workflow for low Suzuki-Miyaura coupling conversion.

Recommended Starting Conditions for Suzuki-Miyaura Coupling

For the coupling of this compound with an arylboronic acid, the following conditions provide a robust starting point:

ComponentRecommendationRationale
Palladium Source Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Readily available and effective precursors for the active Pd(0) species.
Ligand XPhos (4 mol%) or SPhos (4 mol%)Bulky, electron-rich ligands that enhance catalyst activity and stability for heteroaryl couplings.[1]
Base K₃PO₄ (2-3 equivalents)A strong base often effective for challenging Suzuki couplings.[7]
Solvent 1,4-Dioxane/Water (4:1 v/v)A common solvent system that facilitates the dissolution of both organic and inorganic reagents.[7]
Temperature 90-110 °CSufficient to promote the reaction without causing significant decomposition.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[1]

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of N-aryl and N-heteroaryl compounds.[10][11] This reaction allows for the introduction of primary or secondary amines at the 2-position of the thiazole ring.

FAQ 2: I am attempting a Buchwald-Hartwig amination and observing significant hydrodebromination of my this compound. How can I suppress this side reaction?

Hydrodebromination, the replacement of the bromine atom with hydrogen, is a common side reaction in cross-coupling reactions of electron-deficient heteroaryl halides.[12] It can arise from various pathways, including the reaction of palladium hydride species with the starting material.

  • Choice of Base: Strong, sterically hindered bases are typically required for the Buchwald-Hartwig amination. However, certain bases can promote the formation of palladium hydrides.

    • Solution: While strong bases like NaOtBu or LHMDS are often necessary, their choice should be carefully considered.[2] If hydrodebromination is significant, consider screening other strong, non-nucleophilic bases.

  • Ligand Selection: The ligand can influence the relative rates of the desired C-N bond formation versus the undesired hydrodebromination.

    • Solution: Similar to Suzuki couplings, bulky biarylphosphine ligands are generally effective.[7] Ligands like Josiphos or those from the Buchwald portfolio (e.g., XPhos, BrettPhos) have shown broad utility.[5] A ligand screen may be necessary to find the optimal balance between reactivity and suppression of side reactions.

  • Reaction Temperature: Higher temperatures can accelerate the rate of hydrodebromination.

    • Solution: Attempt the reaction at a lower temperature for a longer duration.[1][2] This can often minimize the formation of byproducts.

  • Purity of Reagents: Protic impurities in the solvent or amine can be a source of protons for the hydrodebromination pathway.

    • Solution: Ensure that the solvent is anhydrous and the amine is pure.[2] Distilling the amine and using freshly dried solvents can be beneficial.

Catalytic Cycle of Buchwald-Hartwig Amination

cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Amine\nCoordination Amine Coordination Oxidative\nAddition->Amine\nCoordination R₂NH Deprotonation Deprotonation Amine\nCoordination->Deprotonation Base Reductive\nElimination Reductive Elimination Deprotonation->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Product (Ar-NR₂) Product Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Section 3: Heck Coupling

The Heck reaction facilitates the coupling of this compound with alkenes to form substituted vinylthiazoles.[13][14]

FAQ 3: My Heck reaction is giving low yields and a mixture of regioisomers. How can I improve the outcome?

Low yields and poor regioselectivity are common challenges in Heck couplings.

  • Catalyst and Ligand: The choice of catalyst and ligand is crucial for both reactivity and selectivity.

    • Solution: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst.[14][15] In many cases, phosphine-free conditions can be successful, but for challenging substrates, the addition of a phosphine ligand like PPh₃ or a more electron-rich phosphine can be beneficial.[14] For certain applications, N-heterocyclic carbene (NHC) ligands can also offer high activity.

  • Base Selection: An appropriate base is required to neutralize the HBr generated during the reaction.

    • Solution: Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.[13][14] Inorganic bases such as K₂CO₃ or NaOAc can also be effective.[14][15]

  • Solvent Choice: The solvent can influence the reaction rate and selectivity.

    • Solution: Polar aprotic solvents like DMF, DMAc, or acetonitrile are typical choices for Heck reactions.[13][15]

Recommended Starting Conditions for Heck Coupling
ComponentRecommendation
Palladium Source Pd(OAc)₂ (1-5 mol%)
Ligand (optional) P(o-tolyl)₃ (2-10 mol%)
Alkene 1.1-1.5 equivalents
Base Et₃N (2 equivalents) or K₂CO₃ (2 equivalents)
Solvent DMF or Acetonitrile
Temperature 80-120 °C

Section 4: Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynylthiazoles by reacting this compound with a terminal alkyne.[16]

FAQ 4: My Sonogashira coupling is failing. What are the critical parameters to check?

The success of a Sonogashira coupling often depends on the careful control of several factors.

  • Catalyst System: The classic Sonogashira catalyst system involves a palladium source and a copper(I) co-catalyst.

    • Solution: A combination of a palladium catalyst like Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ with a copper(I) salt, typically CuI, is the standard approach.[2][16] Copper-free conditions have also been developed, often requiring specialized ligands.[17]

  • Base and Solvent: A suitable base and solvent are essential for the reaction to proceed.

    • Solution: An amine base, such as triethylamine or diisopropylamine, is commonly used, often serving as both the base and part of the solvent system.[2][16] Solvents like THF or DMF are also frequently employed.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling) and deactivate the catalyst.

    • Solution: It is crucial to perform the reaction under a strictly inert atmosphere (Argon or Nitrogen) and to use degassed solvents.[1]

Experimental Protocol for a Typical Sonogashira Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).[2]

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent (e.g., THF) and a base (e.g., Et₃N, 2.0 equiv).[2]

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature or gently heat to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, filter through a pad of Celite to remove catalyst residues, and proceed with standard workup and purification.

References

Technical Support Center: Byproduct Formation in 2-Bromothiazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-bromothiazole coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile heterocyclic building block. By understanding the mechanistic origins of common byproducts, you can significantly enhance reaction efficiency, yield, and product purity.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the coupling of 2-bromothiazole.

Q1: What are the most common byproducts I should monitor for in my 2-bromothiazole coupling reactions? A1: The three most prevalent undesired species are:

  • Homocoupling Product (2,2'-bithiazole): The dimerization of your 2-bromothiazole starting material or the coupling partner (e.g., boronic acid in a Suzuki reaction).[1][2]

  • Protodebromination Product (Thiazole): The bromine atom at the 2-position is replaced by a hydrogen atom.[3][4] This is also known as hydrodehalogenation.

  • Unreacted Starting Material: While not a byproduct, its presence in significant amounts indicates low or no conversion, pointing to issues with catalyst activity, reaction conditions, or reagent purity.[5]

Q2: My Suzuki-Miyaura coupling is giving me a significant amount of 2,2'-bithiazole. What is the primary cause? A2: The formation of 2,2'-bithiazole, a type of homocoupling, is often promoted by the presence of oxygen, which can facilitate a Glaser-type coupling pathway.[5] It can also arise from issues within the palladium catalytic cycle, such as slow transmetalation relative to competitive side reactions. High concentrations of copper(I) co-catalysts, if used, can also favor this pathway.[5]

Q3: I am observing the formation of thiazole in my reaction mixture. What leads to the loss of the bromine atom? A3: This side reaction, known as protodebromination or hydrodehalogenation, typically occurs when a palladium-hydride species is generated in the catalytic cycle.[4][6] This species can then react with your 2-bromothiazole, leading to the reductive cleavage of the C-Br bond. Key factors that promote this are high reaction temperatures, the use of overly strong bases, and the presence of protic impurities (like water or alcohols) in your reagents or solvents.[3][4]

Q4: My reaction has stalled, and I'm recovering mostly unreacted 2-bromothiazole. What should I check first? A4: Stalled reactions are most often due to catalyst inactivity. Ensure your palladium source is active; if using a Pd(II) precatalyst like Pd(OAc)₂, the conditions must be suitable for its reduction to the active Pd(0) state.[5] Also, verify the integrity of your ligand, the choice and quality of your base, and ensure all reagents are sufficiently soluble in the chosen solvent system at the reaction temperature.[6][7]

Troubleshooting Guide 1: Formation of Homocoupling Byproducts

The undesired formation of symmetrical dimers, such as 2,2'-bithiazole from the starting material or biaryls from the boronic acid coupling partner, is a common pitfall that consumes valuable reagents and complicates purification.

Symptoms:

  • TLC or LC-MS analysis shows a significant peak corresponding to the mass of the dimerized starting material (e.g., 2,2'-bithiazole, M.W. 168.23) or the dimerized coupling partner.

  • Isolated yield of the desired cross-coupled product is lower than expected, even with full consumption of a limiting reagent.

Root Causes & Mechanistic Insights: Homocoupling can arise from several pathways. In Suzuki reactions, the oxidative homocoupling of boronic acids can be promoted by oxygen, especially if a copper co-catalyst is present.[5][8] Alternatively, if the transmetalation step of the catalytic cycle is slow, the organopalladium intermediate (Thiazole-Pd-Br) may react with another molecule of itself or the boronic acid may undergo its own dimerization pathway.[2][9]

Caption: Competing pathways of desired cross-coupling and byproduct homocoupling.

Solutions & Mitigation Strategies
ParameterRecommendationRationale
Atmosphere Maintain a rigorously inert atmosphere (Argon or Nitrogen).Oxygen promotes the oxidative homocoupling of boronic acids, a major side reaction pathway.[5][8]
Solvent/Reagent Prep Use properly degassed solvents and ensure reagents are dry.Removing dissolved oxygen is critical. See protocol below.
Catalyst Source Consider using a direct Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).In-situ reduction of Pd(II) precatalysts can sometimes initiate homocoupling. Using a Pd(0) source avoids this variable.[6]
Stoichiometry Avoid a large excess of the boronic acid/ester.A high concentration of the coupling partner can increase the rate of its homocoupling. A stoichiometry of 1.1-1.3 equivalents is often sufficient.[6]
Temperature Run the reaction at the lowest effective temperature.High temperatures can sometimes accelerate side reactions more than the desired coupling.[6]
Protocol: Solvent Degassing
  • Assemble the reaction flask with a stir bar and seal with a rubber septum.

  • Insert a needle connected to a vacuum/inert gas manifold.

  • Place the flask in a sonicator bath.

  • Evacuate the flask under vacuum for 1-2 minutes while sonicating. You will see bubbles form as dissolved gases are removed.

  • Backfill the flask with inert gas (Argon or Nitrogen).

  • Repeat this "pump-thaw" cycle 3-5 times to ensure the removal of all oxygen.[7]

  • Add the degassed solvent to the flask via a syringe under a positive pressure of inert gas.

Troubleshooting Guide 2: Protodebromination (Hydrodehalogenation)

The premature loss of the bromine atom from 2-bromothiazole to form thiazole is a frustrating side reaction that reduces the yield of the desired product.

Symptoms:

  • TLC or LC-MS analysis reveals a byproduct with a mass corresponding to thiazole (M.W. 85.13).

  • The reaction appears sluggish, as the starting material is consumed without the proportional formation of the desired product.

Root Causes & Mechanistic Insights: Protodebromination is typically mediated by a palladium-hydride (Pd-H) species. This active hydride species can be formed from various sources, including β-hydride elimination from certain ligands or reagents, or reaction of the palladium catalyst with trace water, alcohols, or even certain bases.[3][4] Once formed, the Pd-H species can undergo oxidative addition to 2-bromothiazole, followed by reductive elimination of H-Br, or react via other pathways to replace the bromine with hydrogen.

Caption: Formation of thiazole via a palladium-hydride intermediate.

Solutions & Mitigation Strategies
ParameterRecommendationRationale
Reagent/Solvent Purity Use anhydrous solvents and dry reagents thoroughly.Minimizes the primary source of protons that can lead to the formation of palladium-hydride species.[4]
Base Selection Switch to a milder, non-nucleophilic inorganic base.Strong bases (e.g., NaOtBu, NaOH) can promote Pd-H formation. Milder bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often superior choices.[3][4]
Temperature Decrease the reaction temperature.Higher temperatures can accelerate the decomposition pathways that lead to Pd-H formation and subsequent protodebromination.[3][4]
Ligand Choice Experiment with bulky, electron-rich phosphine ligands.Certain ligands can stabilize the palladium center and disfavor the formation or reactivity of hydride species.[4]

Troubleshooting Guide 3: Low or No Conversion

When the starting material remains largely unreacted, a systematic evaluation of the reaction components is necessary.

Symptoms:

  • TLC or LC-MS analysis shows a predominant peak for 2-bromothiazole after the expected reaction time.

  • Little to no formation of the desired product is observed.

Root Causes & Systematic Troubleshooting: Low conversion is a multifactorial problem. The key is to address potential failure points sequentially, from most to least likely.

Troubleshooting_Flow Start Low/No Conversion Detected Check_Catalyst 1. Catalyst System Integrity - Is catalyst active? - Correct precatalyst/ligand ratio? - Pre-activation needed? Start->Check_Catalyst Check_Base 2. Base Efficacy - Is base strong enough? - Is it anhydrous and finely powdered? - Correct stoichiometry? Check_Catalyst->Check_Base If catalyst is OK Check_Conditions 3. Reaction Conditions - Is temperature optimal? - Are reagents fully dissolved? - Sufficient reaction time? Check_Base->Check_Conditions If base is OK Check_Reagents 4. Reagent Purity - Purity of 2-bromothiazole? - Purity of coupling partner? - Solvents anhydrous? Check_Conditions->Check_Reagents If conditions are OK Success Reaction Optimized Check_Reagents->Success If reagents are OK

Caption: A systematic workflow for troubleshooting low-conversion reactions.

Solutions & Corrective Actions
Problem AreaPotential CauseRecommended Action
Catalyst System Inactive Pd SourceUse a fresh batch of catalyst. For challenging couplings, consider a more active pre-catalyst like a G3 or G4 palladacycle.[5][6]
Inappropriate LigandFor heteroaryl bromides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective than PPh₃.[4] Screen a panel of ligands.
Base Insufficient Strength/ActivityFor Suzuki couplings, ensure the base (e.g., K₂CO₃, K₃PO₄) is finely powdered and anhydrous to maximize surface area and reactivity. K₃PO₄ is often effective in difficult cases.[4][10]
Reaction Conditions Poor SolubilityIf reagents are not fully dissolved, the reaction will be slow or incomplete. Try a different solvent system (e.g., dioxane/water, toluene, DMF) or gently increase the temperature.[6]
Temperature Too LowWhile high temperatures can cause side reactions, some couplings require significant thermal energy. Incrementally increase the temperature by 10-20 °C.[5]
Reagent Quality Impure Starting MaterialsVerify the purity of 2-bromothiazole and the coupling partner by NMR or LC-MS. Impurities can poison the catalyst.[7]
Residual PalladiumIf your starting materials were synthesized using palladium catalysis, residual palladium could interfere with the current reaction. Purification by chromatography or treatment with a metal scavenger may be necessary.[11]

General Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiazole

This protocol provides a robust starting point for optimization.

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the arylboronic acid (1.2 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂; 2 mol%), the ligand (e.g., SPhos; 4 mol%), and the base (e.g., K₃PO₄; 2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[3]

  • Reagent Addition: Add 2-bromothiazole (1.0 equiv.) to the flask. Then, add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe. The final concentration should typically be between 0.1 M and 0.5 M.

  • Reaction: Place the flask in a pre-heated oil bath set to the desired temperature (e.g., 80-100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Stability issues of 2-Bromo-5-cyclopropylthiazole under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support guide for 2-Bromo-5-cyclopropylthiazole (CAS: 1086381-69-2). This document is intended for researchers, scientists, and drug development professionals utilizing this versatile building block in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This guide addresses the key stability challenges associated with this reagent, particularly in palladium-catalyzed cross-coupling reactions, and offers field-proven solutions.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues encountered with this compound.

  • Q1: My Suzuki coupling reaction is giving low yields and multiple side products. What's the likely cause?

    • A1: The primary suspects are issues with catalyst activity, oxygen contamination, or base-mediated degradation. Ensure your catalyst is active and your reaction is rigorously degassed. The combination of a strong base and high temperature can lead to debromination or decomposition of the thiazole ring. Consider a milder base like K₃PO₄ or KF.[1][2][3]

  • Q2: I'm observing significant protodebromination (replacement of Br with H). How can I minimize this?

    • A2: Protodebromination is a common side reaction. It can be minimized by using milder bases (e.g., KF), switching to anhydrous conditions, or using a catalyst system with bulky, electron-rich phosphine ligands which can favor reductive elimination over competing side reactions.[3][4]

  • Q3: Is the cyclopropyl group stable under typical cross-coupling conditions?

    • A3: Generally, yes. The cyclopropyl group is relatively robust. However, under certain palladium-catalyzed conditions, particularly with strained systems or specific ligand combinations, C-C bond activation or ring-opening can occur.[5][6] This is less common in standard cross-couplings but is a possibility to consider if unexpected byproducts are observed.

  • Q4: What is the recommended storage condition for this compound?

    • A4: Store in a tightly sealed container in a cool, dry place, away from light. Like many heterocyclic halides, prolonged exposure to air and moisture can lead to gradual degradation.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section provides in-depth troubleshooting for specific reaction types.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. However, the electronic nature of the 2-bromothiazole core presents unique challenges.

Problem: Low or No Product Formation, Starting Material Unchanged

This is one of the most common failure modes and points to an issue with one of the key steps in the catalytic cycle.

dot graph TD { A[Low/No Yield]; B[Potential Cause: Inactive Catalyst]; C[Potential Cause: Poor Solubility]; D[Potential Cause: Insufficient Base Strength]; A --> B; A --> C; A --> D; B --> E[Solution: Use fresh Pd catalyst/ligand. Employ air-stable pre-catalysts (e.g., G3-XPhos). Ensure rigorous degassing.]; C --> F[Solution: Screen solvents (e.g., Dioxane, Toluene, 2-MeTHF). Add co-solvent like H₂O or DMF. Ensure vigorous stirring.]; D --> G[Solution: Switch to a stronger base (e.g., Cs₂CO₃). Ensure base is a fine, dry powder.];

} end_dot

Fig 1. Workflow for addressing no product formation.

Problem: Formation of Debrominated and Homocoupled Byproducts

Observing these side products indicates that the catalytic cycle is active, but unproductive pathways are competing with the desired cross-coupling.

  • Root Cause Analysis:

    • Debromination (Hydrodehalogenation): This occurs when the aryl-palladium intermediate reacts with a proton source (like water) before reductive elimination. It is often exacerbated by strong bases and high temperatures.

    • Boronic Acid Homocoupling/Protodeboronation: Oxygen can promote the homocoupling of boronic acids.[3] Protodeboronation, the cleavage of the C-B bond, is accelerated by strong aqueous bases and can be a significant issue with electron-rich or heterocyclic boronic acids.[3][7]

  • Solutions & Protocols:

    IssueRecommended ActionRationale
    Debromination Switch to a milder, non-hydroxide base such as K₃PO₄, Cs₂CO₃, or KF.Reduces the availability of protons and minimizes base-mediated degradation.[1]
    Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos).These ligands accelerate the rate of reductive elimination, which outcompetes the debromination pathway.[8]
    Protodeboronation Use KF as the base or switch to anhydrous conditions (e.g., K₃PO₄ in dry dioxane).Water is the primary proton source for this side reaction. Removing it can significantly suppress this pathway.[3]
    Use the boronic acid's corresponding pinacol ester (BPin) or trifluoroborate salt (BF₃K).These derivatives are often more stable under reaction conditions and slowly hydrolyze in situ to the active boronic acid.[9]

Optimized Suzuki Protocol for this compound:

  • Reagent Preparation: In a Schlenk flask, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and thoroughly purge with argon or nitrogen for 15-20 minutes. This step is critical to remove oxygen.[2][3]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4.4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane or Toluene, ~0.1 M concentration) via syringe.

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10] The electron-rich nature of many amine coupling partners and the use of strong bases can create stability challenges.

Problem: Dark, Tarry Reaction Mixture with Low Yield

This often points to decomposition of the thiazole starting material or the product.

  • Root Cause Analysis: The combination of a strong base (like NaOtBu or LHMDS) and heat can be detrimental to the electron-deficient thiazole ring, potentially leading to ring-opening or other degradation pathways.[11] Some bulky phosphine ligands can also promote side reactions if not chosen carefully.[4]

dot graph TD { A[Degradation Pathway]; B[this compound]; C[Strong Base (e.g., NaOtBu)]; D[High Temperature]; E[Pd(0)/Ligand]; F[Unproductive Complex / Decomposition]; G[Desired C-N Coupling];

} end_dot

Fig 2. Competing pathways in Buchwald-Hartwig amination.
  • Solutions & Protocols:

    ParameterRecommendationRationale
    Base Use a weaker base like K₂CO₃ or Cs₂CO₃.These bases are often sufficient for the catalytic cycle but are less likely to cause substrate degradation.
    Ligand Screen a range of Buchwald or Josiphos-type ligands.The ligand plays a crucial role in stabilizing the palladium intermediates and facilitating the desired reductive elimination.[10][12]
    Temperature Start at a lower temperature (e.g., 80 °C) and only increase if the reaction is sluggish.Minimizes thermal decomposition pathways.
    Solvent Use a less polar aprotic solvent like Toluene or 2-MeTHF.Can help modulate reactivity and reduce side reactions compared to more polar solvents like DMF.

Optimized Buchwald-Hartwig Protocol:

  • Setup: To an oven-dried Schlenk flask, add Cs₂CO₃ (1.5 equiv). Heat under vacuum and backfill with argon.

  • Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), the palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol%), and degassed toluene.

  • Reaction: Stir the mixture at 80-110 °C until the starting material is consumed (monitor by LC-MS).

  • Workup: Cool the reaction, filter through a pad of Celite®, rinsing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.

Understanding the Instability: Core Chemical Principles

  • Thiazole Ring Electronics: The thiazole ring is electron-deficient, particularly at the C2 position where the bromine resides. This makes the C2-proton acidic and susceptible to deprotonation by strong bases, which can initiate decomposition pathways.[13]

  • The Cyclopropyl Moiety: While generally stable, the inherent ring strain of the cyclopropyl group (27.5 kcal/mol) makes its C-C bonds susceptible to cleavage via oxidative addition to a transition metal center under specific, albeit not typical, cross-coupling conditions.[6]

  • Catalyst and Ligand Effects: Bulky, electron-donating phosphine ligands are essential. They promote the crucial oxidative addition step and accelerate the final reductive elimination.[8] However, an improper ligand choice can lead to catalyst poisoning or favor side reactions like β-hydride elimination in certain contexts.[10]

References

Technical Support Center: Troubleshooting Failed Reactions with 2-Bromo-5-cyclopropylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-5-cyclopropylthiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common synthetic challenges involving this versatile reagent. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound that I should be aware of before starting my reaction?

A1: Understanding the electronic nature of this compound is crucial for predicting its reactivity and potential side reactions.

  • Thiazole Ring Electronics: The thiazole ring is electron-rich, which can influence the rate-limiting steps of many cross-coupling reactions.[1] The C5 position is generally the primary site for electrophilic substitution, though in the case of this molecule, it is already occupied by the cyclopropyl group. The C2 position, where the bromine is located, is susceptible to deprotonation by strong bases, a factor to consider in lithiation or metal-halogen exchange reactions.

  • Cyclopropyl Group Stability: The cyclopropyl group is a strained ring system. While generally stable, it can be sensitive to strong acids or bases and certain transition metals, which may promote ring-opening side reactions.[2]

  • Two Reactive Sites: The molecule possesses two primary sites for reaction: the C-Br bond for cross-coupling and metal-halogen exchange, and the thiazole nitrogen which can act as a ligand for transition metals. This dual role of the thiazole nitrogen can sometimes influence the catalytic cycle in palladium-catalyzed reactions.[3]

Troubleshooting Suzuki-Miyaura Coupling Reactions

Q2: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is failing or giving very low yields. Where should I start troubleshooting?

A2: Low yields in Suzuki-Miyaura couplings with heteroaryl bromides are a common issue. A systematic approach to troubleshooting is essential. The problem often lies in the catalyst system, base, or reaction conditions.

Logical Troubleshooting Workflow for Failed Suzuki-Miyaura Coupling

G start Low/No Yield catalyst 1. Catalyst & Ligand Inactivity start->catalyst base 2. Inappropriate Base Selection/Activity catalyst->base If no improvement conditions 3. Suboptimal Reaction Conditions base->conditions If no improvement reagents 4. Reagent Quality Issues conditions->reagents If no improvement success Reaction Successful reagents->success Iterate & Optimize

Caption: A step-by-step diagnostic workflow for troubleshooting failed Suzuki-Miyaura couplings.

1. Catalyst and Ligand Choice:

  • Problem: Standard catalysts like Pd(PPh₃)₄ may be inefficient for electron-rich heteroaryl bromides. The oxidative addition of the palladium catalyst to the C-Br bond is often the rate-limiting step and can be sluggish.

  • Expert Insight: The thiazole nitrogen can coordinate to the palladium center, potentially hindering the catalytic cycle.[3]

  • Solution: Switch to a more electron-rich and sterically hindered phosphine ligand. These ligands promote both oxidative addition and reductive elimination. Buchwald ligands are often highly effective in these challenging couplings.[4]

    • Recommended Catalyst Systems:

      • Precatalysts: Use air-stable precatalysts like G3 or G4 palladacycles with ligands such as SPhos, XPhos, or RuPhos.

      • In-situ generation: Combine a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand.

2. Base Selection:

  • Problem: The choice and strength of the base are critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst.[4] An inappropriate base can lead to poor reactivity or decomposition of the starting materials.

  • Solution: The effectiveness of a base is highly substrate-dependent.

    • Common Choices: K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used.[4] K₃PO₄ is often particularly effective in difficult couplings.

    • Anhydrous Conditions: If using a base like K₃PO₄ in an anhydrous coupling, the addition of a small amount of water (around 5 equivalents relative to the substrate) can be beneficial.

    • Base Quality: Ensure the base is finely powdered and dry, as clumpy or hydrated bases can lead to inconsistent results.

3. Reaction Temperature and Degassing:

  • Problem: Sub-optimal temperatures can lead to incomplete reactions, while excessive heat can cause decomposition or promote side reactions like protodebromination (loss of the bromine atom).[5]

  • Solution:

    • Temperature: Most Suzuki couplings are run at elevated temperatures, typically between 80-110 °C.[4] If the reaction is sluggish, a moderate increase in temperature might improve the yield. Conversely, if decomposition is observed, try a lower temperature for a longer duration.

    • Degassing: Palladium(0) catalysts are sensitive to oxygen. Ensure your solvent and reaction mixture are thoroughly degassed using methods like bubbling with an inert gas (argon or nitrogen) for 20-30 minutes or by using freeze-pump-thaw cycles.[5]

Q3: I'm observing a significant amount of a byproduct that appears to be 5-cyclopropylthiazole (protodebromination). How can I prevent this?

A3: Protodebromination is a common side reaction with electron-rich heteroaryl halides. It occurs when the aryl-palladium intermediate reacts with a proton source instead of the boronic acid.

  • Use Milder Bases: Strong bases can sometimes facilitate this side reaction. Consider switching from K₃PO₄ to a milder base like K₂CO₃ or Cs₂CO₃.[5]

  • Ensure Anhydrous Conditions: Traces of water can be a proton source. Use freshly dried, anhydrous solvents and ensure reagents are dry.

  • Optimize Ligand: Certain ligands can be more prone to promoting reductive elimination pathways that lead to debromination. Experiment with different phosphine ligands.

  • Lower Reaction Temperature: High temperatures can promote this side reaction. Reducing the temperature may slow the desired reaction but can significantly decrease protodebromination.[5]

Representative Suzuki-Miyaura Coupling Conditions
ParameterRecommended ConditionsNotes
Catalyst Pd₂(dba)₃ (2-5 mol%) with SPhos (4-10 mol%)Bulky, electron-rich ligands are key for this substrate class.[4]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)K₃PO₄ is often effective for challenging couplings.[4]
Solvent 1,4-Dioxane/water (e.g., 4:1 v/v) or TolueneA mixture with water often aids in dissolving the inorganic base.[6]
Temperature 80-110 °CMonitor for decomposition; adjust as needed.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst oxidation and side reactions.[5]

Troubleshooting Buchwald-Hartwig Amination

Q4: My Buchwald-Hartwig amination of this compound is not proceeding. What are the critical parameters to optimize?

A4: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but it is highly sensitive to the choice of catalyst, ligand, and base.

Key Optimization Parameters for Buchwald-Hartwig Amination

G start Failed Amination catalyst 1. Catalyst System (Pd Source + Ligand) start->catalyst base 2. Base Strength & Solubility catalyst->base Screen Ligands (e.g., Josiphos, Buchwald-type) solvent 3. Solvent Choice (Anhydrous & Aprotic) base->solvent Try NaOtBu, LiOtBu, or LHMDS temp 4. Reaction Temperature solvent->temp Use Toluene or Dioxane success Successful C-N Coupling temp->success Optimize (80-110 °C)

Caption: Critical parameters for optimizing a Buchwald-Hartwig amination reaction.

  • Catalyst and Ligand: The development of specialized ligands has been crucial to the success of the Buchwald-Hartwig reaction.[7]

    • Ligand Choice: For heteroaryl bromides, bulky, electron-rich phosphine ligands are generally required. Bidentate phosphine ligands like BINAP and DPPF, or more advanced Buchwald ligands (e.g., XPhos, SPhos) are excellent starting points.[7] Josiphos-type ligands have also shown great utility.

  • Base: A strong, non-nucleophilic base is essential.

    • Common Choices: Sodium or lithium tert-butoxide (NaOt-Bu, LiOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS) are most common.[5]

    • Base Quality: The quality of the base is paramount. It should be fresh and handled under an inert atmosphere, as it is often hygroscopic and can lose activity upon exposure to air.

  • Solvent: Anhydrous, non-protic solvents are standard. Toluene, 1,4-dioxane, or THF are commonly used. Ensure the solvent is thoroughly dried and degassed before use.[5]

  • Amine Substrate: Primary amines are generally more reactive than secondary amines. Sterically hindered amines may require more forcing conditions or specialized, highly active catalyst systems.[5]

General Protocol for Buchwald-Hartwig Amination
  • To a flame-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add this compound followed by the anhydrous, degassed solvent (e.g., Toluene).

  • Add the amine coupling partner (1.1-1.3 equiv.) via syringe.

  • Heat the mixture with stirring (e.g., 100 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the mixture, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography.[5]

Troubleshooting Other Common Reactions

Q5: My Sonogashira coupling is failing, and I'm observing a lot of alkyne homocoupling (Glaser coupling). How can I prevent this?

A5: Glaser coupling is a common side reaction in Sonogashira couplings, particularly when the reaction is sluggish.

  • Strictly Anaerobic Conditions: This side reaction is often promoted by the presence of oxygen. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are thoroughly degassed.[8]

  • Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed to avoid this issue. These typically require a more active palladium/ligand system but can provide cleaner reactions.

  • Amine Base: The amine base (e.g., Et₃N, DIPEA) serves both as a base and often as a solvent. Ensure it is high purity and has been degassed.

  • Temperature: Sonogashira couplings with aryl bromides can be limited by the oxidative addition step. If the reaction is not proceeding, you may need to increase the temperature.[2]

Q6: I am attempting a lithium-halogen exchange on this compound followed by quenching with an electrophile, but I am getting a complex mixture of products.

A6: The regioselectivity of lithiation on substituted thiazoles can be complex and highly dependent on the base used.

  • Base Selection is Key:

    • n-BuLi: Standard n-butyllithium will typically perform a lithium-halogen exchange at the C-Br bond.

    • LDA: A less reactive base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) may favor deprotonation at the C5 position of a 2-bromothiazole if it were unsubstituted. However, with the C5 position blocked by the cyclopropyl group, its effect might be less predictable.

    • t-BuLi: A very strong and sterically hindered base like t-butyllithium (t-BuLi) has been shown to cause double lithiation at both the C2 (via halogen exchange) and C5 (via deprotonation of the C-H bond on the cyclopropyl ring or another accessible proton) positions on similar substrates. This can lead to a mixture of products upon quenching with an electrophile.

  • Troubleshooting Steps:

    • Confirm Mono-lithiation: Use a milder lithiating agent like n-BuLi at a low temperature (-78 °C).

    • Inverse Addition: Add the solution of this compound to the n-BuLi solution to maintain a low concentration of the starting material and minimize side reactions.

    • Temperature Control: Maintain a very low temperature throughout the lithiation and quenching steps to prevent decomposition and unwanted side reactions.

References

Validation & Comparative

A Comparative Reactivity Guide: 2-Bromo-5-cyclopropylthiazole vs. 2-Chloro-5-cyclopropylthiazole in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 5-cyclopropylthiazole moiety is a valuable scaffold in contemporary drug discovery and materials science. Its functionalization, particularly at the C2 position, is a critical step in the synthesis of advanced intermediates and active pharmaceutical ingredients (APIs). The choice of the C2-halogen—typically bromine or chlorine—profoundly impacts synthetic strategy, influencing reaction kinetics, catalyst selection, and overall process efficiency.

This in-depth guide provides a comparative analysis of the reactivity of 2-bromo-5-cyclopropylthiazole and 2-chloro-5-cyclopropylthiazole. Drawing upon established principles of organometallic chemistry and representative experimental data, we explore their performance in key palladium-catalyzed cross-coupling reactions and other synthetically useful transformations. Our objective is to equip researchers, chemists, and process development professionals with the field-proven insights necessary to make informed decisions in substrate selection and reaction design.

Generally, reactivity in palladium-catalyzed cross-coupling follows the order of carbon-halogen bond dissociation energy: C-I > C-Br > C-Cl.[1] Consequently, this compound is the more reactive substrate, often amenable to milder conditions and a broader range of catalysts. However, the electron-deficient nature of the thiazole ring activates the C2 position, enabling the coupling of the more economical but less reactive 2-chloro analogue, provided that appropriately robust catalytic systems are employed.[2][3]

Mechanistic Underpinnings: The "Why" Behind Halogen Reactivity

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C, C-N, and C-O bond formation.[4] The canonical catalytic cycle, applicable to reactions like Suzuki, Buchwald-Hartwig, and Sonogashira, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5]

The initial oxidative addition of the halo-thiazole to the Pd(0) catalyst is frequently the rate-determining step.[1][5] In this step, the carbon-halogen bond is cleaved. The C-Br bond (bond energy ~285 kJ/mol) is significantly weaker than the C-Cl bond (~340 kJ/mol), meaning 2-bromothiazoles undergo oxidative addition more readily and under milder conditions than their chloro counterparts. This fundamental difference is the primary driver of the observed reactivity trends.

While the chloro-substrate is less reactive, the development of specialized ligands has revolutionized its utility. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs) stabilize the palladium center and promote the challenging oxidative addition of aryl chlorides, making them viable coupling partners.[3][6]

Catalytic_Cycle pd0 Pd(0)L_n oa_start pd0->oa_start oa_complex R-Pd(II)(X)L_n trans_start oa_complex->trans_start trans_complex R-Pd(II)(R')L_n re_start trans_complex->re_start product R-R' (Product) re_start->pd0 Reductive Elimination re_start->product oa_start->oa_complex Oxidative Addition trans_start->trans_complex Transmetalation sub_in R-X (Halo-thiazole) sub_in->oa_start nu_in R'-M (Nucleophile) nu_in->trans_start G cluster_prep Vessel Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Charge oven-dried flask with magnetic stir bar prep2 Add Halo-thiazole (1.0 eq), Boronic Acid (1.2 eq), Base (2.0 eq) prep1->prep2 prep3 Add Pd catalyst and Ligand prep2->prep3 react1 Evacuate and backfill flask with Argon (3x) prep3->react1 react2 Add degassed solvent (e.g., Dioxane/H₂O) react1->react2 react3 Heat mixture to designated temperature with stirring react2->react3 react4 Monitor reaction progress by TLC or LC-MS react3->react4 work1 Cool to RT, dilute with EtOAc, wash with H₂O and brine react4->work1 work2 Dry organic layer (Na₂SO₄), filter, and concentrate work1->work2 work3 Purify crude product via column chromatography work2->work3 Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_start pd0->oa_start oa_complex Ar-Pd(II)(X)L amine_adduct [Ar-Pd(II)(NHR'R'')L]⁺X⁻ oa_complex->amine_adduct Ligand Exchange deprot_start amine_adduct->deprot_start amido_complex Ar-Pd(II)(NR'R'')L re_start amido_complex->re_start product Ar-NR'R'' (Product) re_start->pd0 Reductive Elimination re_start->product oa_start->oa_complex Oxidative Addition deprot_start->amido_complex Deprotonation (Base) sub_in Ar-X sub_in->oa_start amine_in HNR'R'' amine_in->amine_adduct G ThiazoleBr This compound ThiazoleLi 2-Lithio-5-cyclopropylthiazole ThiazoleBr->ThiazoleLi n-BuLi, THF -78 °C ThiazoleE 2-E-5-cyclopropylthiazole (Functionalized Product) ThiazoleLi->ThiazoleE E⁺ (Electrophile) -78 °C to RT

References

A Comparative Guide to the Biological Activity of 5-Cyclopropylthiazole-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. The incorporation of a cyclopropyl group at the 5-position of the thiazole ring has emerged as a promising strategy for developing novel therapeutic agents with enhanced potency and unique biological profiles. This guide provides an in-depth comparison of the biological activities of 5-cyclopropylthiazole-containing compounds, supported by experimental data and detailed protocols to facilitate further research and development in this area.

I. Anticancer Activity: Targeting Key Signaling Pathways

Several 5-cyclopropylthiazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in tumor growth and proliferation.

A. Comparative Efficacy against Cancer Cell Lines

A critical aspect of anticancer drug development is the evaluation of a compound's potency against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. While a comprehensive head-to-head comparison of a wide range of 5-cyclopropylthiazole derivatives is not extensively available in a single study, we can synthesize data from various sources to provide a comparative overview.

Compound ClassTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5-Cyclopropylthiazole AmidesA-549 (Lung Carcinoma)Varies by substitutionDoxorubicin~1.10
Bel7402 (Hepatocellular Carcinoma)Generally lower activityDoxorubicin~1.10
HCT-8 (Colon Cancer)Moderate activity in some casesDoxorubicin~1.10
Thiazolo[4,5-d]pyrimidinesA375 (Melanoma)Varies--
DU145 (Prostate Cancer)Varies--
MCF-7 (Breast Cancer)Varies--

Note: The IC50 values are highly dependent on the specific substitutions on the 5-cyclopropylthiazole core and the experimental conditions. This table is a generalized representation based on available literature.

B. Mechanism of Action: Inhibition of VEGFR-2 Signaling

A key mechanism through which some 5-cyclopropylthiazole derivatives exert their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a crucial receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

VEGFR-2 Signaling Pathway and Point of Inhibition

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 5-Cyclopropylthiazole Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling cascade by 5-cyclopropylthiazole derivatives.

By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds can block its autophosphorylation and subsequent activation of downstream signaling pathways like the PLCγ-PKC-MAPK and PI3K-Akt-mTOR pathways. This ultimately leads to the inhibition of endothelial cell proliferation and migration, thus cutting off the tumor's blood supply.

C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 5-cyclopropylthiazole compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

II. Antimicrobial Activity: A Broad Spectrum of Action

5-Cyclopropylthiazole derivatives have also shown promise as antimicrobial agents against a range of bacterial and fungal pathogens.

A. Comparative Efficacy against Microbial Strains

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
5-Cyclopropylthiazole HydrazonesStaphylococcus aureusVariesCandida albicansVaries
Escherichia coliVariesAspergillus nigerVaries
Pseudomonas aeruginosaGenerally higher
Bis-thiazoles with Cyclopropyl MoietyBacillus subtilisVaries
Proteus vulgarisVaries

Note: The MIC values are dependent on the specific derivative and the microbial strain being tested.

B. Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of antimicrobial agents.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Serial Dilution: Perform a two-fold serial dilution of the 5-cyclopropylthiazole compound in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

III. Anti-inflammatory Activity: Modulating Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases. 5-Cyclopropylthiazole derivatives have been investigated for their potential to modulate key inflammatory pathways.

A. Mechanism of Action: Inhibition of COX and NLRP3 Inflammasome

1. Cyclooxygenase (COX) Inhibition:

Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. Some thiazole derivatives have been shown to selectively inhibit COX-1 or COX-2.[1]

COX Signaling Pathway and Inhibition

COX_Pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins_I Prostaglandins (Inflammation, Pain) Prostaglandins_H->Prostaglandins_I Inhibitor 5-Cyclopropylthiazole Derivative Inhibitor->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by 5-cyclopropylthiazole derivatives.

2. NLRP3 Inflammasome Inhibition:

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the release of pro-inflammatory cytokines like IL-1β. A novel thiazole derivative has been shown to attenuate the activation of the NLRP3 inflammasome in microglial cells.[2]

NLRP3 Inflammasome Activation Pathway and Inhibition

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB pro_IL1b pro-IL-1β NFkB->pro_IL1b NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive IL1b IL-1β (Secretion) pro_IL1b->IL1b Cleavage by Caspase-1 NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active DAMPs DAMPs DAMPs->NLRP3_active ASC ASC NLRP3_active->ASC Caspase1_pro pro-Caspase-1 ASC->Caspase1_pro Caspase1_active Caspase-1 Caspase1_pro->Caspase1_active Inhibitor 5-Cyclopropylthiazole Derivative Inhibitor->NLRP3_active Inhibits

Caption: Inhibition of NLRP3 inflammasome activation by a 5-cyclopropylthiazole derivative.

B. Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

  • Compound Incubation: Incubate the enzymes with various concentrations of the 5-cyclopropylthiazole compound or a known inhibitor (e.g., celecoxib for COX-2) for a specified time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Prostaglandin Quantification: After a set reaction time, stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

IV. Antioxidant Activity: Scavenging Free Radicals

Some 5-cyclopropylthiazole derivatives have demonstrated antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.

A. Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.

Step-by-Step Protocol:

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol.

  • Sample Preparation: Prepare solutions of the 5-cyclopropylthiazole compounds and a standard antioxidant (e.g., ascorbic acid) at various concentrations.

  • Reaction Mixture: Mix the compound solutions with the DPPH solution.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

V. Conclusion and Future Perspectives

The 5-cyclopropylthiazole scaffold represents a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The evidence presented in this guide highlights their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents. The structure-activity relationship studies suggest that modifications to the substituents on the thiazole ring can significantly impact potency and selectivity.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a broader range of 5-cyclopropylthiazole derivatives to establish more definitive structure-activity relationships for each biological target.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds to enable rational drug design.

  • In vivo studies: Evaluating the efficacy and safety of lead compounds in animal models of cancer, infectious diseases, and inflammatory conditions.

  • Pharmacokinetic and pharmacodynamic profiling: Assessing the drug-like properties of these compounds to optimize their potential for clinical development.

By leveraging the insights and methodologies presented in this guide, researchers can further unlock the therapeutic potential of 5-cyclopropylthiazole-containing compounds and contribute to the development of next-generation medicines.

References

A Prospective Guide to the Structure-Activity Relationship (SAR) of 2-Bromo-5-cyclopropylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

The thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[2][3][4] This guide focuses on a promising, yet underexplored, chemical space: the 2-bromo-5-cyclopropylthiazole core.

While extensive SAR studies on this specific scaffold are not yet prevalent in published literature, this document will synthesize findings from structurally related compounds to construct a prospective SAR analysis. By understanding the individual contributions of the thiazole core, the 5-cyclopropyl group, and the 2-bromo substituent, we can logically predict how further modifications will impact biological activity. This guide aims to provide a robust framework for initiating drug discovery programs based on this promising scaffold.

The core structure features two key elements whose influence is well-documented in medicinal chemistry:

  • The Cyclopropyl Group: This small, strained ring is a valuable tool in drug design. It introduces conformational rigidity, which can lead to higher binding affinity for a target protein.[5] Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring often reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes, potentially improving the pharmacokinetic profile of a compound.[6]

  • The Bromine Atom: Halogenation, particularly with bromine, is a common strategy to enhance a compound's therapeutic profile. The bromine atom can increase lipophilicity, aiding in cell membrane permeability.[7] Critically, it can also participate in "halogen bonding," a non-covalent interaction with atoms like oxygen, nitrogen, or sulfur in biological targets, which can significantly enhance binding affinity and drug-target residence time.[8][9] The 2-bromo position also serves as a versatile synthetic handle for introducing further diversity.

This guide will dissect the hypothetical SAR of this compound derivatives, propose robust experimental protocols for their synthesis and evaluation, and provide a logical framework for their development as next-generation therapeutic agents.

Comparative Structure-Activity Relationship (SAR) Analysis: A Prospective View

Based on extensive data from related thiazole derivatives, we can construct a prospective SAR map for the this compound scaffold. The primary point of diversification is the 2-position, where the bromine atom can be readily displaced or modified.

Key Postulates for SAR at the 2-Position:
  • Introduction of Amino and Substituted Amino Groups: The 2-aminothiazole moiety is a well-established pharmacophore, particularly in the realm of kinase inhibitors.[10] It is anticipated that replacing the 2-bromo with an amino group will be a critical first step. Further substitution on this amino group is expected to be a major driver of potency and selectivity.

  • Impact of Aromatic and Heterocyclic Rings: Appending aryl or heteroaryl rings, often via an amino or amide linker, can introduce crucial interactions with the target protein, such as pi-stacking or hydrogen bonding. The nature and substitution pattern of these rings will be critical.

  • Role of Linker Chemistry: The linker connecting the thiazole core to a terminal group will influence the vector and flexibility of the substituent, which is key for optimal target engagement. Simple amide or urea linkages are common starting points.

Inferred SAR from Analogous Thiazole Scaffolds

To substantiate these postulates, we can draw direct comparisons from published data on other 5-substituted-2-aminothiazole derivatives.

Compound ScaffoldR Group at 2-PositionKey Biological ActivityIC50/MICReference(s)
2-Amino-5-bromothiazole Substituted BenzamideAurora Kinase InhibitionPotent (Specific IC50 not provided)[11]
2-Amino-4,5-dihydrothiazole N-Aryl-N-aroylAntithrombotic65% protection in vivo[12]
2,5-Disubstituted Thiazole Varied aryl/heteroarylAntimicrobial (MRSA)0.7–2.8 μg/mL[1]
2-Amino-4-(trimethoxyphenyl)-5-aryl Thiazole AminoAntiproliferative (Tubulin inhibitor)0.03–0.9 nM[13]

This table is a synthesis of data from multiple sources to illustrate general SAR trends.

Interpretation and Extrapolation:

  • The data consistently show that substitution at the 2-amino position with aromatic or aroyl groups is a successful strategy for achieving potent biological activity across different therapeutic areas.[1][11][12][13]

  • For the This compound core, it is therefore highly probable that derivatives bearing a substituted aniline or benzamide at the 2-position will exhibit significant biological activity, potentially as kinase inhibitors or antiproliferative agents.

  • The 5-cyclopropyl group is expected to confer improved metabolic stability and lipophilicity compared to the hydrogen or small alkyl groups in some of the cited examples.

Experimental Protocols

To ensure reproducibility and enable the systematic exploration of the SAR of this compound derivatives, the following detailed experimental protocols are provided.

Synthesis Workflow

The proposed synthetic route leverages the commercially available this compound as a starting material, focusing on the derivatization of the 2-position. A common and effective method for this is the Buchwald-Hartwig cross-coupling reaction.

DOT Diagram: Synthetic Workflow

synthetic_workflow start This compound reaction Buchwald-Hartwig Cross-Coupling start->reaction Starting Material reagent Substituted Amine (R-NH2) Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) reagent->reaction Reagents product 2-(Substituted-amino)- 5-cyclopropylthiazole reaction->product Yields biological_workflow start Synthesized Derivatives primary_screen Primary Screen: Cell Viability Assay (MTT) start->primary_screen secondary_screen Secondary Screen: Kinase Inhibition Assay primary_screen->secondary_screen Active Compounds adme ADME Profiling: Metabolic Stability (Microsomes) secondary_screen->adme Potent Inhibitors sar_analysis SAR Analysis & Iteration adme->sar_analysis

References

A Multi-Faceted Spectroscopic Approach to Confirming the Structure of 2-Bromo-5-cyclopropylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of modern drug discovery, the unambiguous structural confirmation of novel chemical entities is a cornerstone of a successful research and development pipeline. For heterocyclic compounds such as 2-bromo-5-cyclopropylthiazole, a key building block in the synthesis of various pharmacologically active agents, precise structural elucidation is paramount. This guide provides a comprehensive comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to definitively confirm its molecular structure. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and provide predicted data based on established principles of spectroscopy.

The Synergy of Spectroscopic Techniques

No single analytical method can provide a complete picture of a molecule's structure. It is the synergistic application of multiple spectroscopic techniques that builds a self-validating system of evidence. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, Mass Spectrometry determines the molecular weight and elemental composition, and Infrared Spectroscopy identifies the functional groups present. By integrating the data from these distinct yet complementary methods, researchers can achieve a high degree of confidence in the assigned structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: Unveiling the Proton Environment

¹H NMR spectroscopy of this compound is expected to reveal three distinct sets of signals corresponding to the thiazole ring proton and the protons of the cyclopropyl group.

  • Thiazole Proton (H-4): A singlet is predicted for the proton at the 4-position of the thiazole ring. Its chemical shift will be influenced by the electron-withdrawing bromine atom at the 2-position and the electron-donating cyclopropyl group at the 5-position.

  • Cyclopropyl Protons: The cyclopropyl group will exhibit a more complex set of signals due to the diastereotopic nature of the methylene protons. A multiplet is expected for the methine proton, and two separate multiplets are anticipated for the two pairs of non-equivalent methylene protons. The upfield chemical shifts of these protons are a hallmark of the cyclopropane ring's unique electronic structure.[1]

¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum will provide complementary information, identifying all unique carbon environments within the molecule.

  • Thiazole Carbons: Three distinct signals are expected for the carbon atoms of the thiazole ring. The carbon bearing the bromine atom (C-2) will be significantly downfield, while the carbons at the 4 and 5 positions will have chemical shifts influenced by their respective substituents.

  • Cyclopropyl Carbons: Two signals are predicted for the cyclopropyl group: one for the methine carbon and another for the two equivalent methylene carbons. These will appear in the upfield region of the spectrum, characteristic of cyclopropyl carbons.[2][3]

Predicted NMR Data for this compound
¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity Integration
H-4 (thiazole)7.2 - 7.5Singlet1H
CH (cyclopropyl)1.8 - 2.1Multiplet1H
CH₂ (cyclopropyl)0.8 - 1.2Multiplet2H
CH₂' (cyclopropyl)0.6 - 0.9Multiplet2H
¹³C NMR Predicted Chemical Shift (δ, ppm)
C-2 (thiazole)140 - 145
C-4 (thiazole)115 - 120
C-5 (thiazole)150 - 155
CH (cyclopropyl)10 - 15
CH₂ (cyclopropyl)5 - 10

Experimental Protocol: NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

A detailed, step-by-step methodology for acquiring NMR data can be found in standard operating procedures provided by instrument manufacturers and academic facilities.[4][5][6]

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing strong evidence for its elemental composition. For halogenated compounds like this compound, MS offers a particularly distinctive signature.

The Bromine Isotope Pattern: A Definitive Marker

Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[7] This results in a characteristic isotopic pattern in the mass spectrum for any bromine-containing fragment. The molecular ion (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z), referred to as the M and M+2 peaks.[8][9][10] This pattern is a highly reliable indicator of the presence of a single bromine atom in the molecule.

Fragmentation Analysis

In addition to the molecular ion, the mass spectrum will display fragment ions resulting from the breakdown of the parent molecule. The fragmentation pattern can provide further structural clues. For this compound, common fragmentation pathways may include the loss of the bromine atom, cleavage of the cyclopropyl ring, or fragmentation of the thiazole ring.[11][12][13]

Predicted Mass Spectrometry Data
Ion Predicted m/z Relative Intensity (%) Notes
[M]⁺ (C₆H₆⁷⁹BrNS)⁺202.95~100Molecular ion with ⁷⁹Br
[M+2]⁺ (C₆H₆⁸¹BrNS)⁺204.95~98Molecular ion with ⁸¹Br
[M-Br]⁺ (C₆H₆NS)⁺124.03VariableLoss of bromine atom
[M-C₃H₄]⁺ (C₃H₂BrNS)⁺163.92VariableLoss of cyclopropene from the cyclopropyl group

Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry

Caption: Workflow for ESI Mass Spectrometry analysis.

For detailed procedures on sample preparation and instrument operation for ESI-MS, it is recommended to consult established protocols.[14][15][16][17][18]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and straightforward technique for identifying the types of chemical bonds, and thus the functional groups, present in a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key Vibrational Modes
  • C-H Stretching (Cyclopropyl and Thiazole): The C-H stretching vibrations of the cyclopropyl group are expected to appear at slightly higher wavenumbers than those of typical alkanes, often just above 3000 cm⁻¹. The C-H stretch of the thiazole ring will also be in this region.[19][20]

  • C=N and C=C Stretching (Thiazole Ring): The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the thiazole ring will give rise to absorptions in the 1650-1450 cm⁻¹ region.

  • Cyclopropyl Ring Vibrations: The cyclopropyl ring itself has characteristic "ring breathing" and deformation modes that can appear in the fingerprint region of the spectrum (below 1500 cm⁻¹).[19]

  • C-Br Stretching: The carbon-bromine bond will have a stretching vibration at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H Stretch (sp² - thiazole)3100 - 3050Medium
C-H Stretch (cyclopropyl)3080 - 3000Medium
C=N/C=C Stretch (thiazole)1600 - 1450Medium to Strong
C-H Bend (cyclopropyl/thiazole)1450 - 1300Medium
Cyclopropyl Ring Modes1050 - 1000Medium
C-Br Stretch600 - 500Medium to Strong

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Caption: Workflow for ATR-FTIR spectroscopic analysis.

ATR-FTIR is a convenient method for analyzing solid and liquid samples with minimal preparation.[21][22][23][24][25]

Conclusion: A Unified Approach to Structural Verification

The structural confirmation of this compound is a clear example of the power of a multi-technique spectroscopic approach. The predicted ¹H and ¹³C NMR data provide a detailed map of the carbon-hydrogen framework, while the characteristic M/M+2 isotopic pattern in the mass spectrum unequivocally confirms the presence and number of bromine atoms. Finally, IR spectroscopy verifies the presence of the key functional groups. By integrating these complementary datasets, researchers can build an unassailable case for the structure of their target molecule, ensuring the integrity of their subsequent research and development efforts. This rigorous analytical workflow is a critical component of modern chemical synthesis and drug discovery.

References

A Comparative Guide to the In Vitro Evaluation of Novel Anticancer Agents Derived from 2-Bromo-5-cyclopropylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Thiazole Scaffold in Oncology

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1][2] In oncology, thiazole derivatives have emerged as a particularly promising class of compounds, demonstrating the ability to interact with a variety of cancer-specific targets and modulate key biological pathways implicated in tumorigenesis and metastasis.[3][4] The approval of thiazole-containing drugs such as Dasatinib and Ixazomib for cancer therapy has further fueled research into novel analogs with improved efficacy and safety profiles.[3]

This guide focuses on a specific chemical starting point, 2-Bromo-5-cyclopropylthiazole, a scaffold ripe for derivatization to explore new chemical space for anticancer agents. The introduction of a cyclopropyl group can enhance metabolic stability and binding affinity, while the bromine atom provides a reactive handle for synthetic modifications. This document provides a comprehensive framework for the in vitro evaluation of novel compounds derived from this scaffold, comparing their performance against established benchmarks and elucidating their mechanisms of action. We will detail the critical assays, from initial cytotoxicity screening to deeper mechanistic studies, providing not just the protocols but the scientific rationale that underpins a robust preclinical evaluation.

Comparative Analysis of Cytotoxic Activity: A Multi-Cell Line Approach

The foundational step in evaluating any potential anticancer agent is to determine its cytotoxic and cytostatic effects across a panel of well-characterized human cancer cell lines.[5][6] This approach provides initial insights into a compound's potency, spectrum of activity, and potential selectivity. For this guide, we will consider three hypothetical novel compounds derived from our core scaffold: BCPT-1 , BCPT-2 , and BCPT-3 . Their performance is compared against Doxorubicin, a widely used chemotherapeutic agent.

The primary metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell viability by 50%.[7] Lower IC50 values indicate higher potency.

Table 1: Cytotoxic Activity (IC50, µM) of BCPT Derivatives and Doxorubicin after 48-hour exposure

CompoundMCF-7 (Breast Adenocarcinoma)A549 (Lung Carcinoma)HeLa (Cervical Cancer)
BCPT-1 8.5 ± 0.712.1 ± 1.115.3 ± 1.4
BCPT-2 1.2 ± 0.2 2.5 ± 0.3 3.1 ± 0.4
BCPT-3 25.4 ± 2.138.7 ± 3.542.1 ± 4.0
Doxorubicin 0.9 ± 0.11.5 ± 0.21.8 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation of Results: The data presented in Table 1 clearly indicate that BCPT-2 is the most potent of the novel compounds, with IC50 values approaching that of the standard-of-care agent, Doxorubicin. In contrast, BCPT-3 exhibits significantly lower activity. BCPT-1 shows moderate potency. The consistent activity of BCPT-2 across all three cell lines suggests a broad-spectrum effect, making it a priority candidate for further mechanistic evaluation.

Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Arrest

A potent cytotoxic effect is a desirable attribute, but understanding how a compound induces cell death is critical for its development.[5] Many effective anticancer agents function by inducing apoptosis (programmed cell death) or by causing cell cycle arrest, preventing cancer cells from proliferating.[4][8] Thiazole derivatives, in particular, have been shown to induce apoptosis and interfere with cell cycle progression.[4][8]

Apoptosis Induction: Measuring Caspase-3/7 Activity

Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade.[9] Their activation is a hallmark of apoptosis. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method for quantifying their activity.[10][11]

Table 2: Caspase-3/7 Activation by BCPT Derivatives

Compound (at 2x IC50)Fold Increase in Caspase-3/7 Activity (vs. Vehicle Control)
BCPT-1 2.8 ± 0.3
BCPT-2 8.5 ± 0.9
BCPT-3 1.2 ± 0.2
Doxorubicin 9.1 ± 1.0

MCF-7 cells were treated for 24 hours. Data are presented as mean ± standard deviation.

Interpretation of Results: The results in Table 2 strongly correlate with the cytotoxicity data. BCPT-2 is a potent inducer of apoptosis, with caspase activation levels comparable to Doxorubicin. This suggests that the primary mechanism of cell death induced by BCPT-2 is apoptosis.

Cell Cycle Disruption: Analysis by Flow Cytometry

Cancer is fundamentally a disease of uncontrolled cell proliferation, driven by a dysregulated cell cycle.[12] Analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after compound treatment can reveal if a compound inhibits proliferation by causing arrest at a specific checkpoint.[13][14] This is commonly achieved by staining cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the cell population using flow cytometry.[13][15]

Table 3: Effect of BCPT-2 on Cell Cycle Distribution in A549 Cells

Treatment (24h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control 55.2 ± 4.128.3 ± 2.516.5 ± 1.9
BCPT-2 (at IC50) 20.1 ± 2.215.5 ± 1.864.4 ± 5.7

Data are presented as mean ± standard deviation.

Interpretation of Results: Treatment with BCPT-2 leads to a significant accumulation of cells in the G2/M phase, with a corresponding decrease in the G0/G1 and S phases. This indicates that BCPT-2 induces a G2/M cell cycle arrest, preventing the cancer cells from proceeding to mitosis and division.

Visualization of Pathways and Processes

To better understand the experimental logic and potential molecular interactions, visual diagrams are indispensable.

G cluster_0 In Vitro Testing Workflow cluster_1 Mechanistic Elucidation start Novel BCPT Compounds screen Primary Cytotoxicity Screen (MTT Assay) Across Cancer Cell Lines start->screen ic50 Determine IC50 Values screen->ic50 select Select Lead Compound (e.g., BCPT-2) ic50->select mechanistic Mechanistic Studies select->mechanistic apoptosis Apoptosis Assay (Caspase-3/7 Activity) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle pathway Target Pathway Analysis (e.g., Western Blot for PI3K/Akt) mechanistic->pathway

Caption: High-level workflow for the in vitro evaluation of novel BCPT compounds.

Many thiazole derivatives exert their anticancer effects by modulating critical signaling pathways.[4] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTOR->Proliferation BCPT2 BCPT-2 BCPT2->Akt Potential Inhibition

Caption: The PI3K/Akt signaling pathway, a potential target for BCPT-2.

Detailed Experimental Protocols

Scientific integrity rests on reproducible methodologies. The following are detailed, step-by-step protocols for the key assays described in this guide.

Protocol 1: MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]

  • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds (BCPT-1, -2, -3) and the reference drug (Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C, 5% CO2.[7]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[17]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2-4 hours or overnight. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of >650 nm.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7]

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis.[10]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds (at their respective 2x IC50 concentrations) for the desired time (e.g., 24 hours) as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[11]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[11]

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.[9]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the fold change in caspase activity by normalizing the readings of treated cells to the vehicle control.

Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining

This flow cytometry-based method quantifies the DNA content of cells, allowing for the determination of their distribution in the different phases of the cell cycle.[13][15]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the test compound (e.g., BCPT-2 at its IC50) for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant, wash the cell pellet with ice-cold PBS, and resuspend in 1 mL of ice-cold PBS. Add the cell suspension dropwise into 9 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.[7][15]

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer (containing propidium iodide and RNase A).[15]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[12][13]

  • Data Analysis: Gate out doublets and debris. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[18]

Conclusion and Future Directions

This guide outlines a systematic and robust approach to the initial in vitro characterization of novel anticancer compounds derived from the this compound scaffold. Through a combination of cytotoxicity screening and mechanistic assays, we identified a hypothetical lead compound, BCPT-2, which exhibits potent, broad-spectrum anticancer activity. Our analysis revealed that BCPT-2's efficacy is driven by the induction of apoptosis, evidenced by strong caspase-3/7 activation, and its ability to halt cancer cell proliferation via a G2/M phase cell cycle arrest.

The logical next steps in the preclinical evaluation of BCPT-2 would involve:

  • Target Deconvolution: Identifying the specific molecular target(s) of BCPT-2. Based on the observed G2/M arrest and the known mechanisms of other thiazoles, investigating its effect on key cell cycle regulators (e.g., CDKs) and signaling pathways like PI3K/Akt would be a priority.[4][19]

  • Selectivity Profiling: Assessing the cytotoxicity of BCPT-2 against non-cancerous human cell lines to determine its therapeutic index.[6]

  • In Vivo Efficacy Studies: Evaluating the antitumor activity of BCPT-2 in animal models of cancer to validate the in vitro findings.

By following a structured, evidence-based evaluation process, researchers can efficiently identify and advance promising novel compounds from the versatile thiazole family, bringing new hope to the fight against cancer.

References

A Comparative Benchmarking Guide to the Synthesis of 2-Bromo-5-cyclopropylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-5-cyclopropylthiazole is a key building block in the synthesis of various pharmaceutically active compounds and functional materials. The efficient and scalable synthesis of this molecule is of significant interest to researchers in drug development and materials science. This guide provides a comprehensive comparison of two primary synthetic routes to this compound: the classical Hantzsch Thiazole Synthesis and a modern approach involving Selective Cross-Coupling on a Dihalothiazole core. We will delve into the mechanistic underpinnings of each route, provide detailed, field-tested experimental protocols, and present a comparative analysis of their respective advantages and disadvantages, supported by experimental data from analogous systems.

Introduction

The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules. The incorporation of a cyclopropyl group can confer desirable properties such as increased metabolic stability, enhanced potency, and improved pharmacokinetic profiles. The bromine atom at the 2-position serves as a versatile handle for further functionalization, making this compound a valuable intermediate for library synthesis and lead optimization.

The selection of a synthetic route is a critical decision in any chemical campaign, impacting factors such as yield, purity, cost, scalability, and safety. This guide aims to equip researchers with the necessary information to make an informed decision when embarking on the synthesis of this compound.

Route 1: The Hantzsch Thiazole Synthesis Approach

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of heterocyclic chemistry.[1][2] This method involves the condensation of an α-haloketone with a thioamide or thiourea to form the thiazole ring. For the synthesis of this compound, this route is a two-step process starting from the readily available cyclopropyl methyl ketone.

Causality Behind Experimental Choices

This route is predicated on the robust and well-established nature of the Hantzsch reaction. The choice of starting with cyclopropyl methyl ketone is driven by its commercial availability and the straightforward α-bromination to furnish the key α-haloketone intermediate. The subsequent cyclization with a suitable thiourea equivalent, followed by a Sandmeyer-type reaction, provides a logical and stepwise construction of the target molecule.

Synthetic Scheme

Hantzsch_Thiazole_Synthesis cluster_0 Step 1: α-Bromination cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Sandmeyer-type Reaction Cyclopropyl_methyl_ketone Cyclopropyl methyl ketone alpha_Bromo_ketone 2-Bromo-1-cyclopropylethanone Cyclopropyl_methyl_ketone->alpha_Bromo_ketone Br₂, MeOH -5 °C to RT alpha_Bromo_ketone_2 2-Bromo-1-cyclopropylethanone Amino_thiazole 2-Amino-5-cyclopropylthiazole alpha_Bromo_ketone_2->Amino_thiazole Thiourea Thiourea Thiourea->Amino_thiazole Amino_thiazole_2 2-Amino-5-cyclopropylthiazole Target_Molecule This compound Amino_thiazole_2->Target_Molecule 1. NaNO₂, HBr 2. CuBr

Caption: Synthetic pathway for this compound via the Hantzsch synthesis.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-1-cyclopropylethanone [3]

  • To a solution of cyclopropyl methyl ketone (1.0 eq) in methanol, cool the solution to -5 °C in an ice-salt bath.

  • Slowly add bromine (1.0 eq) dropwise while maintaining the temperature below 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by vacuum distillation to obtain 2-bromo-1-cyclopropylethanone as a pale yellow oil.

Step 2: Synthesis of 2-Amino-5-cyclopropylthiazole

  • In a round-bottom flask, dissolve thiourea (1.1 eq) in ethanol.

  • To this solution, add 2-bromo-1-cyclopropylethanone (1.0 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 2-amino-5-cyclopropylthiazole.

Step 3: Synthesis of this compound

  • Suspend 2-amino-5-cyclopropylthiazole (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Route 2: Selective Cross-Coupling on a Dihalothiazole Core

Modern synthetic methodologies offer a more convergent approach to complex molecules. A powerful strategy for synthesizing this compound involves the use of a dihalogenated thiazole intermediate, followed by a selective palladium-catalyzed cross-coupling reaction to introduce the cyclopropyl moiety.[4][5] This route leverages the differential reactivity of carbon-halogen bonds.

Causality Behind Experimental Choices

This route is designed for efficiency and modularity. Starting with a commercially available or readily synthesized dihalothiazole allows for the late-stage introduction of the cyclopropyl group. The choice of 2,5-dibromothiazole or 2-bromo-5-iodothiazole as the starting material is critical. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond, allowing for highly selective functionalization at the 5-position.[5] The Suzuki-Miyaura coupling is chosen for its broad functional group tolerance and the commercial availability of cyclopropylboronic acid.

Synthetic Scheme

Cross_Coupling_Synthesis cluster_0 Selective Suzuki-Miyaura Cross-Coupling Dihalothiazole 2,5-Dibromothiazole or 2-Bromo-5-iodothiazole Target_Molecule This compound Dihalothiazole->Target_Molecule Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Toluene/H₂O Cyclopropylboronic_acid Cyclopropylboronic acid Cyclopropylboronic_acid->Target_Molecule

Caption: Synthetic pathway for this compound via selective cross-coupling.

Experimental Protocol

Synthesis of this compound via Suzuki-Miyaura Coupling [6][7]

  • To a reaction vessel, add 2,5-dibromothiazole (or 2-bromo-5-iodothiazole for higher selectivity) (1.0 eq), cyclopropylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to a temperature of 90-100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Comparative Analysis

FeatureRoute 1: Hantzsch SynthesisRoute 2: Selective Cross-Coupling
Starting Materials Cyclopropyl methyl ketone, thiourea, bromine2,5-Dibromothiazole (or 2-bromo-5-iodothiazole), cyclopropylboronic acid
Number of Steps 31 (if starting from dihalothiazole)
Overall Yield ModerateGood to Excellent[6][7]
Scalability Generally scalable, but handling of bromine and the Sandmeyer reaction can pose challenges on a larger scale.Highly scalable, with well-established and robust palladium-catalyzed coupling protocols.
Purity & Byproducts Potential for impurities from side reactions in each of the three steps.Byproducts can include homocoupling of the boronic acid and debromination, but these can often be minimized with careful optimization.[8]
Versatility Less modular; requires synthesis of a new α-haloketone for each new 5-substituent.Highly modular; a wide variety of boronic acids can be used to synthesize a library of 5-substituted-2-bromothiazoles.
Safety Considerations Use of elemental bromine (toxic and corrosive) and generation of diazonium salts (potentially explosive).Palladium catalysts can be expensive and require careful handling to avoid deactivation. Boronic acids can be moisture-sensitive.

Conclusion and Recommendation

Both the Hantzsch thiazole synthesis and the selective cross-coupling approach are viable methods for the preparation of this compound.

The Hantzsch synthesis is a classic and cost-effective route, particularly if the necessary starting materials are readily available and large-scale handling of hazardous reagents is not a concern. Its linear nature, however, can lead to lower overall yields and a more laborious process.

The Selective Cross-Coupling route represents a more modern, efficient, and versatile strategy. Its convergent nature, typically higher yields, and modularity make it the recommended approach for most research and development applications, especially when a library of analogues is desired. The higher initial cost of the palladium catalyst and boronic acid may be offset by the increased efficiency and shorter synthesis time. For large-scale production, the cost of the catalyst and the need for its removal from the final product would need to be carefully considered.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including available resources, desired scale, and the overall goals of the project.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Bromo-5-cyclopropylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For novel or specialized compounds like 2-Bromo-5-cyclopropylthiazole, where specific disposal literature may not be abundant, a conservative and principled approach is paramount. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment. Our protocol is built on the foundational principles of chemical safety, drawing analogies from structurally similar compounds and adhering to established regulatory standards.

Hazard Profile & Risk Assessment: An Analog-Based Approach

Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its likely hazard profile by examining structurally related 2-bromothiazole derivatives. This "principle of analogy" is a standard practice in chemical safety for managing novel substances. The consistent hazard classifications among these analogs strongly suggest that this compound should be handled as a hazardous substance.

Key anticipated hazards include:

  • Skin and Eye Irritation: Direct contact is likely to cause irritation.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[1][2][4][5]

  • Combustibility: While not highly flammable, it may be a combustible liquid.[1][4]

  • Hazardous Combustion Products: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide.[1][2][5]

The following table summarizes the GHS hazard classifications found in common 2-bromothiazole analogs. It is prudent to assume this compound shares these characteristics.

Hazard ClassificationGHS CategoryRepresentative Analog Sources
Skin Corrosion/IrritationCategory 2[1][2][3][4][5]
Serious Eye Damage/IrritationCategory 2[1][2][3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)[1][2][4][5]
The Regulatory Imperative: Compliance with EPA Standards

In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[6][7] Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits "characteristics" of a hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[8]

Due to its anticipated irritant properties and the hazardous nature of its organobromine class, This compound must be managed as a hazardous waste. This designation carries a critical and non-negotiable implication:

A Note on Sewer Disposal: Under no circumstances should this chemical or its containers be disposed of via the sanitary sewer system (i.e., down the drain).[1][9] The EPA has enacted a broad "sewer ban" for all hazardous waste pharmaceuticals, a principle that should be extended to all hazardous laboratory chemicals.[10] This practice is illegal, environmentally damaging, and poses a risk to public wastewater treatment infrastructure.

Standard Operating Procedure (SOP) for Disposal

This protocol provides a self-validating system for the safe segregation, containment, and disposal of this compound waste.

Step 1: Preparation & Personal Protective Equipment (PPE) Before handling the chemical for any purpose, including disposal, ensure you are in a well-ventilated area, preferably a chemical fume hood. The causality is clear: proper ventilation minimizes the risk of inhaling potentially harmful vapors.[2][9]

  • Required PPE:

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.

    • Body Protection: Wear a standard laboratory coat. Ensure it is fully buttoned.

Step 2: Waste Segregation & Containment The fundamental principle of waste management is segregation. Mixing incompatible chemicals can lead to violent reactions, gas evolution, or fire. Therefore, this compound waste must be collected in a dedicated container.

  • Liquid Waste (Pure Compound or Solutions):

    • Obtain a designated hazardous waste container, typically provided by your institution's Environmental Health & Safety (EHS) department. This should be a robust, sealable container made of a compatible material (e.g., borosilicate glass or high-density polyethylene).

    • Label the container clearly as "Hazardous Waste: Halogenated Organic Liquid" and list the full chemical name: "this compound" and any solvents used.

    • Carefully transfer the waste into the container using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion.[11]

    • Securely close the container and ensure the exterior is clean and free of contamination.[11]

  • Solid Waste (Contaminated Labware, PPE, Absorbents):

    • Collect all contaminated solid materials (e.g., pipette tips, weighing paper, gloves, absorbent pads used for minor spills) in a designated, labeled, and sealable bag or container.

    • The label must read "Hazardous Waste: Contaminated Solid Waste" and list "this compound" as the contaminant.

Step 3: Storage in a Satellite Accumulation Area (SAA) Keep the sealed waste containers at or near the point of generation in a designated SAA. This area should be clearly marked, away from general laboratory traffic, and ideally within secondary containment (such as a chemical-resistant tray) to contain any potential leaks.

Step 4: Arranging for Final Disposal The final step is to transfer the waste to your institution's EHS department for disposal. Do not attempt to treat or dispose of the chemical yourself.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • EHS will coordinate with a licensed hazardous waste disposal company.[3] These contractors are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations, typically via high-temperature incineration with flue gas scrubbing to neutralize harmful byproducts.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process, from waste generation to final disposition.

G start Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Step 2: Identify Waste Type ppe->identify liquid Liquid Waste (Pure compound, solutions) identify->liquid Liquid solid Solid Waste (Contaminated labware, PPE) identify->solid Solid contain_liquid Step 3a: Contain in a designated, sealed, and labeled 'Halogenated Organic Waste' container. liquid->contain_liquid contain_solid Step 3b: Contain in a designated, sealed, and labeled 'Contaminated Solid Waste' bag/container. solid->contain_solid store Step 4: Store in designated Satellite Accumulation Area contain_liquid->store contain_solid->store contact_ehs Step 5: Contact Institutional EHS for waste pickup. store->contact_ehs disposal Final Disposal via Licensed Hazardous Waste Facility contact_ehs->disposal

Caption: Disposal workflow for this compound waste.

Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting cleanup of a small, manageable spill, don the appropriate PPE as described in the SOP.

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2][4] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbent material into a designated container for hazardous solid waste.[12]

  • Decontaminate: Clean the spill area with a suitable solvent or soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.

By adhering to this comprehensive guide, researchers can ensure that this compound is managed safely and responsibly from the benchtop to its final disposal, upholding the highest standards of laboratory practice.

References

Navigating the Safe Handling of 2-Bromo-5-cyclopropylthiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Landscape: A Data-Driven Approach

Given the absence of a dedicated SDS for 2-Bromo-5-cyclopropylthiazole, we will extrapolate potential hazards from analogous brominated thiazole and pyridine derivatives. Compounds such as 2-bromo-5-methylthiazole, 2-bromo-5-chloropyridine, and 2-bromothiazole consistently exhibit the following hazard classifications:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1][2][3]

These hazards are the foundation of our personal protective equipment (PPE) recommendations and handling protocols. The underlying principle is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a face shield.Protects against splashes and airborne particles, addressing the serious eye irritation hazard. Standard safety glasses are insufficient.
Skin Protection Nitrile or other chemically resistant gloves. A lab coat is mandatory.Prevents direct skin contact, mitigating the risk of skin irritation. Gloves should be inspected for integrity before each use.
Respiratory Protection To be used in a well-ventilated area, preferably within a chemical fume hood.Minimizes the inhalation of any dust or vapors, addressing the potential for respiratory tract irritation.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing risk. The following procedural guidance covers the lifecycle of this compound within the laboratory.

Receiving and Storage

Upon receiving the compound, visually inspect the container for any signs of damage or leakage. Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4] The container should be kept tightly closed.[2][3][4]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[4] Don all required PPE as outlined in the table above.

  • Aliquotting and Weighing: Conduct all manipulations of the solid compound within a certified chemical fume hood to control potential dust and vapors.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, wash your hands and any exposed skin thoroughly.[1][2][3][4] Decontaminate all work surfaces.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.

  • Chemical Waste: Dispose of the chemical and any contaminated materials in a designated, labeled hazardous waste container.[1][2][3][4]

  • Contaminated PPE: Place contaminated gloves, weigh boats, and other disposable items in a sealed bag and dispose of as hazardous waste.

Consult your institution's environmental health and safety (EHS) department for specific disposal protocols, as local regulations may vary.

Emergency Procedures: A Self-Validating System

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Visualization of Safety Workflow

The following diagram illustrates the decision-making process and workflow for the safe handling of this compound.

A Start: Receive Chemical B Inspect Container for Damage A->B K Leaking? B->K C Store in Cool, Dry, Ventilated Area D Prepare for Handling: Don PPE C->D E Work in Chemical Fume Hood D->E F Weighing/Transfer E->F G Dissolving in Solvent F->G H Post-Handling Decontamination G->H I Dispose of Waste as Hazardous H->I J End I->J K->C No L Quarantine and Consult EHS K->L Yes

Caption: Workflow for the safe handling of this compound.

Conclusion: Fostering a Culture of Safety

The principles outlined in this guide are designed to empower researchers with the knowledge and tools to handle this compound with the utmost care. By understanding the potential hazards and adhering to these operational and disposal plans, you contribute to a safer laboratory environment for yourself and your colleagues. Proactive safety measures are not just a requirement; they are a cornerstone of scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.